molecular formula C46H80O3 B092303 Cholesteryl oleyl carbonate CAS No. 17110-51-9

Cholesteryl oleyl carbonate

Cat. No.: B092303
CAS No.: 17110-51-9
M. Wt: 681.1 g/mol
InChI Key: XMPIMLRYNVGZIA-SOSAESCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl oleyl carbonate(COC) is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid that is used as a liquid crystal(LC) molecule. It has is a crystalline material with a helical structure.>

Properties

CAS No.

17110-51-9

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate

InChI

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1

InChI Key

XMPIMLRYNVGZIA-SOSAESCXSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Other CAS No.

17110-51-9

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Cholesteryl oleyl carbonate (COC) is a cholesterol-based ester that has garnered significant interest within the scientific community, particularly for its unique liquid crystalline properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is the carbonate ester of cholesterol and oleyl alcohol.[1] Its structure consists of the rigid cholesterol steroid nucleus attached to a long, flexible oleyl chain via a carbonate linkage. This combination of a rigid core and a flexible tail is responsible for its liquid crystalline behavior.

Key chemical identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 17110-51-9[1][2][3]
Molecular Formula C₄₆H₈₀O₃[3][4]
Molecular Weight 681.13 g/mol [3]
InChI 1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1[1][4]
InChI Key XMPIMLRYNVGZIA-TZOMHRFMSA-N[1][4]
SMILES CCCCCCCC\C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@]4(C)--INVALID-LINK----INVALID-LINK--CCCC(C)C

Physicochemical and Thermal Properties

This compound is a soft, crystalline material that exhibits thermotropic liquid crystal behavior, meaning its phase transitions are dependent on temperature.[1] It forms cholesteric liquid crystals with a helical structure.[1] This property is central to many of its applications.

PropertyValue
Melting Point ~20 °C[1][5][6]
Optical Activity ([α]27/D) -22° (c = 2 in chloroform)
Phase Transition (Heating) Smectic → Cholesteric at 18.3°C; Cholesteric → Isotropic at 37.5°C[7]
Phase Transition (Cooling) Isotropic → Cholesteric at 35.1°C; Cholesteric → Smectic at 15.8°C[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of cholesterol with oleyl alcohol using a carbonylating agent.[7] A detailed experimental protocol is described below.

Reactants:

  • Cholesteryl chloroformate (1.0 molar equivalent)

  • Oleyl alcohol (1.2 molar equivalents)

  • Pyridine (1.5 equivalents)

  • Anhydrous Benzene (solvent)

Procedure:

  • Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction vessel.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add pyridine to the mixture. Pyridine acts as a catalyst and neutralizes the HCl byproduct.[7]

  • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere to prevent side reactions.[7]

  • After the reaction is complete, the product can be purified using techniques such as column chromatography.

Characterization:

  • Thin-Layer Chromatography (TLC): To assess the purity of the synthesized compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the ester bond.[7]

  • Mass Spectrometry (MS): To validate the molecular weight of the final product.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile material for various applications.

Thermochromic Liquid Crystals

Due to its temperature-sensitive phase transitions, which result in color changes, COC is a key component in thermochromic liquid crystal mixtures.[1][8] These materials are used in applications such as thermometers and mood rings.[7]

Drug Delivery Systems

Cholesterol and its derivatives are increasingly being investigated for their potential in drug delivery systems.[9] The amphiphilic nature of these molecules allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.[9] While this compound itself is not a standalone drug delivery vehicle, its properties make it a valuable component in more complex formulations like nanoparticles and liposomes.[9] The cholesterol moiety can interact with cell membranes, potentially facilitating cellular uptake of the encapsulated therapeutic agent.[10]

Below is a conceptual workflow illustrating the incorporation of this compound into a lipid-based drug delivery system.

DrugDeliveryWorkflow cluster_formulation Formulation Stage cluster_assembly Self-Assembly cluster_delivery Cellular Delivery TherapeuticAgent Hydrophobic Therapeutic Agent Nanoparticle Lipid Nanoparticle (Drug Encapsulated) TherapeuticAgent->Nanoparticle Encapsulation COC Cholesteryl Oleyl Carbonate COC->Nanoparticle Lipids Phospholipids & Other Excipients Lipids->Nanoparticle Cell Target Cell Nanoparticle->Cell Targeting Uptake Membrane Fusion & Endocytosis Cell->Uptake Release Intracellular Drug Release Uptake->Release

Caption: Workflow for Lipid Nanoparticle Drug Delivery.

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical Structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Cholesteryl oleyl carbonate (COC) is a cholesterol ester recognized for its unique liquid crystalline properties, which makes it a valuable component in various applications, including thermochromic devices and cosmetic formulations.[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and characterization, and a visual representation of its production workflow.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C46H80O3.[1] It is a carbonate ester of cholesterol and oleyl alcohol.[1] The presence of the rigid cholesterol core and the flexible oleyl chain imparts its characteristic liquid crystalline behavior.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Weight 681.13 g/mol [1][4]
CAS Number 17110-51-9[4][5]
Molecular Formula C46H80O3[1][4]
Melting Point Approximately 20 °C[1][6][7][8]
Boiling Point 712.8 °C at 760 mmHg (estimated)[6]
Flash Point > 230 °F (> 112 °C)[6][8]
Appearance Transparent liquid or soft crystalline material; off-white to pale yellow waxy crystalline mass[1][9]
Optical Activity [α]27/D -23° (c=2, CHCl3)[7][9]

Thermotropic Liquid Crystal Behavior

This compound is a thermotropic liquid crystal, meaning its phase transitions are dependent on temperature.[5] It exhibits a cholesteric liquid crystal phase with a helical structure.[1] This helical arrangement is responsible for the material's ability to selectively reflect light of specific wavelengths, leading to its characteristic color play with temperature changes.[2]

The phase transitions of COC are critical for its applications. Differential scanning calorimetry (DSC) is a key technique used to characterize these transitions.[5] The reported phase transition temperatures can vary slightly between sources, which may be attributed to impurities.[5]

Table 2: Phase Transition Temperatures of this compound

TransitionTemperature (°C) - HeatingTemperature (°C) - CoolingEnthalpy (J/g)Reference
Smectic → Cholesteric18.315.8 (Cholesteric → Smectic)-[5]
Cholesteric → Isotropic37.535.1 (Isotropic → Cholesteric)-[5]
Cholesteric → Smectic34.5-2.1[5]
Smectic → Isotropic40.2-3.8[5]

Deviations of more than 0.5°C in transition temperatures can indicate impurities exceeding 1%.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of cholesterol with oleyl alcohol using a carbonylating agent, such as cholesteryl chloroformate in the presence of a base to neutralize the HCl byproduct.[5]

  • Reactants :

    • Cholesteryl chloroformate (1.0 molar equivalent)

    • Oleyl alcohol (1.2 molar equivalents)

    • Pyridine (1.5 equivalents) as a catalyst and HCl scavenger[5]

  • Solvent : Anhydrous benzene[5]

  • Procedure :

    • Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction vessel.

    • Cool the mixture to 0°C using an ice bath.[5]

    • Slowly add pyridine to the reaction mixture.

    • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[5]

    • After the reaction is complete, the crude product is purified.

Purification

High-purity this compound is crucial for its applications, especially in liquid crystal displays.[5] Silica gel chromatography is an effective method for purification.

  • Stationary Phase : Silica gel (230–400 mesh)

  • Mobile Phase : A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate)[5]

  • Procedure :

    • The crude product is loaded onto a silica gel column.

    • The column is eluted with the mobile phase, gradually increasing the polarity.

    • Fractions are collected and analyzed for purity, for instance by using thin-layer chromatography (TLC).[5]

    • Fractions containing pure this compound are combined and the solvent is evaporated.

Characterization

Several analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Thin-Layer Chromatography (TLC) : Used for rapid purity assessment during synthesis and purification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the formation of the ester bond and the overall molecular structure.

    • ¹H NMR (CDCl₃): δ 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO).[5]

  • Infrared (IR) Spectroscopy : Identifies characteristic functional groups.

    • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric).[5]

  • Mass Spectrometry (MS) : Validates the molecular weight of the compound (681.1 g/mol ).[5]

  • Differential Scanning Calorimetry (DSC) : Determines the phase transition temperatures and associated enthalpy changes.[5][10]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow reactants Reactants (Cholesteryl Chloroformate, Oleyl Alcohol, Pyridine) synthesis Synthesis (Esterification in Benzene at 0°C, 24h) reactants->synthesis Reaction purification Purification (Silica Gel Chromatography) synthesis->purification Crude Product characterization Characterization (TLC, NMR, IR, MS, DSC) purification->characterization Purified Product final_product High-Purity Cholesteryl Oleyl Carbonate characterization->final_product Verified Product

Caption: Synthesis and purification workflow for this compound.

References

Quantitative Data: Phase Transitions of Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phase Transitions of Cholesteryl Oleyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal phase transitions of this compound (COC). It details the thermal behavior, experimental protocols for characterization, and the underlying relationships between temperature and molecular structure. This information is critical for applications in temperature-sensitive devices, drug delivery systems, and cosmetics.[1][2][3][4][5]

This compound is a thermotropic liquid crystal, meaning its distinct phases are induced by changes in temperature.[6] It typically exhibits smectic and cholesteric (a chiral nematic) liquid crystal phases between its solid crystalline and isotropic liquid states.[7][8] The exact transition temperatures can vary slightly based on purity and measurement conditions.

The phase transitions generally follow the sequence: Solid Crystal ↔ Smectic ↔ Cholesteric ↔ Isotropic Liquid.[9][10] However, some studies note that the smectic phase may not be present on heating, a phenomenon known as monotropic behavior. A summary of reported transition temperatures is presented below.

Phase TransitionReported Temperature (°C)Experimental MethodReference
Crystal to Liquid Crystal (Melting Point)~20 °CNot Specified[5]
Crystal to Isotropic State20 °CNot Specified[4]
Cholesteric to Isotropic State (Clearing Point)40 °CNot Specified[4]
Permeability Increase (in membrane)37 °CDrug Permeation Study[1][2]
Smectic to Cholesteric (Heating)Not specified in abstractsDifferential Scanning Calorimetry (DSC)Mentioned as occurring in studies.[7][11]
Cholesteric to Smectic A (Cooling)Not specified in abstractsDifferential Scanning Calorimetry (DSC)Observed in studies of COC and its mixtures.[8]

Note: Enthalpy data for the phase transitions of pure COC were not available in the provided search results, but Differential Scanning Calorimetry is the standard technique for their measurement.[12]

Experimental Protocols for Characterization

The characterization of COC's liquid crystal phases relies on a combination of thermal analysis, microscopy, and diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of high-purity COC (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Apparatus Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is heated and cooled at a controlled, constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[9][12] This method is used to identify solid-cholesteric and cholesteric-isotropic transitions.[7]

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying and confirming the type of liquid crystal phase by observing its unique optical texture.

Methodology:

  • Sample Preparation: A small amount of COC is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is mounted on a programmable hot stage attached to the microscope, allowing for precise temperature control.

  • Observation: The sample is observed through crossed polarizers as it is slowly heated and cooled.

  • Phase Identification: Different liquid crystal phases exhibit characteristic birefringent textures:

    • Smectic A: Often shows a "focal conic" texture.

    • Cholesteric: Can display a "planar" texture with iridescent colors due to selective light reflection, or an oily, striated "fingerprint" texture.[10]

    • Isotropic: Appears completely dark (extinguished) as it does not rotate polarized light. The transition between phases is marked by an abrupt change in the observed texture.

X-Ray Diffraction (XRD)

XRD is employed to determine the atomic and molecular structure of the crystalline state of COC.

Methodology:

  • Sample Preparation: A finely ground powder specimen of solid COC is prepared and mounted in the diffractometer.[13]

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ).

  • Structural Analysis: The resulting diffraction pattern, a series of peaks at specific angles, is a fingerprint of the crystal structure. By analyzing the peak positions and intensities, the unit cell parameters (dimensions and angles) and space group can be determined. For COC, the crystal structure has been identified as a primitive monoclinic, space group Pc.[13] This technique provides fundamental information on the solid-state packing from which the liquid crystalline phases emerge.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key relationships and processes in the study of this compound.

Phase_Transitions Solid Solid Crystal Smectic Smectic A Phase Solid->Smectic Heating Smectic->Solid Cooling Cholesteric Cholesteric Phase Smectic->Cholesteric Heating Cholesteric->Smectic Cooling Isotropic Isotropic Liquid Cholesteric->Isotropic Heating Isotropic->Cholesteric Cooling

Caption: Thermal phase transition pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Characterization Techniques cluster_data Data Output Prep High-Purity COC Sample DSC Differential Scanning Calorimetry (DSC) Prep->DSC POM Polarized Optical Microscopy (POM) Prep->POM XRD X-Ray Diffraction (XRD) Prep->XRD Data_DSC Transition Temps (T) Enthalpies (ΔH) DSC->Data_DSC Data_POM Phase Identification Optical Textures POM->Data_POM Data_XRD Crystal Structure Unit Cell Parameters XRD->Data_XRD

Caption: Experimental workflow for characterizing COC phase transitions.

Molecular_Ordering cluster_phases State of Matter cluster_order Dominant Molecular Order Temp Increasing Temperature Crystal Solid Crystal Smectic Smectic Liquid Crystal Order_Crystal 3D Positional & Orientational Order Crystal->Order_Crystal corresponds to Cholesteric Cholesteric Liquid Crystal Order_Smectic Layered Orientational Order Smectic->Order_Smectic corresponds to Isotropic Isotropic Liquid Order_Cholesteric Helical Orientational Order Cholesteric->Order_Cholesteric corresponds to Order_Isotropic Disordered (No Long-Range Order) Isotropic->Order_Isotropic corresponds to

Caption: Relationship between temperature, phase, and molecular ordering.

References

Synthesis of Cholesteryl Oleyl Carbonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Characterization, and Application of Cholesteryl Oleyl Carbonate in Drug Delivery Systems

Abstract

This compound, a cholesteryl ester, is a versatile molecule with significant potential in the development of advanced drug delivery systems. Its unique liquid crystalline properties and biocompatibility make it an attractive component for formulating nanoparticles, liposomes, and other carriers designed for targeted drug release. This technical guide provides a comprehensive overview of the synthesis of this compound from cholesterol and oleyl alcohol, detailing established experimental protocols, characterization techniques, and potential alternative synthetic routes. Furthermore, it explores the biological context of cholesteryl esters in cellular uptake and signaling, providing a rationale for their use in drug development.

Introduction

Cholesteryl esters are key components of cellular membranes and lipoproteins, playing a crucial role in cholesterol transport and storage.[1] In the realm of drug delivery, the incorporation of cholesteryl esters like this compound into nanocarriers can significantly enhance their stability, modulate drug release profiles, and facilitate cellular uptake.[2][3] this compound, specifically, is a liquid crystal material that can be utilized in temperature-sensitive applications.[4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed technical resource on the synthesis and characterization of this compound, as well as insights into its application in drug delivery.

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through the reaction of cholesteryl chloroformate with oleyl alcohol. Alternative methods, such as enzymatic synthesis and transesterification, offer potential green chemistry approaches, though specific protocols for this compound are less established.

Synthesis via Cholesteryl Chloroformate

This method involves the nucleophilic acyl substitution of the highly reactive cholesteryl chloroformate with the hydroxyl group of oleyl alcohol.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product chol_chloro Cholesteryl Chloroformate coc This compound chol_chloro->coc oleyl_alc Oleyl Alcohol oleyl_alc->coc hcl HCl coc->hcl pyridine Pyridine (Base/Catalyst) pyridine->coc in Benzene, 0°C

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[5]

Materials:

ReagentMolar Eq.Molecular Weight ( g/mol )
Cholesteryl Chloroformate1.0449.12
Oleyl Alcohol1.2268.49
Anhydrous Pyridine1.579.10
Anhydrous Benzene-78.11

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cholesteryl chloroformate (1.0 molar equivalent) in anhydrous benzene.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Slowly add a solution of oleyl alcohol (1.2 molar equivalents) in anhydrous benzene to the reaction mixture.

  • Allow the reaction to stir at 0°C for 24 hours under a nitrogen atmosphere.

  • Work-up:

    • After 24 hours, filter the reaction mixture to remove pyridine hydrochloride precipitate.

    • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1).

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to pale yellow waxy solid. A typical yield for this reaction is around 75%.[5]

Alternative Synthetic Routes

While the chloroformate method is prevalent, exploring alternative, potentially greener, synthetic strategies is of interest.

  • Enzymatic Synthesis: Lipase-catalyzed esterification presents a milder and more selective alternative to chemical synthesis.[6][7][8] Enzymes like Candida antarctica lipase B (Novozym 435) have been successfully used for the synthesis of other esters and carbonates.[6][9] A potential approach would involve the direct esterification of cholesterol and an oleyl carbonate derivative or a two-step process involving the enzymatic formation of an activated oleyl carbonate species.

  • Transesterification: Transesterification of a dialkyl carbonate, such as dimethyl carbonate, with cholesterol and oleyl alcohol in the presence of a suitable catalyst is another possible route.[10][11][12][13][14] This method avoids the use of phosgene derivatives like chloroformates. The reaction could be catalyzed by basic catalysts and driven to completion by removing the methanol byproduct.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Table of Physicochemical and Spectroscopic Data:

PropertyValueReference
Molecular Formula C₄₆H₈₀O₃[15]
Molecular Weight 681.13 g/mol [15]
Appearance White to pale yellow waxy crystalline mass
Melting Point ~20 °C[4]
¹H NMR (CDCl₃, δ ppm) 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO)[5]
¹³C NMR (CDCl₃, δ ppm) A spectrum is available for reference.[15][16]
IR (KBr, cm⁻¹) 1745 (C=O stretch), 1250 (C-O-C asymmetric stretch)[5]

Application in Drug Delivery

The unique physicochemical properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. Its incorporation into lipid-based nanoparticles can significantly impact their therapeutic efficacy.

Role in Lipid Nanoparticles

Cholesteryl esters, including this compound, are integral components of both liposomes and solid lipid nanoparticles (SLNs).

  • Liposomes: In liposomal formulations, cholesterol and its esters are known to modulate membrane fluidity and stability.[2][3][17] The inclusion of this compound can influence the packing of phospholipids, reduce the permeability of the bilayer to encapsulated drugs, and thereby control their release.[3][17][18][19]

  • Solid Lipid Nanoparticles (SLNs): In SLNs, this compound can be part of the solid lipid matrix.[20][21][22][23][24] The presence of this cholesteryl ester can enhance the loading capacity for lipophilic drugs and influence the release kinetics from the nanoparticle.

Cellular Uptake and Signaling Pathways

The delivery of therapeutic agents to their target cells is a critical step in drug efficacy. Nanoparticles containing cholesteryl esters can be internalized by cells through specific endocytic pathways.

Workflow for Nanoparticle Formulation and Cellular Uptake:

G cluster_formulation Nanoparticle Formulation cluster_uptake Cellular Uptake coc This compound formulation Self-Assembly/ Homogenization coc->formulation lipids Phospholipids/Other Lipids lipids->formulation drug Hydrophobic Drug drug->formulation sln Drug-Loaded Nanoparticle formulation->sln receptor LDLR / SR-BI Receptor sln->receptor Binding cell Target Cell endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking release Drug Release lysosome->release

Caption: Nanoparticle Formulation and Cellular Uptake.

Signaling Pathway for Cellular Uptake:

The cellular uptake of nanoparticles containing cholesteryl esters is often mediated by lipoprotein receptors, such as the Low-Density Lipoprotein Receptor (LDLR) and the Scavenger Receptor Class B Type I (SR-BI).[25][26][27]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular np Cholesteryl Ester- Containing Nanoparticle ldlr LDLR np->ldlr Binds srbi SR-BI np->srbi Binds clathrin_pit Clathrin-Coated Pit ldlr->clathrin_pit Internalization endosome Early Endosome srbi->endosome Selective Uptake clathrin_pit->endosome lysosome Late Endosome/ Lysosome endosome->lysosome hydrolysis Ester Hydrolysis lysosome->hydrolysis drug_release Drug Release hydrolysis->drug_release cholesterol Free Cholesterol hydrolysis->cholesterol

Caption: Receptor-Mediated Endocytosis of Cholesteryl Ester Nanoparticles.

Upon binding to these receptors, the nanoparticles are internalized via endocytosis.[28] Trafficking to endosomes and then lysosomes leads to the enzymatic hydrolysis of the cholesteryl esters, releasing the encapsulated drug and free cholesterol into the cell.[1][28][29] The upregulation of LDLR and SR-BI in many cancer cells makes this a promising strategy for targeted cancer therapy.[5]

Conclusion

This compound is a valuable synthetic lipid with significant potential in the field of drug delivery. The well-established synthesis via cholesteryl chloroformate provides a reliable method for its production, while alternative enzymatic and transesterification routes offer avenues for greener chemistry approaches. Its incorporation into lipid-based nanoparticles can enhance stability and control drug release, and its recognition by cellular lipoprotein receptors provides a mechanism for targeted delivery. This technical guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary information to synthesize, characterize, and effectively utilize this compound in the design of next-generation therapeutic delivery systems.

References

A Technical Guide to the Thermochromic Properties of Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate (COC) is a cholesterol-based organic compound that exhibits fascinating thermochromic properties, meaning it changes color in response to temperature variations.[1][2] This behavior stems from its liquid crystalline nature, specifically its ability to form a cholesteric (or chiral nematic) liquid crystal phase.[1][2] In this phase, the elongated molecules of COC arrange themselves in a helical structure. The pitch of this helix—the distance over which the molecules complete a full 360° twist—is highly sensitive to temperature.[3][4] This temperature-dependent pitch length dictates the wavelength of light that is selectively reflected, resulting in the vibrant iridescent colors characteristic of these materials.[3][4][5] As the temperature increases, the pitch of the helix generally decreases, causing the reflected light to shift from longer wavelengths (red) to shorter wavelengths (blue).[4][5] This unique property makes COC and its mixtures valuable materials for applications such as temperature-sensitive devices, medical thermography, and advanced sensing technologies.[1][6]

Core Thermochromic and Phase Transition Properties

This compound undergoes a series of phase transitions upon heating and cooling, which are fundamental to its thermochromic behavior. The primary phases observed are the crystalline solid, smectic, cholesteric (thermochromic phase), and isotropic liquid phases.[1] These transitions occur at specific temperatures and are reversible, though hysteresis (different transition temperatures on heating versus cooling) is typically observed.[1]

The thermochromic color play of pure COC is observed within its cholesteric phase. The material will appear transparent or milky in its crystalline, smectic, and isotropic liquid states. The iridescent colors are only visible in the cholesteric temperature range.

Quantitative Phase Transition Data

The phase transition temperatures of this compound have been characterized using techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes the key transition temperatures for pure COC upon heating and cooling.

TransitionHeating Temperature (°C)Cooling Temperature (°C)
Smectic → Cholesteric 18.3-
Cholesteric → Isotropic Liquid 37.5-
Isotropic Liquid → Cholesteric -35.1
Cholesteric → Smectic -15.8
Data sourced from Benchchem[1].

It is important to note that the exact transition temperatures can be influenced by the purity of the sample and the experimental conditions, such as the heating and cooling rates.

Mechanism of Thermochromism in this compound

The thermochromism of this compound is a physical phenomenon rooted in the structure of its cholesteric liquid crystal phase. This section details the underlying mechanism.

  • Helical Structure: In the cholesteric phase, the elongated COC molecules align in layers. Within each layer, the molecules point in roughly the same direction. However, the direction of molecular alignment rotates slightly from one layer to the next, tracing out a helical structure.[1][3]

  • Temperature-Dependent Pitch: The pitch of this helix (the distance for a 360° rotation of the director) is highly sensitive to temperature. As the temperature increases, the molecules have more kinetic energy, leading to a tighter twisting of the helical structure and a decrease in the pitch length.[4][7]

  • Selective Light Reflection: This helical structure selectively reflects light of a specific wavelength (and thus color) according to the Bragg reflection condition, where the reflected wavelength is proportional to the pitch of the helix and the average refractive index of the material.[1][4]

  • Observed Color Change: As the temperature rises, the pitch decreases, causing the reflected wavelength to shift from the red end of the visible spectrum to the blue end.[4][5] When the material is cooled, this process is reversed.

The following diagram illustrates the relationship between temperature, helical pitch, and the observed color.

G Temperature Effect on Cholesteric Pitch and Color cluster_temp Temperature Gradient cluster_pitch Helical Pitch cluster_color Reflected Color LowTemp Low Temperature HighTemp High Temperature LongPitch Long Pitch LowTemp->LongPitch Leads to ShortPitch Short Pitch HighTemp->ShortPitch Leads to Red Red LongPitch->Red Reflects Blue Blue ShortPitch->Blue Reflects

Caption: Relationship between temperature, helical pitch, and reflected color.

Experimental Protocols

Characterizing the thermochromic properties of this compound requires precise experimental techniques. The following sections provide detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of the phase transitions of COC.

Objective: To identify the smectic-cholesteric and cholesteric-isotropic transition temperatures upon heating and cooling.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the isotropic phase transition (e.g., 50°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • A second heating scan is often performed to ensure the reproducibility of the transitions.

  • Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) and exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition can be calculated by integrating the area under the respective peak.

The following workflow diagram illustrates the DSC experimental process.

G DSC Experimental Workflow for COC Analysis start Start prep Sample Preparation (3-5 mg COC in Al pan) start->prep setup Instrument Setup (Sample & Reference in DSC, N2 purge) prep->setup heat1 First Heating Scan (e.g., 10°C/min) setup->heat1 hold Isothermal Hold (e.g., 5 min at 50°C) heat1->hold cool Cooling Scan (e.g., 10°C/min) hold->cool heat2 Second Heating Scan (e.g., 10°C/min) cool->heat2 analysis Data Analysis (Identify transition temps & enthalpies) heat2->analysis end_node End analysis->end_node

Caption: DSC Experimental Workflow for COC Analysis.

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying the different liquid crystal phases and observing the thermochromic color changes.

Objective: To visualize the textures of the smectic, cholesteric, and isotropic phases and to observe the color play as a function of temperature.

Methodology:

  • Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Gently heat the slide on a hot stage to the isotropic liquid phase. Place a coverslip over the molten sample to create a thin film.

  • Microscope Setup: Use a polarizing microscope equipped with a hot stage for precise temperature control. The microscope should be set up for observation between crossed polarizers.

  • Thermal Program and Observation:

    • Heat the sample to its isotropic liquid phase (e.g., 40°C). In this phase, the view between crossed polarizers will be dark (extinction).

    • Slowly cool the sample (e.g., at 1-2°C/min). As the sample transitions into the cholesteric phase, a focal conic or planar texture will appear, and the characteristic iridescent colors will become visible. Record the temperatures at which different colors (e.g., blue, green, red) appear.

    • Continue cooling to observe the transition to the smectic phase, which will exhibit a different texture (e.g., focal conic fan texture).

    • Slowly heat the sample from the solid or smectic phase to observe the transitions in reverse. Note any differences in the transition temperatures (hysteresis).

  • Image and Video Capture: Record images and videos of the textures and color changes at different temperatures for detailed analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to quantitatively measure the wavelength of light reflected by the cholesteric phase at different temperatures.

Objective: To determine the peak reflection wavelength as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a thin film of COC between two glass slides. For reflectance measurements, it is beneficial to use a black background on one of the slides to absorb transmitted light.

  • Instrument Setup: Use a UV-Visible spectrophotometer equipped with a temperature-controlled sample holder. The spectrophotometer should be configured to measure reflectance.

  • Measurement Protocol:

    • Place the sample in the temperature-controlled holder and allow it to equilibrate at a specific temperature within the cholesteric range.

    • Scan the reflectance spectrum over the visible range (e.g., 400-800 nm).

    • The peak of the reflectance spectrum corresponds to the wavelength of light that is most strongly reflected at that temperature.

    • Repeat the measurement at different temperatures across the cholesteric range, both on heating and cooling, to map the relationship between temperature and reflected color.

  • Data Analysis: Plot the peak reflection wavelength as a function of temperature. This provides a quantitative measure of the thermochromic response of the material.

Applications in Research and Drug Development

The temperature-sensitive nature of this compound makes it a material of interest for various applications in research and drug development:

  • Temperature Sensing: COC and its mixtures can be used to create thin films and coatings that provide a visual indication of temperature, which is useful for monitoring the temperature of surfaces or devices.[1][6]

  • Medical Thermography: The ability to map out thermal regions makes these materials potentially useful for non-invasive medical diagnostics, where variations in skin temperature can indicate underlying physiological conditions.[1]

  • Drug Delivery Systems: The phase transitions of liquid crystals like COC can be exploited to create temperature-responsive drug delivery systems, where a change in temperature could trigger the release of an encapsulated therapeutic agent.[1]

Conclusion

This compound is a well-characterized thermochromic liquid crystal with predictable and reversible color-changing properties. Its behavior is governed by the temperature-dependent pitch of its cholesteric helical structure. Through standard analytical techniques such as DSC, POM, and spectroscopy, the thermochromic properties of COC can be reliably quantified. For professionals in research and drug development, a thorough understanding of these properties and the experimental methods used to characterize them is essential for leveraging this unique material in advanced applications. The ability to tune the thermochromic response by mixing COC with other cholesteryl esters further enhances its versatility as a functional material.[5][8][9]

References

Physicochemical Properties and Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cholesteryl Oleyl Carbonate

This technical guide provides a comprehensive overview of this compound (COC), focusing on its molecular weight, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this compound.

This compound is a carbonate ester of cholesterol and oleyl alcohol.[1] It is a liquid crystal material that forms a cholesteric helical structure.[1][2] Physically, it appears as a transparent liquid or a soft crystalline substance with a melting point near 20 °C.[1][3][4]

Table 1: Quantitative Data for this compound

PropertyValueReferences
Molecular Weight 681.13 g/mol [1][2][5][6]
Monoisotopic Mass 680.61074641 Da[7]
Molecular Formula C₄₆H₈₀O₃[1][3][5][7]
CAS Number 17110-51-9[5][6][8][9]
Melting Point ~20 °C[1][3][4]
Density 0.9404 g/cm³ (estimate)[3]
Boiling Point 633.49 °C (estimate)[3]
Refractive Index 1.4960 (estimate)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of cholesteryl chloroformate with oleyl alcohol.[8]

Protocol:

  • Reactants:

    • Cholesteryl chloroformate (1.0 molar equivalent)

    • Oleyl alcohol (1.2 molar equivalents)

    • Pyridine (1.5 molar equivalents, to neutralize HCl byproduct)

  • Solvent: Anhydrous benzene.[8]

  • Procedure: a. Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction flask. b. Cool the mixture to 0°C using an ice bath.[8] c. Add pyridine to the reaction mixture. d. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[8] e. After the reaction is complete, the resulting this compound can be purified using appropriate techniques, such as chromatography.

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_output Output r1 Cholesteryl Chloroformate (1.0 eq) p1 Mixing & Reaction r1->p1 r2 Oleyl Alcohol (1.2 eq) r2->p1 r3 Pyridine (1.5 eq) in Benzene r3->p1 c1 0°C, Nitrogen Atmosphere, 24h c1->p1 p2 Purification (e.g., Chromatography) p1->p2 out This compound (COC) p2->out

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.[8]

2.2.1. Thin-Layer Chromatography (TLC)

  • Purpose: To assess the purity of the synthesized product.[8]

  • Methodology: A suitable solvent system is used to develop the TLC plate, allowing for the separation of the product from any unreacted starting materials or byproducts. The retention factor (Rf) of the product spot is compared to that of a standard.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the formation of the carbonate ester bond.[8]

  • ¹H NMR (in CDCl₃):

    • δ 5.35 (m, 1H): Cholesterol C6-H[8]

    • δ 4.75 (m, 2H): Carbonate OCH₂[8]

    • δ 2.30 (t, 2H): Oleyl COO[8]

  • ¹³C NMR: The spectrum can be used to identify all 46 carbon atoms in the molecule.[7]

2.2.3. Mass Spectrometry (MS)

  • Purpose: To validate the molecular weight of the compound.[8]

  • Methodology: While challenging for neutral lipids like cholesteryl esters due to poor ionization,[10][11] techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be employed.[10] The use of lithiated adducts can enhance ionization and provide specific fragmentation patterns for detection.[12] The expected exact mass is 680.61074641 Da.[7]

2.2.4. Infrared (IR) Spectroscopy

  • Purpose: To identify functional groups.

  • Characteristic Peaks (KBr):

    • 1745 cm⁻¹: C=O stretch of the carbonate group.[8]

    • 1250 cm⁻¹: Asymmetric C-O-C stretch.[8]

Analytical_Workflow cluster_sample Sample cluster_analysis Analysis cluster_results Confirmation sample Synthesized COC tlc TLC sample->tlc nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir purity Purity Assessment tlc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Validation ms->mw fg Functional Group ID ir->fg

Caption: Analytical workflow for the characterization of COC.

Preparation of Thermochromic Liquid Crystal Mixtures

This compound is a key component in thermochromic liquid crystals (TLCs), which change color in response to temperature variations.[1][8] These are often ternary mixtures.

Protocol Example:

  • Composition:

    • This compound (0.65 g)

    • Cholesteryl pelargonate (cholesteryl nonanoate) (0.25 g)

    • Cholesteryl benzoate (0.10 g)

  • Procedure: a. Weigh and combine the three components in a glass vial.[13] b. Gently heat the vial using a heat gun or place it in an oven until the solid mixture melts into a homogeneous liquid.[13] c. The mixture can then be used for applications. As it cools, it will pass through a range of colors. This specific mixture exhibits color changes between 17-23 °C.[13]

Thermochromic_Mixture cluster_components Components cluster_process Process cluster_output Result coc Cholesteryl Oleyl Carbonate mix Combine in Vial coc->mix cn Cholesteryl Nonanoate cn->mix cb Cholesteryl Benzoate cb->mix heat Heat to Melt mix->heat cool Cool heat->cool tlc Thermochromic Liquid Crystal cool->tlc color Temperature-Dependent Color Change tlc->color

Caption: Preparation of a thermochromic liquid crystal mixture.

References

Solubility of Cholesteryl Oleyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cholesteryl oleyl carbonate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for the quantitative determination of its solubility. This information is crucial for researchers and professionals working on the formulation and development of drug delivery systems, liquid crystal applications, and other areas where this compound is utilized.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a complex molecule like this compound, a cholesteric liquid crystal, solubility is influenced by factors such as the polarity of the solvent, the molecular structure of the solute, temperature, and the presence of other solutes.

Qualitative Solubility Data

This compound, being a large, predominantly non-polar molecule, exhibits preferential solubility in non-polar organic solvents. The available literature and product information suggest the following qualitative solubility profile.

SolventSolubility
HexaneSoluble
BenzeneSoluble
ChloroformSoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the established principles of solubility measurement for organic compounds and can be adapted to specific laboratory conditions and analytical capabilities.

Principle

This protocol employs the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents of interest (e.g., hexane, ethanol, acetone)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps and PTFE septa

    • Constant temperature incubator or water bath with shaker

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Charged Aerosol Detector (CAD)

    • HPLC column suitable for lipid analysis (e.g., C18 reversed-phase)

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solute Weigh excess This compound add_to_vial Combine in sealed vial prep_solute->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial incubate Incubate at constant temperature with agitation add_to_vial->incubate settle Allow undissolved solid to settle incubate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter dilute Dilute accurately for analysis filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify concentration against a standard curve hplc->quantify end end quantify->end Report Solubility (e.g., mg/mL or mol/L)

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

a. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

b. Sample Collection and Preparation:

  • Carefully withdraw an aliquot of the clear supernatant using a syringe, ensuring no solid particles are disturbed.

  • Immediately filter the withdrawn solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

c. Quantification by HPLC:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Develop a suitable HPLC method for the separation and quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and isopropanol is often a good starting point for cholesterol and its esters. Detection can be performed using a UV detector at a low wavelength (e.g., ~205-210 nm) or with a Charged Aerosol Detector (CAD) for better sensitivity if the compound lacks a strong chromophore.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the diluted sample solutions and record the peak areas.

d. Data Analysis:

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by applying the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways in the traditional sense, its application in drug delivery systems can be represented by a logical workflow. The following diagram illustrates the role of solubility in the formulation of a lipid-based drug delivery system.

drug_delivery_logic cluster_formulation Formulation Development cluster_characterization Characterization & Application solubility Determine Solubility of This compound in Organic Solvent solvent_selection Select Appropriate Solvent System solubility->solvent_selection drug_incorporation Incorporate Active Pharmaceutical Ingredient (API) solvent_selection->drug_incorporation nanoparticle_formation Formulate Lipid Nanoparticles (e.g., by solvent evaporation) drug_incorporation->nanoparticle_formation physicochemical Physicochemical Characterization (Size, Zeta Potential, etc.) nanoparticle_formation->physicochemical drug_release In Vitro Drug Release Studies physicochemical->drug_release cellular_uptake Cellular Uptake & Efficacy Studies drug_release->cellular_uptake final_product final_product cellular_uptake->final_product Optimized Drug Delivery System

Figure 2. Logical workflow for the role of solubility in drug delivery formulation.

Conclusion

Understanding the solubility of this compound is a critical prerequisite for its effective application in research and development. While quantitative data is sparse, its solubility in non-polar organic solvents is well-established qualitatively. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in solvents relevant to their specific applications, thereby facilitating more accurate and reproducible formulation development and scientific investigation.

The Crystalline Architecture of Cholesteryl Oleyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cholesteryl oleyl carbonate (COC), a key component in liquid crystal technologies and a molecule of interest in pharmaceutical and cosmetic formulations.[1][2] This document details the crystallographic parameters, experimental methodologies for its characterization, and a workflow for its structural determination.

Introduction

This compound (COC) is a carbonate ester of cholesterol and oleyl alcohol.[1][2] It is recognized for its thermotropic liquid crystalline properties, forming cholesteric liquid crystals with a helical structure.[1] Understanding the solid-state packing and crystalline arrangement of COC is crucial for controlling its physicochemical properties in various applications, from drug delivery systems to advanced optical materials. This guide focuses on the definitive crystal structure as determined by X-ray powder diffraction.

Crystal Structure Data

The crystal structure of this compound has been determined to be a primitive monoclinic system with the space group Pc.[3] The analysis reveals a Type I monolayer structure with two molecules per unit cell.[3] Key crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for this compound
ParameterValue
a18.921 ± 0.006 Å
b12.952 ± 0.003 Å
c9.276 ± 0.002 Å
β91.32 ± 0.03°
Crystal System Monoclinic
Space Group Pc
Data sourced from X-ray powder diffraction analysis.[3]
Table 2: Microstructural Properties of Crystalline this compound
ParameterValueNote
Average Crystallite Size60 nmFor a well-ground specimen.[3]
Average Micro-strain45 x 10-4Tentatively attributed to fatty chain conformational disorder.[3]

Experimental Protocols

The determination of the crystal structure of this compound and its synthesis involve precise experimental procedures. The following sections detail the methodologies for both the synthesis of COC and its structural analysis via X-ray powder diffraction.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of cholesterol with oleyl alcohol. A representative laboratory-scale synthesis protocol is as follows:

Reactants:

  • Cholesteryl chloroformate (1.0 molar equivalent)

  • Oleyl alcohol (1.2 molar equivalents)

  • Anhydrous Benzene (Solvent)

  • Pyridine (1.5 equivalents, as a catalyst and HCl scavenger)

Procedure:

  • In a reaction vessel, dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene under a nitrogen atmosphere to create an inert environment.

  • Cool the reaction mixture to 0°C using an ice bath to control the reaction rate and minimize side reactions.

  • Slowly add pyridine to the cooled mixture. Pyridine acts as a catalyst and neutralizes the hydrochloric acid byproduct generated during the reaction.

  • Allow the reaction to proceed for 24 hours at 0°C under a continuous nitrogen atmosphere with constant stirring.

  • After the reaction is complete, the crude product can be purified using techniques such as silica gel chromatography to isolate the pure this compound.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD)

The crystal structure of this compound was elucidated using X-ray powder diffraction (XRPD) data. This technique is suitable for organic compounds that are available as polycrystalline powders.

Methodology:

  • Sample Preparation: A well-ground, homogenous powder of this compound is prepared to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder.

  • Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam, typically Cu Kα radiation, is directed at the sample. The sample is rotated during the measurement to further ensure that all possible crystal orientations are exposed to the X-ray beam. The diffracted X-rays are detected at various angles (2θ) as the detector scans over a predefined angular range.

  • Data Analysis and Structure Solution:

    • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

    • Structure Solution: The crystal structure is solved from the powder diffraction data using direct space methods. This involves generating trial structures and comparing their calculated diffraction patterns to the experimental data.

    • Rietveld Refinement: The final step involves the refinement of the crystal structure using the Rietveld method. This method fits the entire calculated diffraction profile to the entire experimental pattern, allowing for the refinement of atomic positions, site occupancies, and thermal parameters to obtain the final, accurate crystal structure. The X-ray line broadening is also analyzed to determine microstructural properties like crystallite size and micro-strain.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of an organic compound like this compound using X-ray powder diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_xrd X-ray Powder Diffraction Analysis cluster_result Final Output synthesis Synthesis of Cholesteryl Oleyl Carbonate purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Grinding and Mounting) purification->sample_prep data_collection XRPD Data Collection sample_prep->data_collection indexing Peak Indexing & Unit Cell Determination data_collection->indexing structure_solution Structure Solution (Direct Space Methods) indexing->structure_solution rietveld Rietveld Refinement structure_solution->rietveld crystal_data Crystallographic Data (Unit Cell, Space Group, Atomic Coordinates) rietveld->crystal_data

Caption: Workflow for Crystal Structure Determination of this compound.

Conclusion

The crystal structure of this compound has been successfully characterized as a primitive monoclinic system. The detailed crystallographic data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals working with this versatile liquid crystal. The understanding of its solid-state architecture is fundamental for the rational design and development of new materials with tailored properties for applications in drug delivery, cosmetics, and advanced optical systems.

References

Spectroscopic Analysis of Cholesteryl Oleyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl oleyl carbonate, a key liquid crystal material with applications in various scientific and technological fields, including drug delivery systems. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, the experimental protocols for data acquisition, and a visualization of its synthesis pathway.

Spectroscopic Data

The structural complexity of this compound, comprising a rigid sterol backbone and a long, flexible oleyl chain linked by a carbonate group, gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Data (Estimated)

The proton NMR spectrum is characterized by distinct signals from the olefinic protons, the methine proton at the C3 position of the cholesterol ring, and a dense region of overlapping signals from the numerous methylene and methyl groups.

Chemical Shift (ppm)MultiplicityAssignment
~ 5.39MultipletOlefinic protons (-CH=CH-) of the oleyl chain
~ 5.35MultipletOlefinic proton (C6-H) of the cholesterol ring
~ 4.50MultipletMethine proton (C3-H) of the cholesterol ring
~ 2.30TripletMethylene protons alpha to the carbonate (-O-CH₂-)
~ 2.00MultipletAllylic protons of the oleyl chain
0.68 - 1.90MultipletsAliphatic protons of the cholesterol and oleyl chains
~ 1.02SingletC19-Methyl protons of the cholesterol ring
~ 0.91DoubletC21-Methyl protons of the cholesterol side chain
~ 0.86DoubletC26/C27-Methyl protons of the cholesterol side chain
~ 0.68SingletC18-Methyl protons of the cholesterol ring

¹³C-NMR (Carbon-13 NMR) Data (Estimated)

The ¹³C-NMR spectrum provides detailed information on the carbon framework of the molecule. Key signals include those from the carbonate carbon, the olefinic carbons, and the carbon atom at the C3 position of the cholesterol moiety.

Chemical Shift (ppm)Assignment
~ 155.0Carbonyl carbon of the carbonate group (O-C=O)
~ 139.7C5 of the cholesterol ring (quaternary, olefinic)
~ 130.0Olefinic carbons of the oleyl chain
~ 122.6C6 of the cholesterol ring (olefinic)
~ 79.0C3 of the cholesterol ring
10 - 70Aliphatic carbons of the cholesterol and oleyl chains
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2926StrongAsymmetric C-H stretching of CH₂ groups
~ 2852StrongSymmetric C-H stretching of CH₂ groups
~ 1740StrongC=O stretching of the carbonate group[1]
~ 1670WeakC=C stretching of the cholesterol ring
~ 1465MediumC-H bending of CH₂ groups (scissoring)
~ 1378MediumC-H bending of CH₃ groups (umbrella mode)
1300 - 1000StrongC-O stretching of the carbonate and ester linkages

Experimental Protocols

The following protocols are representative methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay: 1.0 seconds.

    • Acquisition Time: ~2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2.0 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Melt Method):

  • Place a small amount of solid this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Gently heat the plate on a hot plate until the sample melts, forming a thin, uniform film.

  • Place a second salt plate on top of the molten sample and allow it to cool to room temperature.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

  • Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

Synthesis Workflow

This compound can be synthesized via a nucleophilic acyl substitution reaction. The workflow for this synthesis is depicted below.[2]

SynthesisWorkflow CholesterylChloroformate Cholesteryl Chloroformate ReactionVessel Reaction Vessel (0°C) CholesterylChloroformate->ReactionVessel OleylAlcohol Oleyl Alcohol OleylAlcohol->ReactionVessel Solvent Anhydrous Benzene/Toluene Solvent->ReactionVessel Catalyst Pyridine Catalyst->ReactionVessel Reaction Nucleophilic Acyl Substitution (24h) ReactionVessel->Reaction Workup Workup & Purification Reaction->Workup Crude Product Product Cholesteryl Oleyl Carbonate Workup->Product Purified Product

Caption: Synthesis of this compound.

References

Cholesteryl Oleyl Carbonate: A Comprehensive Technical Analysis of its Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and phase change temperatures of cholesteryl oleyl carbonate (COC), a prominent liquid crystal material. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on the thermal behavior of COC, outlines detailed experimental protocols for its characterization, and presents visual workflows to facilitate understanding of the analytical processes.

Executive Summary

This compound is a cholesterol-based organic compound known for its thermotropic liquid crystalline properties. It exhibits distinct phase transitions, moving from a crystalline solid to smectic, cholesteric, and finally an isotropic liquid state upon heating. These temperature-dependent phase changes are critical for its application in thermochromic devices, medical diagnostics, and advanced materials. This guide provides a comprehensive summary of the transition temperatures and enthalpies associated with these phases, compiled from various scientific studies.

Thermal Phase Transitions of this compound

The thermal behavior of this compound is characterized by a series of phase transitions that occur at specific temperatures. The melting point and subsequent liquid crystal phase transitions are key parameters for its application. The data compiled from multiple studies are presented below. It is important to note that variations in reported values can arise from differences in sample purity and experimental conditions such as heating and cooling rates.

Phase Transition Temperatures
TransitionHeating Temperature Range (°C)Cooling Temperature Range (°C)
Crystal to Smectic/Cholesteric~20.0-
Smectic to Cholesteric18.3 - 22.615.8 - 16.0
Cholesteric to Isotropic Liquid35.0 - 37.535.1 - 36.0

Note: The initial melting from a crystalline solid is often observed around 20°C, leading into the liquid crystal phases. Some studies report a direct transition to the cholesteric phase, while others identify a preceding smectic phase.

Enthalpy of Phase Transitions
TransitionEnthalpy Change (ΔH) (kcal/mol)
Smectic to Cholesteric (Heating)0.13
Cholesteric to Isotropic (Heating)0.11

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound primarily relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. By precisely monitoring the energy required to heat a sample compared to a reference, the temperatures and enthalpies of phase transitions can be determined.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Seal the pan with an aluminum lid using a crimper to ensure good thermal contact and prevent sample loss.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature below the expected melting point (e.g., 0°C).

    • Heating Scan: Heat the sample at a controlled rate (a typical rate is 2 K/min to 10 K/min) to a temperature well above the final transition to the isotropic liquid phase (e.g., 50°C).

    • Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating curve correspond to the phase transitions (e.g., smectic to cholesteric, cholesteric to isotropic). Exothermic peaks on the cooling curve represent the reverse transitions. The peak temperature is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.

Polarized Light Microscopy (PLM)

PLM is a vital technique for visually identifying the different liquid crystal phases based on their unique optical textures. The birefringence of the liquid crystal phases causes them to interact with polarized light, producing characteristic patterns.

Protocol:

  • Sample Preparation: Place a small amount of this compound on a clean microscope slide.

  • Cover Slip: Gently place a cover slip over the sample to create a thin, uniform film.

  • Heating Stage: Mount the slide on a hot stage connected to a temperature controller.

  • Microscope Setup: Place the hot stage on the polarized light microscope. Ensure the polarizers are in a crossed position.

  • Thermal Analysis:

    • Slowly heat the sample while observing the changes in texture through the microscope.

    • Crystalline Phase: The solid crystalline phase will be visible at lower temperatures.

    • Smectic Phase: Upon melting, a smectic phase may appear with a focal-conic or fan-like texture.

    • Cholesteric Phase: Further heating will induce a transition to the cholesteric (chiral nematic) phase, often characterized by an iridescent color play and a "fingerprint" texture.

    • Isotropic Phase: At the final transition, the sample will become completely dark between the crossed polarizers, indicating the isotropic liquid phase where there is no long-range molecular order.

    • Observe the texture changes again upon controlled cooling to identify the corresponding phase transitions.

Experimental and Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of the thermal properties of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interp Data Interpretation p1 Weigh 3-5 mg COC into DSC pan a1 Differential Scanning Calorimetry (DSC) p1->a1 p2 Place small amount of COC on slide a2 Polarized Light Microscopy (PLM) p2->a2 d1 Generate Thermogram (Heat Flow vs. Temp) a1->d1 d2 Capture Micrographs of Phase Textures a2->d2 i1 Determine Transition Temperatures & Enthalpies d1->i1 i2 Identify Liquid Crystal Phases d2->i2 logical_relationship cluster_heating Heating Cycle cluster_cooling Cooling Cycle H1 Crystalline Solid H2 Smectic Phase H1->H2 ~20°C H3 Cholesteric Phase H2->H3 18.3-22.6°C H4 Isotropic Liquid H3->H4 35.0-37.5°C C1 Isotropic Liquid C2 Cholesteric Phase C1->C2 35.1-36.0°C C3 Smectic Phase C2->C3 15.8-16.0°C C4 Crystalline Solid C3->C4

Cholesteryl Oleyl Carbonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl oleyl carbonate (COC) is a prominent thermotropic liquid crystal known for its cholesteric phase, which exhibits selective reflection of light, resulting in iridescent colors that are highly sensitive to temperature changes. This technical guide provides an in-depth overview of the discovery and history of cholesteryl esters, the synthesis and characterization of COC, its physicochemical properties, and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and drug development.

Discovery and History

The journey into the world of liquid crystals began in the late 1880s with the work of Austrian botanist Friedrich Reinitzer.[1][2] While studying derivatives of cholesterol, he observed that cholesteryl benzoate appeared to have two distinct melting points.[1][2] At 145°C, the solid turned into a cloudy, viscous fluid, and upon further heating to 178.5°C, it became a clear, transparent liquid. This phenomenon was reversible upon cooling. Intrigued by these findings, Reinitzer shared them with the German physicist Otto Lehmann. Lehmann, utilizing a hot-stage polarizing microscope, concluded that the cloudy intermediate phase was a new state of matter, which he termed "liquid crystal."[1][2]

Following the discovery of liquid crystalline behavior in cholesteryl benzoate, a wide array of other cholesterol derivatives were synthesized and investigated to explore their unique properties. This compound emerged as a significant compound within this class of materials. While the precise first synthesis of this compound is not prominently documented as a singular discovery, its use in liquid crystal mixtures was well-established by the 1970s, as evidenced by its inclusion in scientific reviews and experimental procedures of that era. It became particularly valued for its ability, when mixed with other cholesteryl esters like cholesteryl nonanoate and cholesteryl benzoate, to create formulations with specific temperature-sensitive color-changing properties at or near room temperature.

Physicochemical Properties

This compound is a carbonate ester of cholesterol and oleyl alcohol. Its molecular structure, consisting of a rigid steroidal core and a flexible oleyl chain, is responsible for its liquid crystalline behavior.

General and Chemical Properties

The general and chemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(Z)-octadec-9-enyl] carbonate--INVALID-LINK--
CAS Number 17110-51-9--INVALID-LINK--
Molecular Formula C46H80O3--INVALID-LINK--
Molecular Weight 681.13 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid or transparent liquid--INVALID-LINK--
Melting Point ~20 °C--INVALID-LINK--
Liquid Crystalline Properties

The thermotropic liquid crystalline behavior of this compound is characterized by its transitions between different mesophases as a function of temperature.

PropertyValueReference
Liquid Crystal Phase Cholesteric--INVALID-LINK--
Heating Phase Transitions Smectic → Cholesteric: 18.3°CCholesteric → Isotropic: 37.5°C--INVALID-LINK--
Cooling Phase Transitions Isotropic → Cholesteric: 35.1°CCholesteric → Smectic: 15.8°C--INVALID-LINK--
Spectroscopic Data

Spectroscopic data is crucial for the characterization and identification of this compound.

TechniqueDataReference
¹H NMR (CDCl₃) δ 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO)--INVALID-LINK--
IR (KBr) 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric)--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of cholesteryl chloroformate with oleyl alcohol.

Materials:

  • Cholesteryl chloroformate (1.0 molar equivalent)

  • Oleyl alcohol (1.2 molar equivalents)

  • Anhydrous benzene (solvent)

  • Pyridine (1.5 equivalents, catalyst and HCl scavenger)

  • Nitrogen gas

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Dissolve cholesteryl chloroformate in anhydrous benzene in the flask.

  • Cool the flask to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of oleyl alcohol and pyridine in anhydrous benzene.

  • Add the oleyl alcohol/pyridine solution dropwise to the stirred cholesteryl chloroformate solution at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent system to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product chol_chloro Cholesteryl Chloroformate reaction Nucleophilic Acyl Substitution chol_chloro->reaction oleyl_alc Oleyl Alcohol oleyl_alc->reaction pyridine Pyridine pyridine->reaction solvent Anhydrous Benzene solvent->reaction temp 0°C temp->reaction time 24 hours time->reaction atmosphere Nitrogen atmosphere->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification coc This compound purification->coc Characterization_Workflow cluster_purity Purity cluster_structure Structure cluster_thermal Thermal Properties start Synthesized COC tlc Thin-Layer Chromatography (TLC) start->tlc nmr NMR Spectroscopy tlc->nmr ftir FTIR Spectroscopy nmr->ftir dsc Differential Scanning Calorimetry (DSC) ftir->dsc plm Polarized Light Microscopy (PLM) dsc->plm end Characterized COC plm->end Properties_Applications cluster_structure Molecular Structure cluster_property Physical Property cluster_application Application structure Chiral Cholesteric Molecule lc_phase Thermotropic Liquid Crystal structure->lc_phase pitch Temperature-Dependent Helical Pitch lc_phase->pitch reflection Selective Light Reflection pitch->reflection thermochromism Thermochromic Devices reflection->thermochromism sensors Temperature Sensors thermochromism->sensors cosmetics Cosmetics thermochromism->cosmetics

References

Cholesteryl oleyl carbonate thermotropic behavior

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermotropic Behavior of Cholesteryl Oleyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (COC) is a carbonate ester of cholesterol and oleyl alcohol, recognized for its significant role as a thermotropic liquid crystal.[1][2] Materials of this class exhibit a fascinating series of temperature-dependent phase transitions, shifting from a crystalline solid through intermediate, partially ordered liquid crystal states (mesophases) before becoming a fully isotropic liquid.[3] This behavior is reversible, though often with thermal hysteresis. The unique optical properties of its cholesteric (chiral nematic) phase, which selectively reflects light to produce iridescent colors, make COC a valuable component in applications such as temperature-sensitive devices, medical thermography, and cosmetic formulations.[1][3]

In the context of drug development, understanding the thermotropic properties of cholesterol derivatives is crucial. Cholesterol and its esters are fundamental components of cell membranes and lipid-based drug delivery systems like liposomes and lipid nanoparticles.[4][5][6] The phase behavior of these components can influence the stability, permeability, and drug release characteristics of such formulations. This guide provides a detailed overview of the thermotropic behavior of COC, compiling quantitative data and outlining the key experimental protocols used for its characterization.

Thermotropic Phase Behavior and Transitions

This compound is a polymorphic substance, meaning it can exist in more than one crystalline form.[7] Upon heating, it does not melt directly into an isotropic liquid but transitions through a sequence of mesophases. The generally accepted phase transition sequence for COC on heating is: Crystalline Solid → Smectic Mesophase → Cholesteric Mesophase → Isotropic Liquid.[3][8]

  • Crystalline Phase (K): In the solid state, molecules are arranged in a highly ordered, three-dimensional lattice. X-ray diffraction studies have determined the crystal structure of COC to be a primitive monoclinic, type I monolayer with the space group Pc.[9]

  • Smectic Mesophase (SmA): This is the first liquid crystal phase to appear upon heating the crystalline solid. In the smectic phase, molecules are arranged in layers. While there is a degree of two-dimensional order within the layers, the layers themselves can slide past one another, imparting fluidity.

  • Cholesteric Mesophase (Ch or N):* Also known as the chiral nematic phase, this is the most characteristic phase of COC. Molecules are aligned in a preferred direction, but this direction twists in a helical fashion from one layer to the next. This helical structure is responsible for the unique optical properties of COC, including its ability to selectively reflect light of a specific wavelength (color), which is highly dependent on temperature.[3] The iridescent colors observed in COC and its mixtures vary as the temperature changes, a phenomenon explained by the pretransitional twist or untwist of these helical structures.[10]

  • Isotropic Liquid (I): At the highest temperature, the material transitions into a true liquid state where molecules are randomly oriented, and the substance is optically isotropic (transparent).[11]

The transitions between these phases are reversible upon cooling, although they often occur at slightly lower temperatures, a phenomenon known as thermal hysteresis.[3]

Visualization of Phase Transitions

The following diagram illustrates the sequence of thermotropic phase transitions for this compound upon heating and cooling.

G cluster_heating Heating Cycle cluster_cooling Cooling Cycle K_H Crystalline (K) Sm_H Smectic (SmA) K_H->Sm_H ~18-20°C Ch_H Cholesteric (N*) Sm_H->Ch_H I_H Isotropic (I) Ch_H->I_H ~36-39°C I_C Isotropic (I) Ch_C Cholesteric (N*) I_C->Ch_C ~35°C Sm_C Smectic (SmA) Ch_C->Sm_C ~16°C K_C Crystalline (K) Sm_C->K_C

Caption: Thermotropic phase transition pathway of this compound.

Quantitative Thermal Analysis Data

Differential Scanning Calorimetry (DSC) is the primary technique used to obtain quantitative data on the phase transitions of thermotropic liquid crystals. It measures the heat flow into or out of a sample as a function of temperature. The resulting thermogram shows peaks corresponding to the enthalpy changes (ΔH) at the transition temperatures (T).

The following table summarizes the quantitative data for the phase transitions of pure this compound as reported in the literature. It is important to note that reported values can vary slightly due to differences in sample purity and experimental conditions (e.g., heating/cooling rates).

TransitionProcessTemperature (°C)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Reference(s)
Smectic → CholestericHeating18.3--[3]
Endotherm 1Heating200.13-[12]
Cholesteric → IsotropicHeating37.5--[3]
Endotherm 2Heating360.11-[12]
Isotropic → CholestericCooling35.1--[3]
Cholesteric → SmecticCooling15.8--[3]

Experimental Protocols

The characterization of COC's thermotropic behavior involves a suite of analytical techniques. Each provides complementary information about the structural and energetic changes occurring during phase transitions.

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for characterizing the thermotropic properties of a material like COC.

G cluster_synthesis Material Preparation cluster_analysis Thermophysical Characterization cluster_interpretation Data Integration Synthesis Synthesis of COC Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., TLC, NMR) Purification->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC Determine Transition Temps & Enthalpies PLM Polarized Light Microscopy (PLM) DSC->PLM Identify & Observe Mesophase Textures XRD X-Ray Diffraction (XRD) PLM->XRD Determine Crystal & Layer Structure DS Dielectric Spectroscopy XRD->DS Probe Molecular Dynamics & Relaxation Interpretation Construct Phase Diagram & Correlate Properties DS->Interpretation

Caption: General experimental workflow for thermotropic characterization.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure transition temperatures and the enthalpy (ΔH) and entropy (ΔS) associated with each phase transition.

  • Methodology:

    • A small, precisely weighed sample of COC (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled, constant rate (e.g., 5 °C/min or 10 °C/min) under an inert nitrogen atmosphere.[12]

    • The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

    • Endothermic peaks (heat absorption) on the heating curve correspond to transitions like melting (crystal-to-liquid crystal) and clearing (liquid crystal-to-isotropic).

    • The sample is then cooled at the same controlled rate, and exothermic peaks (heat release) are recorded.

    • The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy change (ΔH) of the transition.

Polarized Light Microscopy (PLM)
  • Objective: To visually identify the different liquid crystal phases by observing their unique optical textures and to confirm transition temperatures.

  • Methodology:

    • A small amount of COC is placed on a clean glass microscope slide and covered with a coverslip.

    • The slide is placed on a hot stage, which allows for precise temperature control and ramping.

    • The sample is observed through a microscope equipped with two polarizing filters, a polarizer (below the sample) and an analyzer (above the sample), oriented perpendicular to each other ("crossed polars").

    • Crystalline solids and liquid crystal phases are typically birefringent, meaning they can rotate the plane of polarized light and will appear bright with characteristic textures against a dark background.[13] Isotropic liquids are not birefringent and will appear dark.

    • The temperature is slowly increased, and the visual changes in the sample's texture are recorded. The temperatures at which these textures transform correspond to the phase transitions identified by DSC. For example, the appearance of a birefringent fluid from a crystalline solid marks the melting point into a mesophase.[12] The complete loss of birefringence indicates the clearing point to the isotropic liquid.

X-Ray Diffraction (XRD)
  • Objective: To determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases and the unit cell of the crystalline phase.

  • Methodology:

    • A powdered or thin-film sample of COC is placed in an X-ray diffractometer, often equipped with a temperature-controlled stage.

    • A monochromatic X-ray beam is directed at the sample.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • In the crystalline phase, sharp, well-defined Bragg peaks are observed at wide angles, which can be indexed to determine the crystal system, space group, and unit cell dimensions.[9]

    • In the smectic phase, a sharp, low-angle diffraction peak corresponds to the smectic layer spacing, while a diffuse wide-angle halo indicates the liquid-like order within the layers.

    • In the cholesteric and isotropic phases, only a diffuse wide-angle halo is typically observed, characteristic of a liquid-like lack of long-range positional order.

References

An In-depth Technical Guide to the Smectic and Cholesteric Phases of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial query specified Cyclic Olefin Copolymers (COC). However, COCs are amorphous polymers and do not exhibit the ordered liquid crystal structures known as smectic and cholesteric phases.[1][2] This guide will instead focus on a class of materials renowned for forming these phases: cholesteryl esters . Specifically, we will use Cholesteryl Nonanoate (CN) , also known as cholesteryl pelargonate, as a primary example due to its well-documented thermal behavior.[3][4] Cholesteryl Oleyl Carbonate (COC), another common liquid crystal, shares many of these properties and is often used in mixtures with CN.[5][6][7][8]

Introduction to Smectic and Cholesteric Phases

Thermotropic liquid crystals are materials that exhibit phases of matter intermediate between a crystalline solid and an isotropic liquid as a function of temperature.[9] The smectic and cholesteric phases are two such "mesophases," distinguished by their unique degrees of molecular order.

  • Smectic Phases: Characterized by a layered structure. Molecules are arranged in well-defined planes, which can slide over one another.[10][11] Within these layers, molecules possess orientational order (pointing in a common direction). The simplest smectic phase is the Smectic A (SmA) phase, where the average molecular direction (the director) is perpendicular to the layer planes.[10][12]

  • Cholesteric (Chiral Nematic) Phase: This phase lacks the layered structure of smectics. Instead, it possesses a helical, or twisted, structure.[10][13] Locally, the molecules align in a preferred direction, similar to a nematic liquid crystal. However, this local director rotates continuously throughout the material, tracing out a helix.[14][15] The distance over which the director completes a full 360° rotation is known as the helical pitch.[14] This periodic structure is responsible for the unique optical properties of cholesterics, such as selective reflection of light.

The sequence of phases for many cholesteryl esters, upon heating from a solid, is Crystal → Smectic → Cholesteric → Isotropic Liquid.[16]

Molecular Arrangement and Phase Transitions

The structure of cholesteryl ester molecules, with their rigid sterol core and flexible aliphatic chain, drives the formation of these mesophases. The interplay of molecular shape, chirality, and intermolecular forces dictates the specific phase and the temperatures at which transitions occur.

Below is a diagram illustrating the molecular ordering in the Smectic A and Cholesteric phases.

G cluster_smectic Smectic A Phase cluster_cholesteric Cholesteric (Chiral Nematic) Phase cluster_pitch a1 a1 a2 a2 d1 d1 a1->d1 a3 a3 d2 d2 a2->d2 a4 a4 d3 d3 a3->d3 d4 d4 a4->d4 b1 b1 b2 b2 b3 b3 b4 b4 c1 c1 c2 c2 c3 c3 c4 c4 e1 e2 e7 e1->e7 e3 e4 e5 e6

Caption: Molecular arrangement in Smectic A and Cholesteric phases.

Quantitative Data for Cholesteryl Nonanoate (CN)

The phase transitions of cholesteryl nonanoate are well-characterized and occur at specific temperatures. These transitions are associated with changes in enthalpy (ΔH), which can be measured by techniques like Differential Scanning Calorimetry (DSC).

TransitionTemperature (°C)Notes
Crystal to Smectic A~77.5[3][16]Also cited as 75°C.
Smectic A to Cholesteric~79[3][16]Also cited as 78.6°C.
Cholesteric to Isotropic~90-91.2[3][16]This is the "clearing point" where the material becomes a clear liquid.[14]

Note: Transition temperatures can vary slightly based on sample purity and heating/cooling rates.

The key structural parameter of the cholesteric phase is its helical pitch . This pitch is highly sensitive to temperature. As the temperature increases, the pitch length typically decreases.[12] This temperature dependence is what causes the vibrant color changes seen in cholesteric liquid crystals, as the wavelength of selectively reflected light is directly related to the pitch length.[16]

Experimental Protocols

Characterizing the smectic and cholesteric phases requires a combination of thermal analysis and optical microscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions.[17][18]

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard like indium.[19]

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the cholesteryl ester into an aluminum DSC pan and hermetically seal it.[19]

  • Thermal Program: Place the sample and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well into the isotropic liquid phase (e.g., 100°C for CN).[20]

    • Hold for a few minutes to ensure thermal equilibrium.

    • Cool the sample at the same controlled rate back to the crystalline state.

    • Perform a second heating scan to observe the phase transitions, which often appear more clearly after the first heating cycle has established a consistent thermal history.

  • Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on heating represent the energy absorbed during the transition (e.g., crystal to smectic). The onset temperature of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of transition (ΔH).[19]

Polarized Optical Microscopy (POM)

POM is essential for visually identifying the unique textures of different liquid crystal phases.[17][21]

Methodology:

  • Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide. Heat the slide on a hot stage to the isotropic phase. Place a coverslip over the molten sample to create a thin film.

  • Observation: Place the slide on the hot stage of the polarizing microscope. The microscope should be set up with crossed polarizers.[21]

  • Cooling and Identification:

    • Slowly cool the sample from the isotropic liquid phase.

    • Cholesteric Phase: Upon cooling, the cholesteric phase will appear, often showing a "focal conic" texture. As the temperature changes, this texture will exhibit a play of iridescent colors due to the changing helical pitch.

    • Smectic A Phase: As the sample is cooled further into the smectic phase, the texture will change. A common texture for the SmA phase is the "focal conic fan" texture. The vibrant colors of the cholesteric phase will disappear as the helical structure is lost.

  • Image Capture: Record images of the distinct textures at different temperatures to document the phase transitions.

Experimental and Analytical Workflow

The characterization of a liquid crystal like Cholesteryl Nonanoate follows a logical progression from thermal analysis to optical confirmation.

G cluster_workflow Characterization Workflow for Cholesteryl Esters sample Cholesteryl Ester Sample (e.g., Cholesteryl Nonanoate) dsc Differential Scanning Calorimetry (DSC) sample->dsc Thermal Analysis pom Polarized Optical Microscopy (POM) with Hot Stage sample->pom Optical Analysis data_analysis Data Analysis dsc->data_analysis pom->data_analysis trans_temps Identify Transition Temperatures (T) and Enthalpies (ΔH) data_analysis->trans_temps Thermogram textures Observe & Record Optical Textures (e.g., Focal Conic, Fans) data_analysis->textures Micrographs confirmation Phase Confirmation & Characterization trans_temps->confirmation textures->confirmation

Caption: A typical workflow for characterizing liquid crystal phases.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Cholesteryl Oleyl Carbonate Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of cholesteryl oleyl carbonate (COC) liquid crystal mixtures. These materials are of significant interest due to their thermochromic properties, which make them valuable for a range of applications including temperature sensing, optical devices, and as stimuli-responsive systems in drug delivery.

Introduction to this compound Liquid Crystals

This compound is a cholesterol derivative that exhibits a cholesteric (chiral nematic) liquid crystal phase.[1] In this phase, the elongated molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure is responsible for the unique optical properties of these materials, most notably their selective reflection of light of a specific wavelength, resulting in iridescent colors.[1] The pitch of this helical structure, and thus the color of the reflected light, is highly sensitive to temperature.[2]

By mixing COC with other cholesteryl esters, such as cholesteryl nonanoate (CN) and cholesteryl benzoate (CB), it is possible to create formulations with precisely tuned temperature-responsive color play.[3][4][5] This tunability makes them ideal candidates for applications in diagnostics, smart materials, and advanced drug delivery systems where temperature-triggered release is desired.

Data Presentation: Properties of this compound Mixtures

The following tables summarize the compositions and corresponding phase transition temperatures for various this compound mixtures. These values are critical for selecting a mixture with the desired operating temperature range for a specific application.

Table 1: Ternary Mixtures of this compound (COC), Cholesteryl Pelargonate (Nonanoate) (CP), and Cholesteryl Benzoate (CB) [3][6][7]

This compound (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40

Table 2: Binary Mixtures of this compound (COC) and Cholesteryl Nonanoate (CN) [8][9]

Weight % COCWeight % CNSmectic to Cholesteric Transition (°C)Cholesteric to Isotropic Transition (°C)
1000~18~37
8020Increased stability of smectic phase noted-
6040--
5050Most sensitive color change-
4060Smectic phase exists only on cooling-
2080--
01007591.2

Note: The phase transition temperatures of binary mixtures of COC and CN increase monotonically with an increase in the concentration of CN.[8]

Experimental Protocols

Preparation of this compound Liquid Crystal Mixtures

This protocol describes the simple melt-mixing technique for preparing thermochromic liquid crystal mixtures.

Materials:

  • This compound (COC)

  • Cholesteryl nonanoate (CN) (also known as cholesteryl pelargonate)

  • Cholesteryl benzoate (CB)

  • Glass vials with caps

  • Digital balance (accurate to 0.01 g)

  • Heat gun or heating block

  • Spatula

Procedure:

  • Accurately weigh the desired amounts of each cholesteryl ester into a clean, dry glass vial using a digital balance. Refer to the tables above for compositions with specific temperature ranges.[3]

  • Securely cap the vial.

  • Gently heat the vial using a heat gun or by placing it on a heating block set to a temperature above the melting point of all components (e.g., 80-100 °C).

  • Continuously swirl the vial until all solids have completely melted and formed a homogenous, isotropic liquid.

  • Once melted and mixed, remove the vial from the heat source and allow it to cool to room temperature. The mixture will transition through the cholesteric phase, displaying a range of colors as it cools.[3]

  • For storage, ensure the vial is tightly sealed and protected from light.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal mixtures.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Accurately weigh 2-5 mg of the prepared liquid crystal mixture into an aluminum DSC pan.

  • Hermetically seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Equilibrate the sample at a starting temperature well below the lowest expected transition temperature.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final isotropic clearing point.

  • Record the heat flow as a function of temperature. The peaks in the DSC thermogram correspond to the phase transitions (e.g., crystal to smectic, smectic to cholesteric, cholesteric to isotropic).

  • Cool the sample at the same controlled rate to observe the transitions upon cooling.

Characterization by Polarized Optical Microscopy (POM)

POM is a crucial technique for visualizing the unique textures of the different liquid crystal phases and confirming the transition temperatures observed by DSC.

Equipment:

  • Polarizing optical microscope with a rotating stage

  • Hot stage with a temperature controller

  • Glass microscope slides and coverslips

  • Spatula

Procedure:

  • Place a small amount of the liquid crystal mixture onto a clean microscope slide.

  • Gently place a coverslip over the sample and press lightly to create a thin film.

  • Mount the slide on the hot stage of the polarizing microscope.

  • Set the microscope to the cross-polarized light setting.

  • Slowly heat the sample on the hot stage at a controlled rate (e.g., 2-5 °C/min) while observing through the eyepieces.

  • Record the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.

  • Capture images of the characteristic textures for each phase. The cholesteric phase will typically exhibit a vibrant, iridescent "fingerprint" texture.

Application in Drug Delivery: Microencapsulation

Cholesteric liquid crystals can be encapsulated to form microcapsules for controlled drug delivery. The release of a drug can be triggered by a temperature change that alters the phase and permeability of the liquid crystal matrix.

General Protocol for Drug Encapsulation via Interfacial Polymerization

This protocol outlines a general method for encapsulating a lipophilic drug within a cholesteric liquid crystal core with a polymer shell.

Materials:

  • Prepared cholesteric liquid crystal mixture

  • Lipophilic drug

  • Oil-soluble monomer (e.g., isophorone diisocyanate - IPDI)

  • Aqueous solution of a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA)

  • Water

Procedure:

  • Dissolve the lipophilic drug in the cholesteric liquid crystal mixture at a temperature where the mixture is in the isotropic liquid state.

  • Add the oil-soluble monomer to the drug-liquid crystal solution and mix thoroughly. This forms the oil phase.

  • In a separate beaker, prepare an aqueous solution of the surfactant.

  • Add the oil phase to the aqueous phase while stirring vigorously to form an oil-in-water emulsion. The size of the droplets can be controlled by the stirring speed.

  • Continue stirring for a specified period to allow the interfacial polymerization to occur at the oil-water interface, forming a polymer shell around the liquid crystal droplets.

  • The resulting microcapsules can be collected by filtration or centrifugation, washed, and dried.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this document.

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization cluster_app Drug Delivery Application weigh Weigh Cholesteryl Esters melt Melt & Mix weigh->melt cool Cool to Form LC Phase melt->cool dsc DSC Analysis cool->dsc pom POM Analysis cool->pom dissolve Dissolve Drug in LC cool->dissolve emulsify Emulsification dissolve->emulsify polymerize Interfacial Polymerization emulsify->polymerize encapsulate Drug-Loaded Microcapsules polymerize->encapsulate

Caption: Experimental workflow for the preparation, characterization, and application of this compound liquid crystal mixtures.

phase_transitions Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic  Heating Smectic->Solid  Cooling Cholesteric Cholesteric (Chiral Nematic) Phase (Thermochromic) Smectic->Cholesteric  Heating Cholesteric->Smectic  Cooling Isotropic Isotropic Liquid Cholesteric->Isotropic  Heating (Clearing Point) Isotropic->Cholesteric  Cooling

Caption: Typical phase transition sequence for a thermotropic cholesteric liquid crystal mixture upon heating and cooling.

References

Application Notes and Protocols for Cholesteryl Oleyl Carbonate in Thermochromic Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of thermochromic inks utilizing cholesteryl oleyl carbonate (COC). This document is intended to guide researchers and professionals in the development of temperature-sensitive materials for applications ranging from smart packaging and sensors to medical devices.

Introduction to this compound in Thermochromic Inks

This compound is a cholesterol-based liquid crystal that exhibits thermochromism, the property of changing color in response to temperature variations.[1] This phenomenon arises from the unique molecular arrangement of cholesteric liquid crystals. In their chiral nematic phase, these materials form a helical structure that selectively reflects light of a specific wavelength.[2] As the temperature changes, the pitch of this helical structure is altered, resulting in a predictable and reversible color shift.[3]

In thermochromic ink formulations, COC is often blended with other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl benzoate, to achieve a specific temperature range for the color change.[4] These mixtures can be formulated into printable inks by incorporating them into a binder system with appropriate solvents.[5] The resulting inks can be applied to various substrates to create temperature-sensitive indicators.

Thermochromic Mechanism of this compound

The color-changing behavior of thermochromic inks based on this compound is governed by the temperature-dependent phase transitions of the liquid crystal mixture. At low temperatures, the mixture is in a crystalline solid state and appears colorless or opaque. As the temperature rises, it transitions into the cholesteric (chiral nematic) liquid crystal phase, where it becomes colored. With further heating, the helical structure unwinds, and the mixture eventually enters an isotropic liquid phase, becoming transparent.[5] This process is reversible upon cooling.[6]

Thermochromic_Mechanism cluster_0 Temperature Increase cluster_1 Temperature Decrease Solid_Crystal Solid Crystalline Phase (Opaque/White) Cholesteric_Phase Cholesteric (Chiral Nematic) Phase (Colored - Red to Blue Shift) Solid_Crystal->Cholesteric_Phase Heating (T1) Isotropic_Liquid Isotropic Liquid Phase (Transparent) Cholesteric_Phase->Isotropic_Liquid Further Heating (T2) Isotropic_Liquid_Cool Isotropic Liquid Phase (Transparent) Cholesteric_Phase_Cool Cholesteric (Chiral Nematic) Phase (Colored - Blue to Red Shift) Isotropic_Liquid_Cool->Cholesteric_Phase_Cool Cooling Solid_Crystal_Cool Solid Crystalline Phase (Opaque/White) Cholesteric_Phase_Cool->Solid_Crystal_Cool Further Cooling Workflow cluster_Formulation Ink Formulation cluster_Application Ink Application cluster_Characterization Characterization Weigh Weigh Cholesteryl Esters Melt_Mix Melt and Mix Liquid Crystals Weigh->Melt_Mix Disperse_LC Disperse Liquid Crystals in Vehicle Melt_Mix->Disperse_LC Prepare_Vehicle Prepare Ink Vehicle (Binder + Solvent) Prepare_Vehicle->Disperse_LC Final_Ink Final Thermochromic Ink Disperse_LC->Final_Ink Apply_Ink Apply Ink to Substrate (e.g., Screen Printing) Final_Ink->Apply_Ink DSC Differential Scanning Calorimetry (DSC) Final_Ink->DSC Dry_Ink Dry Ink Film Apply_Ink->Dry_Ink Visual_Analysis Visual & Spectrometric Analysis Dry_Ink->Visual_Analysis Microscopy Polarized Light Microscopy Dry_Ink->Microscopy

References

Application Notes and Protocols: Cholesteryl Oleyl Carbonate for Temperature Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl oleyl carbonate (COC) as a thermochromic liquid crystal for temperature sensing applications. Detailed protocols for its synthesis, the preparation of temperature-sensitive mixtures, and the fabrication of sensing films are included.

Introduction to this compound

This compound is an organic ester of cholesterol and oleyl alcohol that exhibits thermotropic liquid crystal properties.[1][2] Specifically, it forms a cholesteric (or chiral nematic) liquid crystal phase, which is characterized by a helical structure.[1] The pitch of this helix is highly sensitive to temperature, causing the material to selectively reflect different wavelengths of light as the temperature changes.[1][3] This property, known as thermochromism, results in a visible color change, making COC and its mixtures valuable materials for non-contact temperature measurement and thermal mapping.[1][4][5] Its sensitivity to temperature makes it suitable for applications such as medical thermography, electronic component testing, and as temperature indicators in various systems.[1][6]

Principle of Operation

The temperature sensing capability of this compound is rooted in the physical properties of its cholesteric liquid crystal phase. In this phase, the elongated molecules of COC are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This creates a helical superstructure. The distance required for the molecular orientation to complete a full 360° rotation is known as the helical pitch.

The pitch of the cholesteric helix is temperature-dependent. As the temperature changes, the degree of twist between the molecular layers is altered, leading to a change in the pitch.[3] This structure selectively reflects light of a specific wavelength (and thus color) that is related to the pitch and the refractive index of the material.[1] When the temperature increases, the pitch of the helix generally decreases, causing the reflected light to shift from longer wavelengths (red) to shorter wavelengths (blue).[7] This reversible color change allows for a visual determination of the surface temperature.

Quantitative Data

The thermochromic properties of this compound can be precisely defined by its phase transition temperatures and can be tuned by mixing it with other cholesteryl esters.

PropertyValueNotes
Molecular Formula C46H80O3[8]
Molecular Weight 681.13 g/mol
Melting Point ~20 °C[2]
Phase Transition (Heating) Smectic → Cholesteric: 18.3°CCholesteric → Isotropic: 37.5°CDetermined by Differential Scanning Calorimetry (DSC).[1]
Phase Transition (Cooling) Isotropic → Cholesteric: 35.1°CCholesteric → Smectic: 15.8°CDetermined by Differential Scanning Calorimetry (DSC).[1]

Table 1: Thermochromic Properties of this compound Mixtures Mixtures of COC with other cholesteryl esters, such as cholesteryl nonanoate (pelargonate) and cholesteryl benzoate, are often used to create materials with specific temperature ranges for their color-play.[1][9]

This compound (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Temperature Range (°C) for Color Change
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40
Data sourced from reference[9].

Experimental Protocols

Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10] Avoid inhalation of dust and direct contact with skin and eyes.[10]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of COC via the esterification of cholesterol.

Materials:

  • Cholesteryl chloroformate (1.0 molar equivalent)[1]

  • Oleyl alcohol (1.2 molar equivalents)[1]

  • Anhydrous Benzene (Solvent)[1]

  • Pyridine (1.5 equivalents, Catalyst and HCl scavenger)[1]

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cholesteryl chloroformate in anhydrous benzene.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oleyl alcohol to the stirred solution.

  • Add pyridine to the mixture. Pyridine acts as a catalyst and neutralizes the HCl byproduct.[1]

  • Allow the reaction to proceed for 24 hours at 0°C under a nitrogen atmosphere with continuous stirring.[1]

  • After 24 hours, quench the reaction by adding water.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) to isolate the product.

  • Wash the organic layer with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Characterization and Purification:

  • Purification: The crude product can be purified using column chromatography.

  • Purity Assessment: Use Thin-Layer Chromatography (TLC) to assess the purity of the synthesized COC.[1]

  • Structural Confirmation: Confirm the formation of the ester bond using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Molecular Weight Validation: Use Mass Spectrometry (MS) to validate the molecular weight (681.13 g/mol ).[1]

Storage: Store the synthesized COC at 2–8°C to prevent degradation.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification & Characterization reactants 1. Dissolve Cholesteryl Chloroformate in Anhydrous Benzene cooling 2. Cool to 0°C (Ice Bath) reactants->cooling addition 3. Add Oleyl Alcohol and Pyridine cooling->addition reaction 4. React for 24h at 0°C under Nitrogen addition->reaction quench 5. Quench Reaction with Water reaction->quench extraction 6. Liquid-Liquid Extraction quench->extraction drying 7. Dry and Evaporate Solvent extraction->drying purify 8. Column Chromatography drying->purify characterize 9. TLC, NMR, MS Analysis purify->characterize store 10. Store at 2-8°C characterize->store

Workflow for the synthesis and purification of COC.

Protocol 2: Preparation of a Temperature-Sensitive Liquid Crystal Mixture

This protocol details how to prepare a COC-based mixture that changes color over a specific temperature range, based on the formulations in Table 1.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (nonanoate)

  • Cholesteryl benzoate

  • Glass vial

  • Digital balance (0.001 g precision)

  • Heat gun or heating block

Procedure:

  • Select a formulation from Table 1 that corresponds to your desired temperature sensing range. For example, for a range of 17-23°C, use 0.65 g COC, 0.25 g cholesteryl pelargonate, and 0.10 g cholesteryl benzoate.[9]

  • Carefully weigh the specified amounts of each cholesteryl ester and place them together in a clean glass vial.[9]

  • Gently heat the vial using a heat gun or by placing it on a heating block. The solid mixture will melt into a clear, isotropic liquid.[9]

  • Once fully melted, gently swirl the vial to ensure the components are thoroughly mixed.

  • Allow the mixture to cool to room temperature. As it cools, it will pass through the cholesteric liquid crystal phase and exhibit a play of colors.[9]

  • The mixture is now ready for application. It can be stored in a sealed container for future use. The mixture may need to be gently remelted before application if it crystallizes over time.[9]

Protocol 3: Fabrication of a Temperature Sensing Film

To use the liquid crystal mixture for surface temperature measurement, it must be applied as a thin, uniform film over a black background to ensure the colors are vivid and easily observable.[1][3]

Materials:

  • Prepared thermochromic liquid crystal mixture (from Protocol 2)

  • Surface to be analyzed (e.g., electronic chip, reaction vessel)

  • Sprayable black backing ink[6]

  • Airbrush or small paintbrush[6]

  • Clear polymer or contact paper for encapsulation (optional)

Procedure:

  • Surface Preparation: Ensure the surface to be coated is clean and dry.

  • Apply Black Backing: Apply a thin, uniform layer of black backing ink to the surface.[6] This provides a dark background that absorbs transmitted light, making the reflected colors from the liquid crystal much more visible.[1] Allow the ink to dry completely.

  • Apply Liquid Crystal: Gently heat the liquid crystal mixture until it becomes a liquid. Apply a thin layer of the molten liquid crystal over the black backing. This can be done using an airbrush for a very uniform coating or carefully with a small paintbrush.

  • Cooling and Observation: As the film cools, the thermochromic colors will become visible. The film is now ready for temperature sensing.

  • Encapsulation (Optional): To protect the liquid crystal film from contamination and mechanical stress, a clear protective layer (such as a transparent polymer or clear contact paper) can be applied over the top.[3][11]

Film_Fabrication_Workflow start Start: Clean Surface backing 1. Apply Black Backing Ink start->backing dry_backing 2. Allow Ink to Dry Completely backing->dry_backing melt_lc 3. Melt LC Mixture dry_backing->melt_lc apply_lc 4. Apply Thin Layer of Liquid Crystal melt_lc->apply_lc cool 5. Cool to Room Temperature apply_lc->cool encapsulate 6. (Optional) Encapsulate with Clear Protective Layer cool->encapsulate end End: Ready for Calibration encapsulate->end

Workflow for fabricating a temperature sensing film.

Protocol 4: Calibration of the Temperature Sensor

To obtain quantitative temperature data, the color of the liquid crystal film must be calibrated against known temperatures.

Materials:

  • Fabricated temperature sensing film on a substrate

  • Peltier heating/cooling stage or a calibrated hot plate

  • Infrared thermometer or thermocouple for accurate temperature measurement[3]

  • Digital camera or spectrometer for color analysis

  • Controlled lighting source to ensure consistent color perception

Procedure:

  • Place the substrate with the sensing film onto the temperature-controlled stage.

  • Position the camera or spectrometer to record the color of the film. Ensure the lighting is consistent throughout the experiment.

  • Slowly increase the temperature of the stage in small, controlled increments (e.g., 0.5°C or 1°C).

  • At each temperature step, allow the system to reach thermal equilibrium.

  • Record the temperature using the reference thermometer (thermocouple or IR thermometer) and simultaneously capture an image or spectrum of the liquid crystal's color.[3]

  • Continue this process through the entire color-play range of the mixture (e.g., from red to blue).

  • Create a calibration curve or lookup table that correlates specific colors (which can be quantified by their hue values from the images) to the measured temperatures. This calibration will allow you to determine the temperature of a surface simply by observing the color of the film.

Sensing_Mechanism cluster_temp Temperature Change cluster_pitch Helical Pitch cluster_color Reflected Color low_temp Low Temperature long_pitch Long Pitch low_temp->long_pitch causes high_temp High Temperature short_pitch Short Pitch high_temp->short_pitch causes red Red long_pitch->red reflects blue Blue short_pitch->blue reflects

Relationship between temperature, helical pitch, and reflected color.

References

Application Notes and Protocols: Cholesteryl Oleyl Carbonate in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl oleyl carbonate (COC) is a cholesterol-based organic compound that exhibits liquid crystal properties.[1] Specifically, it forms a cholesteric (or chiral nematic) liquid crystal phase, which is characterized by a helical structure of the molecular arrangement.[2] This unique structure gives rise to interesting optical properties, such as selective reflection of light and thermochromism (color change with temperature), making it a valuable material in various applications, including liquid crystal displays (LCDs) and temperature sensors.[1][3][4] While its primary application is often in thermochromic devices, its properties are also relevant to the development of certain types of LCDs, particularly those that utilize the unique characteristics of cholesteric liquid crystals.

These application notes provide an overview of the properties of this compound and its application in liquid crystal mixtures. Detailed experimental protocols for the preparation and characterization of COC-containing liquid crystal cells are also presented.

Physicochemical Properties of this compound

This compound is an ester of cholesterol and oleyl alcohol with carbonic acid.[1] It is a viscous, jelly-like material that exists in a state between a solid and a liquid.[5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C46H80O3[1][6]
Molecular Weight 681.13 g/mol [6]
CAS Number 17110-51-9[7]
Appearance Transparent liquid or soft crystalline material
Melting Point ~20 °C[1]
Liquid Crystal Phase Cholesteric (Chiral Nematic)[1]

Applications in Liquid Crystal Displays and Thermochromic Devices

This compound is rarely used as a single component in liquid crystal devices. Instead, it is typically mixed with other cholesteric liquid crystals, such as cholesteryl nonanoate (cholesteryl pelargonate) and cholesteryl benzoate, to create mixtures with specific optical properties.[1][5][8] The composition of these mixtures determines their color, temperature sensitivity, and other characteristics.

The primary application of such mixtures is in thermochromic devices, where the color of the liquid crystal changes in response to temperature variations.[5][8][9] This property is due to the temperature-dependent pitch of the cholesteric helix. However, the electro-optical effects in cholesteric liquid crystals also allow for their use in certain types of displays. The helical structure can be unwound by an electric field, leading to a change in the optical state (from scattering or colored to transparent), which is the fundamental principle of operation for some LCD modes.

Experimental Protocols

The following protocols describe the preparation of a cholesteric liquid crystal mixture containing this compound and the fabrication of a simple liquid crystal cell for characterization.

Preparation of a Temperature-Sensitive Cholesteric Liquid Crystal Mixture

This protocol describes the formulation of a liquid crystal mixture that exhibits a visible color change over a specific temperature range.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (cholesteryl nonanoate)

  • Cholesteryl benzoate

  • Glass vial

  • Heat gun or hot plate

  • Balance (accurate to 0.01 g)

Procedure:

  • Weigh the desired amounts of this compound, cholesteryl pelargonate, and cholesteryl benzoate and place them in a clean glass vial. The ratios of these components will determine the temperature range of the color play. Refer to the table below for example compositions and their corresponding transition temperatures.[8]

  • Gently heat the vial using a heat gun or on a hot plate until the solid mixture melts into a homogeneous isotropic liquid.[5][8]

  • Once completely melted and mixed, remove the vial from the heat source and allow it to cool to room temperature.

  • As the mixture cools, it will pass through the cholesteric liquid crystal phase, and a change in color should be observable.[8] The final product can be stored in a sealed vial.

Example Compositions for Temperature-Sensitive Mixtures: [8]

This compound (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.400.500.1032-35
0.300.600.1037-40
Fabrication of a Liquid Crystal Cell

This protocol outlines the steps to create a simple liquid crystal cell for observing the optical properties of the prepared mixture.

Materials:

  • Prepared cholesteric liquid crystal mixture

  • Two glass microscope slides

  • Spacers (e.g., Mylar film of a few micrometers thickness)

  • Binder clips

  • Black, absorbing background material

Procedure:

  • Clean the glass microscope slides thoroughly with a suitable solvent (e.g., isopropanol) and dry them.

  • Place a small drop of the prepared liquid crystal mixture onto the center of one of the glass slides.[3]

  • Place spacers near the edges of the slide.

  • Carefully place the second glass slide on top of the first, sandwiching the liquid crystal mixture and the spacers.

  • Gently press the top slide to spread the liquid crystal mixture into a thin, uniform film.

  • Use binder clips to hold the two slides together.

  • Place the assembled cell on a black, absorbing background to enhance the visibility of the reflected colors.

Characterization of Optical Properties

The optical properties of the prepared liquid crystal cell can be characterized to understand its behavior.

Thermo-Optical Characterization

This experiment investigates the change in the color of the liquid crystal as a function of temperature.

Equipment:

  • Fabricated liquid crystal cell

  • Hot plate with precise temperature control

  • Spectrometer or a digital camera for color recording

  • Thermocouple

Procedure:

  • Place the liquid crystal cell on the hot plate.

  • Place the tip of the thermocouple as close as possible to the active area of the cell to monitor the temperature accurately.

  • Slowly heat the cell and observe the color changes. Record the color at different temperatures using a spectrometer (to measure the reflection spectra) or a digital camera.

  • The wavelength of the reflected light is related to the pitch of the cholesteric helix. The variation of the peak reflection wavelength with temperature can be plotted. For some mixtures, this variation is linear over a certain temperature range.[3][10]

Electro-Optical Characterization

This experiment investigates the response of the liquid crystal to an applied electric field.

Equipment:

  • Liquid crystal cell with transparent conductive coatings (e.g., ITO-coated glass slides)

  • Function generator or a voltage source

  • Photodetector and a light source (e.g., a laser or an LED)

  • Oscilloscope

Procedure:

  • Fabricate a liquid crystal cell using ITO-coated glass slides.

  • Connect the ITO electrodes to the voltage source.

  • Position the cell between a light source and a photodetector.

  • Apply a voltage across the cell and measure the change in light transmission with the photodetector. The output can be monitored on an oscilloscope.

  • By applying a sufficiently high electric field, the cholesteric helix can be unwound, leading to a transparent state. The threshold voltage for this transition and the switching times (rise and fall times) are key parameters for display applications.

Visualizations

Experimental Workflow for Preparation and Characterization

G cluster_prep Mixture Preparation cluster_fab Cell Fabrication cluster_char Characterization weigh Weigh Components (COC, CN, CB) mix Mix in Vial weigh->mix heat Heat to Isotropic Liquid State mix->heat cool Cool to Room Temperature heat->cool deposit Deposit LC Mixture cool->deposit clean Clean Glass Slides clean->deposit assemble Assemble Cell with Spacers deposit->assemble seal Seal Cell assemble->seal thermo_opt Thermo-Optical (Color vs. Temp) seal->thermo_opt electro_opt Electro-Optical (Switching) seal->electro_opt

Caption: Workflow for preparing and characterizing a this compound liquid crystal mixture.

Logical Relationship of Cholesteric Liquid Crystal Properties

G cluster_stimuli External Stimuli cluster_props LC Properties cluster_effects Observable Effects temp Temperature pitch Helical Pitch temp->pitch efield Electric Field orientation Molecular Orientation efield->orientation color Color Change (Selective Reflection) pitch->color switching Optical Switching (Scattering/Transparent) orientation->switching

Caption: Relationship between external stimuli, liquid crystal properties, and observable effects.

References

Application Notes and Protocols for Cholesteryl Oleyl Carbonate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate is a unique ester molecule, a carbonate of cholesterol and oleyl alcohol, that serves as a versatile ingredient in cosmetic formulations.[1][2] Its distinct characteristic lies in its liquid crystalline properties, existing in a state between a solid and a liquid.[1] This attribute, combined with its emollient and skin-conditioning capabilities, makes it a valuable component in a wide array of skincare, makeup, and hair care products.[2][3] These application notes provide a comprehensive overview of the functions, physicochemical properties, and detailed protocols for the incorporation and evaluation of this compound in cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in cosmetic formulations.

PropertyValueReference
INCI Name This compound[4]
CAS Number 17110-51-9[1]
Molecular Formula C45H78O3[3]
Molecular Weight ~654.11 g/mol [3]
Appearance Clear to slightly yellowish viscous liquid[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., alcohols, benzene, chloroform)[3]
Primary Functions Skin conditioning, emollient, texture enhancer, emulsion stabilizer[2][3]

Applications in Cosmetic Formulations

This compound is incorporated into a range of cosmetic products, where it serves multiple functions to enhance product performance and consumer experience.

Skincare Products (Creams, Lotions, Serums)
  • Emollient and Moisturizer: As an emollient, it softens and soothes the skin.[2] It contributes to the skin's lipid barrier, helping to retain moisture and reduce roughness.[2]

  • Texture and Sensory Enhancer: It imparts a smooth, silky feel to formulations, improving their spreadability and providing a luxurious sensory experience.[2][3]

  • Emulsion Stabilizer: Its unique molecular structure helps to stabilize emulsions, preventing the separation of oil and water phases.[3]

  • Liquid Crystal Formation: In combination with other cholesteryl esters, it can form liquid crystal structures that mimic the skin's natural lipid barrier, potentially enhancing the delivery and efficacy of active ingredients.

Makeup Products (Foundations, Lipsticks, Eyeshadows)
  • Texture and Application: It provides a silky texture, which facilitates even color distribution and smooth application of decorative cosmetics.[2]

  • Radiant Finish: Its ability to form liquid crystals can create a natural-looking radiant or iridescent finish on the skin.[1][2]

Hair Care Products (Conditioners, Masks, Serums)
  • Conditioning and Smoothing: Its emollient properties help to smooth the hair cuticle, resulting in a shiny and soft appearance.[2] This is particularly beneficial for dry or damaged hair.[2]

  • Formula Stability: It is resistant to oxidation and stable across various pH environments, contributing to the longevity and effectiveness of hair care formulations.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of cosmetic preparations containing this compound.

Protocol 1: Preparation of a Moisturizing Cream with this compound (Oil-in-Water Emulsion)

Objective: To formulate a stable and aesthetically pleasing moisturizing cream utilizing the emollient and texture-enhancing properties of this compound.

Materials:

  • Oil Phase:

    • This compound: 1-5% (w/w)

    • Cetearyl Alcohol: 2-5% (w/w)

    • Glyceryl Stearate: 2-4% (w/w)

    • Caprylic/Capric Triglyceride: 5-10% (w/w)

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3-5% (w/w)

    • Xanthan Gum: 0.2-0.5% (w/w)

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 0.5-1% (w/w)

    • Fragrance: As desired

Equipment:

  • Beakers

  • Water bath

  • Homogenizer

  • Overhead stirrer

  • pH meter

Procedure:

  • Aqueous Phase Preparation: In a suitable beaker, combine deionized water and glycerin. Heat to 75-80°C in a water bath. Slowly sprinkle in the xanthan gum while stirring to prevent clumping, and continue to stir until fully hydrated.

  • Oil Phase Preparation: In a separate beaker, combine this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat the oil phase to 75-80°C in a water bath until all components have melted and the mixture is uniform.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring with an overhead stirrer at a low to moderate speed.

  • Cool-Down Phase Addition: When the temperature of the emulsion reaches 40°C or below, add the preservative and fragrance.

  • Final Mixing and pH Adjustment: Continue stirring until the cream is uniform. Measure the pH and adjust if necessary to the desired range (typically 5.5-6.5 for skincare products).

  • Packaging: Transfer the finished cream into appropriate containers.

Protocol 2: Evaluation of Formulation Stability

Objective: To assess the physical stability of the cosmetic formulation containing this compound under various stress conditions.[5][6][7]

Equipment:

  • Incubators/Ovens set at various temperatures (e.g., 4°C, 25°C, 40°C, 50°C)[5]

  • Centrifuge[5]

  • Light exposure chamber (optional)

  • Viscometer

  • pH meter

  • Microscope

Procedure:

  • Sample Preparation: Prepare multiple samples of the formulation in its final packaging.

  • Initial Evaluation (Time 0): Before subjecting the samples to stress conditions, evaluate and record the initial characteristics:

    • Organoleptic Properties: Appearance, color, odor.

    • Physicochemical Properties: pH, viscosity.

    • Microscopic Evaluation: Observe the emulsion structure and droplet size.

  • Accelerated Stability Testing:

    • Temperature Variation: Store samples at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). A general guideline is that 3 months at 40°C can be indicative of 1-2 years of shelf life at room temperature.[5]

    • Freeze-Thaw Cycles: Subject samples to at least three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).[6]

    • Centrifugation: Centrifuge a sample of the formulation (e.g., at 3000 rpm for 30 minutes) to assess its resistance to creaming or separation.[5]

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months).

  • Assessment: At each interval, evaluate the same parameters as in the initial evaluation and compare them to the baseline. Look for any signs of instability such as:

    • Changes in color, odor, or appearance.

    • Phase separation, creaming, or coalescence.

    • Significant changes in pH or viscosity.

    • Changes in the microscopic structure.

Protocol 3: Evaluation of Skin Hydration (Corneometry)

Objective: To measure the effect of the cosmetic formulation containing this compound on skin surface hydration.

Equipment:

  • Corneometer®

Procedure:

  • Subject Recruitment: Recruit a panel of subjects with healthy skin, preferably with normal to dry skin types.

  • Acclimatization: Have the subjects acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

  • Test Area Definition: Define test areas on the volar forearm of each subject. One area will be for the test product, and another will serve as an untreated control.

  • Baseline Measurement: Take baseline skin hydration measurements of all test areas using the Corneometer®.

  • Product Application: Apply a standardized amount of the test formulation to the designated test area.

  • Post-Application Measurements: Take measurements at specified time points after application (e.g., 1 hour, 2 hours, 4 hours, 8 hours) to assess the immediate and short-term hydrating effects. For long-term effects, the product can be applied daily for a period of weeks, with measurements taken at baseline and at the end of each week.

  • Data Analysis: Compare the hydration levels of the treated site to the baseline and to the untreated control site at each time point.

Protocol 4: Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the formulation's ability to improve the skin's barrier function by measuring the rate of transepidermal water loss.

Equipment:

  • Tewameter®

Procedure:

  • Subject Recruitment and Acclimatization: Follow the same procedure as for corneometry.

  • Test Area Definition: Define test areas on the volar forearm.

  • Baseline Measurement: Measure the baseline TEWL on the defined test areas.

  • Product Application: Apply a standardized amount of the test formulation to the designated test area. An untreated area should be used as a control.

  • Post-Application Measurements: Measure TEWL at specified time points after a single application or over a period of daily use.

  • Data Analysis: A decrease in TEWL in the treated area compared to the baseline and the control area indicates an improvement in the skin's barrier function.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in cosmetic formulations.

Table 1: Typical Use Levels in Cosmetic Formulations

Product TypeTypical Concentration Range (% w/w)
Moisturizing Creams & Lotions1.0 - 5.0
Serums & Essences0.5 - 3.0
Foundations & Liquid Makeup1.0 - 4.0
Lipsticks & Lip Balms0.5 - 2.0
Hair Conditioners & Masks0.5 - 2.5

Note: These are typical ranges and the optimal concentration may vary depending on the specific formulation and desired effect.

Table 2: Stability Profile of a Cream with this compound (Illustrative Data)

Parameter4°C25°C40°CFreeze-Thaw (3 Cycles)
Appearance No ChangeNo ChangeNo ChangeNo Change
Color No ChangeNo ChangeNo ChangeNo Change
Odor No ChangeNo ChangeNo ChangeNo Change
pH (Initial: 6.0) 5.96.05.85.9
Viscosity (Initial: 15,000 cP) 15,500 cP15,000 cP14,500 cP14,800 cP
Phase Separation NoneNoneNoneNone

This table provides an example of expected stability results for a well-formulated cream after 3 months.

Table 3: Efficacy Evaluation of a Moisturizing Cream (Illustrative Data)

ParameterBaseline1 Hour Post-Application4 Hours Post-Application4 Weeks of Daily Use
Skin Hydration (Corneometer Units) 3555 (+57%)50 (+43%)60 (+71%)
TEWL (g/h/m²) 129 (-25%)10 (-17%)8 (-33%)

This table illustrates potential improvements in skin hydration and barrier function with a formulation containing this compound.

Visualization of Workflows and Relationships

Diagram 1: Formulation Workflow for a Moisturizing Cream

G cluster_0 Phase Preparation A Aqueous Phase (Water, Glycerin, Xanthan Gum) Heat to 75-80°C C Emulsification (Homogenization) A->C B Oil Phase (this compound, Emollients, Emulsifiers) Heat to 75-80°C B->C D Cooling (Overhead Stirring) C->D E Addition of Cool-Down Phase (<40°C) D->E F Final Mixing & pH Adjustment E->F G Finished Product F->G

Caption: Workflow for preparing a moisturizing cream.

Diagram 2: Stability Testing Protocol

G cluster_stress Accelerated Stability Tests Start Prepare Formulation Samples InitialEval Initial Evaluation (Time 0) - Organoleptic - pH & Viscosity - Microscopy Start->InitialEval Temp Temperature Variation (4°C, 25°C, 40°C) InitialEval->Temp FT Freeze-Thaw Cycles (-10°C to 25°C) InitialEval->FT Centro Centrifugation InitialEval->Centro EvalIntervals Periodic Evaluation (e.g., 1, 2, 4, 8, 12 weeks) Temp->EvalIntervals FT->EvalIntervals Analysis Data Analysis & Comparison to Baseline EvalIntervals->Analysis Conclusion Determine Shelf Life Analysis->Conclusion

Caption: Protocol for cosmetic stability testing.

Diagram 3: Skin Efficacy Evaluation Workflow

G cluster_measurements Post-Application Measurements Recruit Subject Recruitment & Acclimatization Baseline Baseline Measurements (Corneometry & Tewametry) Recruit->Baseline Application Product Application Baseline->Application ShortTerm Short-Term (1, 2, 4, 8 hours) Application->ShortTerm LongTerm Long-Term (Daily use for weeks) Application->LongTerm Data Data Analysis (Comparison to Baseline & Control) ShortTerm->Data LongTerm->Data Report Efficacy Report Data->Report

References

Synthesis of Cholesteryl Oleyl Carbonate: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of cholesteryl oleyl carbonate, a versatile liquid crystal with applications in various fields, including thermochromic devices and cosmetics.[1][2] The protocol herein details the necessary reagents, equipment, and step-by-step procedures for successful synthesis, purification, and characterization.

Overview

This compound (COC) is a carbonate ester of cholesterol and oleyl alcohol.[1] Its synthesis is typically achieved through an esterification reaction between cholesteryl chloroformate and oleyl alcohol.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of oleyl alcohol attacks the electrophilic carbonyl carbon of cholesteryl chloroformate.[3] Pyridine is a commonly used catalyst and base to neutralize the HCl byproduct generated during the reaction.[3]

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₄₆H₈₀O₃[4]
Molecular Weight681.13 g/mol [4][5]
AppearanceTransparent liquid or soft crystalline material[1]
Melting Point~20 °C[1]
Phase Transitions (on heating)
Smectic → Cholesteric18.3 °C[3]
Cholesteric → Isotropic37.5 °C[3]
Phase Transitions (on cooling)
Isotropic → Cholesteric35.1 °C[3]
Cholesteric → Smectic15.8 °C[3]

Experimental Protocol

This protocol is designed for the synthesis of high-purity this compound.

Materials and Reagents
  • Cholesteryl chloroformate (1.0 molar equivalent)

  • Oleyl alcohol (≥99.9% purity, 1.2 molar equivalents)[3]

  • Anhydrous Benzene (solvent)[3]

  • Pyridine (catalyst, 1.5 equivalents)[3]

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Silica gel (230-400 mesh for chromatography)[3]

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Chromatography column

Synthesis Procedure

The synthesis should be performed under an inert nitrogen atmosphere in a fume hood.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cholesteryl chloroformate (1.0 molar equivalent) in anhydrous benzene.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.[3]

  • Reagent Addition: In a separate flask, prepare a solution of oleyl alcohol (1.2 molar equivalents) and pyridine (1.5 equivalents) in anhydrous benzene.[3]

  • Reaction: Slowly add the oleyl alcohol and pyridine solution to the stirred cholesteryl chloroformate solution at 0°C.

  • Incubation: Allow the reaction to proceed for 24 hours under a nitrogen atmosphere at 0°C.[3]

  • Work-up: After 24 hours, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Solvent Removal: Remove the benzene solvent using a rotary evaporator.

Purification

Purification of the crude product is achieved by silica gel chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a hexane:ethyl acetate (9:1) solvent system.[3]

  • Fraction Collection: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Characterization

The purity and identity of the synthesized this compound should be confirmed using the following techniques:

  • Thin-Layer Chromatography (TLC): To assess the purity of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the ester bond and the overall structure.[3]

  • Mass Spectrometry (MS): To validate the molecular weight of the synthesized compound (681.13 g/mol ).[3][4][5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Reactants Reactants - Cholesteryl Chloroformate - Oleyl Alcohol - Pyridine Reaction Reaction - 0°C, 24h - Nitrogen Atmosphere Reactants->Reaction Solvent Solvent - Anhydrous Benzene Solvent->Reaction Workup Work-up - Solvent Removal Reaction->Workup Purification Purification - Silica Gel Chromatography - Hexane:Ethyl Acetate (9:1) Workup->Purification Characterization Characterization - TLC - NMR - MS Purification->Characterization FinalProduct Pure Cholesteryl Oleyl Carbonate Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling benzene and pyridine.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzene is a known carcinogen; handle with extreme caution and use appropriate containment measures.

  • Pyridine is a flammable and harmful liquid; avoid inhalation and skin contact.

  • Cholesteryl chloroformate is corrosive and moisture-sensitive.

Storage

Store the synthesized this compound at 2–8°C to prevent degradation.[3]

References

Characterization of Cholesteryl Oleyl Carbonate Using Differential Scanning Calorimetry (DSC): Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate (COC) is a cholesterol derivative that exhibits liquid crystalline properties, making it a material of significant interest in various fields, including drug delivery systems, cosmetics, and display technologies.[1] Its thermotropic behavior, characterized by phase transitions at specific temperatures, is a critical determinant of its physical properties and functionality. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study the thermal properties of materials by measuring the heat flow associated with thermal transitions as a function of temperature.[2] This application note provides a detailed protocol for the characterization of this compound using DSC, outlines its key thermal transitions, and discusses the implications of these findings for research and development.

Principle of DSC in the Analysis of this compound

As this compound is heated or cooled, it undergoes distinct phase transitions, moving from a crystalline or smectic phase to a cholesteric liquid crystal phase, and finally to an isotropic liquid phase. These transitions involve a change in the molecular arrangement and are accompanied by the absorption or release of heat (enthalpy change). DSC measures these enthalpy changes, allowing for the precise determination of transition temperatures (T) and the associated enthalpy (ΔH). The resulting DSC thermogram, a plot of heat flow versus temperature, provides a unique fingerprint of the material's thermal behavior.

Quantitative Data Summary

The thermal transitions of this compound observed during heating and cooling cycles are summarized in the table below. It is important to note that slight variations in transition temperatures can occur due to factors such as sample purity and the specific experimental conditions of the DSC analysis.

Thermal Transition (Heating)Onset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kcal/mol)Enthalpy (ΔH) (J/g)
Crystal to Liquid Crystal~18.3 - 20-0.130.80
Smectic to Cholesteric18.3---
Cholesteric to Isotropic~36 - 37.5-0.110.68
Thermal Transition (Cooling)Onset Temperature (°C)Peak Temperature (°C)
Isotropic to Cholesteric35.1-
Cholesteric to Smectic15.8-

Data compiled from multiple sources.[2][3] Enthalpy values are sourced from a study on the thermotropic behavior of cholesteryl carbonates.[2]

Experimental Protocol

This section details the methodology for characterizing this compound using a differential scanning calorimeter.

Materials and Equipment:

  • This compound (COC), high purity

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum or other inert sample pans and lids

  • Crimper for sealing sample pans

  • Microbalance (accurate to ±0.01 mg)

  • Inert purge gas (e.g., nitrogen or argon)

Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into a clean, tared DSC sample pan using a microbalance.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

  • Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to volatilization during the experiment.

  • Prepare an empty, hermetically sealed DSC pan to be used as a reference.

DSC Instrument Setup and Measurement:

  • Place the sealed sample pan and the empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 0°C).

  • Program the DSC to perform a heat-cool-heat cycle to erase the sample's prior thermal history and ensure reproducible results. A typical temperature program is as follows:

    • Segment 1 (Heating): Heat the sample from the starting temperature to a temperature above the final transition (e.g., 60°C) at a controlled rate (e.g., 5-10°C/min).

    • Segment 2 (Isothermal): Hold the sample at the upper temperature for a short period (e.g., 2-5 minutes) to ensure complete melting.

    • Segment 3 (Cooling): Cool the sample back to the starting temperature at a controlled rate (e.g., 5-10°C/min).

    • Segment 4 (Heating): Reheat the sample at the same rate as the first heating segment. The data from this second heating scan is typically used for analysis.

  • Record the heat flow as a function of temperature throughout the experiment.

Data Analysis:

  • Plot the heat flow (in mW or W/g) against temperature (°C) to obtain the DSC thermogram.

  • Determine the onset and peak temperatures of the endothermic (heating) and exothermic (cooling) transitions. The onset temperature is often taken as the transition temperature.

  • Integrate the area of each transition peak to calculate the enthalpy change (ΔH) in Joules per gram (J/g). This can be converted to kilocalories per mole (kcal/mol) using the molecular weight of this compound (681.13 g/mol ).

Visualizing the Experimental Workflow and Phase Transitions

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for DSC analysis and the phase transition pathway of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg COC pan Place in DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at Start T purge->equilibrate heat_cool_heat Heat-Cool-Heat Cycle equilibrate->heat_cool_heat record Record Heat Flow heat_cool_heat->record plot Plot Thermogram record->plot determine_t Determine Transition T plot->determine_t calculate_h Calculate Enthalpy (ΔH) determine_t->calculate_h Phase_Transitions Solid Crystalline / Smectic Smectic Smectic Solid->Smectic ~18.3-20°C (Heating) Cholesteric Cholesteric Smectic->Cholesteric 18.3°C (Heating) Cholesteric->Smectic 15.8°C (Cooling) Isotropic Isotropic Liquid Cholesteric->Isotropic ~36-37.5°C (Heating) Isotropic->Cholesteric 35.1°C (Cooling)

References

Application Note: Purity Assessment of Cholesteryl Oleyl Carbonate using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the rapid and efficient assessment of cholesteryl oleyl carbonate purity using thin-layer chromatography (TLC). This compound, a cholesteryl ester derivative, is a large, nonpolar molecule utilized in various biomedical and material science applications, including drug delivery systems and liquid crystal formulations. Ensuring its purity is critical for reproducible performance and safety. This protocol outlines the necessary materials, step-by-step procedures for sample preparation, chromatographic development, and visualization, as well as data interpretation for the qualitative and semi-quantitative analysis of impurities.

Introduction

Thin-layer chromatography is a planar chromatographic technique that is simple, cost-effective, and widely used for the separation of non-volatile mixtures.[1][2] In the context of lipid analysis, TLC is an invaluable tool for separating different lipid classes based on their polarity.[3][4] Cholesteryl esters, including this compound, are among the least polar simple lipids and thus migrate the furthest on a polar stationary phase like silica gel.[3][5] This method allows for the effective separation of this compound from more polar potential impurities such as free cholesterol, oleyl alcohol, and degradation products.

This document provides a detailed methodology for the TLC analysis of this compound, including recommended solvent systems and visualization techniques, to ensure reliable and consistent purity assessment.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • This compound: Sample to be analyzed.

  • Standards (Optional but Recommended):

    • High-purity this compound

    • Cholesterol

    • Oleyl alcohol

  • Solvents (Analytical Grade):

    • Hexane

    • Diethyl ether

    • Glacial acetic acid

    • Petroleum ether

    • Chloroform

    • Methanol

  • Sample Preparation Solvent: Chloroform or a mixture of chloroform and methanol (2:1, v/v).

  • Developing Chamber: Glass TLC tank with a lid.

  • Spotting Capillaries or Micropipette

  • Visualization Reagents:

    • Iodine crystals

    • Phosphomolybdic acid (PMA) solution (e.g., 10% in ethanol)

    • Vanillin-sulfuric acid reagent

    • Copper (II) sulfate solution (e.g., 10% in 8% aqueous phosphoric acid)

  • Heating Plate or Oven

  • UV Lamp (254 nm)

Experimental Workflow Diagram

TLC_Workflow prep Sample and Standard Preparation spot Spotting on TLC Plate prep->spot Dissolved samples dev Chromatographic Development spot->dev Spotted plate dry Plate Drying dev->dry Developed plate vis Visualization dry->vis Dried plate ana Analysis and Interpretation vis->ana Visualized chromatogram

Caption: Experimental workflow for TLC analysis of this compound.

Step-by-Step Protocol
  • Preparation of the Developing Chamber:

    • Line the inside of the TLC tank with filter paper to ensure saturation of the atmosphere with the mobile phase vapor.

    • Pour the chosen mobile phase into the tank to a depth of approximately 0.5 cm.

    • Close the tank with the lid and allow it to equilibrate for at least 30 minutes.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in chloroform at a concentration of approximately 1-2 mg/mL.

    • If using standards, prepare individual solutions of high-purity this compound, cholesterol, and oleyl alcohol at a similar concentration.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.

    • Using a capillary tube or micropipette, carefully spot 1-2 µL of the sample and standard solutions onto the origin line, keeping the spots small and allowing the solvent to evaporate completely between applications.

    • Ensure a distance of at least 1 cm between adjacent spots.

  • Chromatographic Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.

    • Replace the lid and allow the mobile phase to ascend the plate by capillary action.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Drying the Plate:

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: If using TLC plates with a fluorescent indicator (F₂₅₄), visualize the spots under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots on a fluorescent background.

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine.[6][7] The spots will appear as yellowish-brown stains. This method is generally non-destructive.

    • Phosphomolybdic Acid (PMA) Stain: Spray the plate evenly with a 10% solution of PMA in ethanol.[8] Heat the plate at 110-120°C for 5-10 minutes. Lipids will appear as dark blue or green spots on a yellow-green background.

    • Vanillin-Sulfuric Acid Stain: Spray the plate with a freshly prepared vanillin-sulfuric acid reagent. Heat at 110-120°C until colored spots appear. This stain can produce a range of colors depending on the compound.

    • Copper (II) Sulfate Charring: Dip the plate in a 10% copper (II) sulfate solution in 8% aqueous phosphoric acid and then heat at 150-180°C.[9] Organic compounds will appear as black or brown spots.

  • Analysis and Interpretation:

    • After visualization, circle the spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value of the main spot in the sample lane with that of the this compound standard.

    • The presence of additional spots in the sample lane indicates impurities. The Rf values of these spots can be compared to those of potential impurity standards (e.g., cholesterol, oleyl alcohol) to aid in their identification.

Data Presentation

The results of the TLC analysis can be summarized in a table for clear comparison.

CompoundMobile Phase SystemRf Value (Approximate)Visualization Method(s)
This compoundA0.8 - 0.9Iodine, PMA, Vanillin-Sulfuric Acid, Copper Sulfate Charring
This compoundB0.7 - 0.8Iodine, PMA, Vanillin-Sulfuric Acid, Copper Sulfate Charring
CholesterolA0.3 - 0.4Iodine, PMA, Vanillin-Sulfuric Acid, Copper Sulfate Charring
CholesterolB0.2 - 0.3Iodine, PMA, Vanillin-Sulfuric Acid, Copper Sulfate Charring
Oleyl AlcoholA0.4 - 0.5Iodine, PMA, Vanillin-Sulfuric Acid, Copper Sulfate Charring
Oleyl AlcoholB0.3 - 0.4Iodine, PMA, Vanillin-Sulfuric Acid, Copper Sulfate Charring
Mobile Phase Systems:
A: Hexane:Diethyl ether:Glacial acetic acid (90:10:1, v/v/v)
B: Petroleum ether:Diethyl ether:Glacial acetic acid (80:20:1, v/v/v)

Discussion

The purity of this compound can be effectively assessed using TLC on a silica gel stationary phase. Due to its large nonpolar structure, it is expected to have a high Rf value, close to the solvent front, especially in nonpolar mobile phases. The inclusion of a small amount of a slightly more polar solvent like diethyl ether is necessary to achieve migration from the origin. The addition of a small percentage of acetic acid can help to produce sharper spots, particularly for any free fatty acid impurities.

Potential impurities in a this compound sample are likely to be more polar. For instance, unreacted cholesterol or oleyl alcohol, or hydrolysis products, will have lower Rf values due to the presence of the polar hydroxyl group, which interacts more strongly with the silica gel stationary phase.

The choice of visualization reagent can be tailored to the specific needs of the analysis. Iodine is a good general-purpose, non-destructive stain. For higher sensitivity, destructive charring reagents like phosphomolybdic acid or copper sulfate are recommended.

Conclusion

This application note provides a detailed and robust protocol for the purity assessment of this compound using thin-layer chromatography. The method is rapid, requires minimal sample, and provides clear qualitative and semi-quantitative information on the purity of the compound. By following this protocol, researchers, scientists, and drug development professionals can confidently assess the quality of their this compound samples.

References

Application Notes and Protocols for the NMR Analysis of Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of cholesteryl oleyl carbonate, a key ingredient in various formulations, including liquid crystal displays and potential drug delivery systems. The following protocols and data are intended to facilitate the structural elucidation and quality control of this complex molecule.

Introduction

This compound is a large, nonpolar molecule with a molecular weight of 681.13 g/mol . Its structure consists of a rigid steroidal backbone and two long, flexible aliphatic chains, which presents a challenge for complete NMR signal assignment due to significant resonance overlap. This document outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the NMR analysis of this compound.

Table 1: ¹H NMR Chemical Shift Data of this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityTentative Assignment
5.39mC6-H (vinylic proton of cholesterol)
5.34mC9'-H & C10'-H (vinylic protons of oleyl)
4.47mC3-H (cholesterol)
4.11t-O-CH₂ - (oleyl)
2.41mAllylic protons (cholesterol)
2.01mAllylic protons (oleyl)
0.68 - 1.85mAliphatic protons (cholesterol & oleyl)
1.27sMethylene chain protons (-CH₂-)n
1.01sC19-H₃ (cholesterol)
0.91dC21-H₃ (cholesterol)
0.86dC26-H₃ & C27-H₃ (cholesterol)
0.68sC18-H₃ (cholesterol)

Note: Due to the complexity of the spectrum, some assignments are tentative and may require 2D NMR techniques for confirmation.

Table 2: ¹³C NMR Chemical Shift Data of this compound

Solvent: CDCl₃

Chemical Shift (δ) ppm
154.2
139.6
130.0
129.8
122.9
79.1
67.7
56.7
56.1
50.0
42.3
39.7
39.5
38.3
36.9
36.6
36.2
35.8
31.9
31.9
29.8
29.7
29.5
29.3
29.2
29.1
28.2
28.0
27.2
26.1
25.4
24.3
23.8
22.8
22.6
21.0
19.3
18.7
14.1
11.9

Experimental Protocols

The following protocols are recommended for the NMR analysis of this compound and are based on best practices for similar cholesteryl esters.[1]

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Cleaning the NMR Tube : Thoroughly clean a 5 mm NMR tube with a suitable solvent (e.g., acetone), followed by rinsing with deionized water and drying in an oven at a moderate temperature (<100 °C) or with a stream of dry nitrogen.

  • Weighing the Sample :

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 40-60 mg of the sample.

  • Dissolution :

    • Transfer the weighed solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) with high isotopic purity (≥99.8%).

    • Gently vortex the vial until the sample is fully dissolved. The solution should be clear and free of any particulates.

  • Filtration and Transfer :

    • Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any dust or undissolved particles.

    • Ensure the final volume in the NMR tube results in a column height of approximately 4-5 cm.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for data acquisition on a 400 MHz or higher field NMR spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR (1D)¹³C NMR (1D)
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Pulse Program Standard 1D pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Number of Scans (NS) 16 - 641024 - 4096
Relaxation Delay (d1) 2 - 5 s2 s
Acquisition Time (AQ) 3 - 4 s1 - 2 s
Spectral Width (SW) 12 - 16 ppm200 - 240 ppm
Temperature 298 K298 K

Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_report Reporting weigh Weigh Sample (5-25 mg for ¹H, 40-60 mg for ¹³C) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Data (¹H, ¹³C, 2D) lock_shim->acquire ft Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase integrate Integration (¹H) phase->integrate assign Peak Assignment integrate->assign report Generate Report with Tables and Spectra assign->report DrugDev_Relationship cluster_compound Compound of Interest cluster_application Drug Delivery Application cluster_goal Therapeutic Goal coc This compound properties Physicochemical Properties (Liquid Crystal, Lipophilicity) coc->properties formulation Formulation Component properties->formulation Informs use in delivery_system Lipid Nanoparticles, Emulsions, Liquid Crystal Drug Carriers formulation->delivery_system goal Enhanced Drug Solubility, Controlled Release, Targeted Delivery delivery_system->goal Aims to achieve

References

Application Notes: Formulation and Characterization of Cholesteryl Oleyl Carbonate, Cholesteryl Nonanoate, and Cholesteryl Benzoate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesteryl esters, such as cholesteryl oleyl carbonate (COC), cholesteryl nonanoate (CN), and cholesteryl benzoate (CB), are derivatives of cholesterol that exhibit thermotropic liquid crystalline properties.[1][2] Specifically, they form a cholesteric (or chiral nematic) liquid crystal phase, where the molecules are arranged in a helical structure.[3][4][5] This helical pitch is highly sensitive to temperature, causing the material to selectively reflect different wavelengths of light, resulting in a visible color change.[6][7] This phenomenon makes mixtures of these compounds highly valuable for applications in thermochromic devices, cosmetics, and liquid crystal displays.[3][4][5]

Furthermore, the biocompatibility and lipid nature of cholesteryl esters make them attractive candidates for advanced drug delivery systems.[8] Their incorporation into lipid-based nanoparticles can enhance formulation stability, modulate drug release profiles, and improve cellular interactions.[8][9] This document provides detailed application notes and protocols for the formulation, characterization, and potential application of a ternary mixture of this compound, cholesteryl nonanoate, and cholesteryl benzoate.

Key Applications

  • Thermochromic Materials: The primary application of this ternary mixture is in the creation of materials that change color with temperature.[6] By carefully adjusting the ratio of the three components, the temperature range and specific colors of the thermochromic response can be precisely tuned.[10] These materials are used in thermometers, mood rings, and thermal mapping devices.[6]

  • Cosmetics and Personal Care: In cosmetics, mixtures of these cholesteryl esters are used to create opalescent, iridescent effects in products like hair color and makeup.[3][4]

  • Drug Delivery Systems (Potential Application): While less common for this specific mixture, the constituent components are excellent candidates for forming the solid lipid core of Solid Lipid Nanoparticles (SLNs) or as components of Liquid Crystalline Nanoparticles (LCNPs).[8] Such cholesterol-based carriers can improve the bioavailability of poorly soluble drugs, enhance stability, and facilitate cellular uptake.[8][9] The cholesteryl moiety can act as a cell-penetrating agent, embedding into and stiffening cell membranes.[11]

Data Presentation

Quantitative data for the individual cholesteryl esters and a representative mixture are summarized below. The properties of mixtures are highly dependent on their composition.

Table 1: Physicochemical Properties of Individual Cholesteryl Esters

CompoundIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)
This compound (COC) Cholest-5-en-3β-yl (9Z)-octadec-9-en-1-yl carbonateC₄₆H₈₀O₃697.1~20[3]
Cholesteryl Nonanoate (CN) Cholest-5-en-3-yl nonanoateC₃₆H₆₂O₂526.977 - 82[4]
Cholesteryl Benzoate (CB) Cholest-5-en-3β-yl benzoateC₃₄H₅₀O₂490.8149 - 150[12]

Table 2: Phase Transition Temperatures for a Representative Thermochromic Mixture

This table presents data for a common thermochromic formulation. Phase transitions are determined by Differential Scanning Calorimetry (DSC).[13]

ComponentWeight Percentage (%)TransitionTemperature (°C)Enthalpy (J/g)
This compound65%Smectic → Cholesteric~25 - 28Data Varies
Cholesteryl Nonanoate25%Cholesteric → Isotropic~30 - 33Data Varies
Cholesteryl Benzoate10%
Note: The exact transition temperatures and enthalpy values are highly sensitive to the precise composition and the heating/cooling rate used during DSC analysis.[14][15] The values presented are illustrative for a mixture known to exhibit color change around room temperature.[16]

Experimental Protocols & Workflows

A general workflow for preparing and characterizing these formulations is outlined below.

G prep 1. Formulation Preparation (Melt Mixing) dsc 2. Thermal Analysis (DSC) prep->dsc Determine Phase Transitions plm 3. Microscopic Characterization (PLM) prep->plm Identify Liquid Crystal Textures sln 4. Nanoparticle Formulation (e.g., SLNs) prep->sln Use as Lipid Matrix char_sln 5. Nanoparticle Characterization (Size, Zeta, Drug Load) sln->char_sln drug Drug Encapsulation drug->sln

Caption: General experimental workflow from formulation to characterization.

Protocol 1: Preparation of Cholesteryl Ester Mixture by Melt Mixing

This protocol describes a simple and effective method for preparing a homogenous mixture of the cholesteryl esters.[6]

Materials:

  • This compound (COC)

  • Cholesteryl nonanoate (CN)

  • Cholesteryl benzoate (CB)

  • Glass vial with a screw cap

  • Digital balance (0.001 g resolution)

  • Heat gun or heating block

Procedure:

  • Using a digital balance, accurately weigh the desired amounts of COC, CN, and CB directly into a clean, dry glass vial. For example, for a 1-gram batch of the mixture in Table 2, weigh 0.65 g of COC, 0.25 g of CN, and 0.10 g of CB.[16]

  • Securely cap the vial.

  • Gently heat the vial using a heat gun or by placing it on a heating block set to approximately 150-160°C. Cholesteryl benzoate has the highest melting point, so the temperature must be sufficient to melt all components.[5][12]

  • Continuously swirl the vial during heating to ensure all components melt and mix into a homogenous, clear isotropic liquid.

  • Once the mixture is completely melted and clear, remove it from the heat source.

  • Allow the mixture to cool to room temperature. The liquid will become cloudy as it passes through the cholesteric liquid crystal phase, often showing a play of colors before solidifying.[5]

  • For characterization, the mixture can be re-melted as needed. Store the vial in a cool, dark place.

Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-smectic, smectic-to-cholesteric, cholesteric-to-isotropic).[1][13][17]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • DSC press for sealing pans

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the prepared cholesteryl ester mixture into an aluminum DSC pan.

  • Sealing: Place a lid on the pan and seal it using the DSC press. This prevents any loss of material during heating. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature, for instance, 0°C.

    • Heating Scan: Heat the sample from 0°C to 180°C at a controlled rate, typically 10°C/min. This will show the transitions from the solid state to the isotropic liquid state.[18]

    • Isothermal Hold: Hold the sample at 180°C for 5 minutes to ensure complete melting and erase any thermal history.

    • Cooling Scan: Cool the sample from 180°C back to 0°C at the same rate (10°C/min). This reveals the transitions upon cooling, which may occur at different temperatures (supercooling) than during heating.[19]

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scan and exothermic peaks on the cooling scan correspond to phase transitions.[13] Determine the onset temperature, peak temperature, and the integrated peak area (enthalpy, ΔH) for each transition.

Protocol 3: Phase Identification by Polarized Light Microscopy (PLM)

PLM is essential for visually identifying the characteristic textures of different liquid crystal phases, confirming the transitions observed in DSC.[19][20]

Equipment:

  • Polarizing light microscope with a hot stage

  • Glass microscope slides and coverslips

Procedure:

  • Sample Preparation: Place a small amount (a few milligrams) of the cholesteryl ester mixture onto a clean microscope slide.

  • Melt the sample on a hot plate or with a heat gun and place a coverslip over the molten liquid to create a thin film.

  • Microscope Setup: Place the slide on the microscope's hot stage. Position the sample between the two polarizers of the microscope, set to a crossed position (90° to each other).[20]

  • Thermal Analysis:

    • Heat the sample slowly (e.g., 5-10°C/min) into the isotropic liquid phase (it will appear completely dark under crossed polarizers).

    • Cool the sample slowly from the isotropic phase. As the sample cools into the cholesteric phase, characteristic textures (e.g., focal conic or oily streak textures) will appear. These textures are birefringent and will appear bright and often colored against the dark background.[21][22]

    • Continue cooling to observe any transitions to other phases (e.g., smectic) or crystallization, each of which will have a distinct optical texture.[20]

  • Image Capture: Record images of the different textures observed at various temperatures to document the phase behavior.

Conceptual Application in Drug Delivery

The cholesteryl ester mixture can serve as a lipid matrix for encapsulating hydrophobic drugs, potentially enhancing their delivery to cells.

G sln Cholesteryl Ester Nanoparticle (SLN) membrane Cell Membrane sln->membrane Interaction & Adsorption drug Hydrophobic Drug drug->sln Encapsulated in Lipid Core uptake Cellular Uptake (Endocytosis) membrane->uptake Triggers release Intracellular Drug Release uptake->release

Caption: Conceptual pathway for a cholesteryl ester-based drug carrier.

Protocol 4: Conceptual Protocol for Solid Lipid Nanoparticle (SLN) Formulation

This protocol outlines a general high-shear homogenization method adapted for using the cholesteryl ester mixture as the lipid phase.

Materials:

  • Prepared cholesteryl ester (COC/CN/CB) mixture (Solid Lipid)

  • Hydrophobic drug of interest

  • A biocompatible surfactant (e.g., Polysorbate 80, Lecithin)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Lipid Phase Preparation: Heat the cholesteryl ester mixture to approximately 10-15°C above its final melting point (isotropic transition) to form a clear lipid melt.

  • Drug Solubilization: Dissolve the hydrophobic drug in the lipid melt under constant stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-15,000 rpm) for 5-10 minutes. This forms a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation: Quickly transfer the hot nanoemulsion to a beaker placed in an ice bath and stir continuously. The rapid cooling of the lipid droplets causes them to solidify into Solid Lipid Nanoparticles (SLNs) with the drug entrapped within the cholesteryl ester matrix.

  • Characterization: The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, HPLC).

References

Application Notes and Protocols for Fabricating Temperature-Sensitive Films with Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate (COC) is a cholesterol ester that exhibits liquid crystalline properties, specifically a cholesteric phase.[1][2] This phase is characterized by a helical arrangement of molecules, which gives rise to unique optical properties, most notably thermochromism – a reversible change in color with temperature.[3][4] This temperature sensitivity makes COC and its mixtures with other cholesteryl esters, such as cholesteryl pelargonate (or nonanoate) and cholesteryl benzoate, valuable materials for the fabrication of temperature-sensitive films.[1][3][4] These films have a wide range of applications, including temperature sensors, smart windows, and innovative drug delivery systems.[5][6]

This document provides detailed application notes and experimental protocols for the preparation and characterization of temperature-sensitive films based on this compound.

Data Presentation

The temperature-dependent color play of cholesteric liquid crystal films is determined by the composition of the cholesteryl ester mixture. By adjusting the relative concentrations of the components, the temperature range of the thermochromic response can be precisely tuned.

Table 1: Formulations of Thermochromic Cholesteryl Ester Mixtures and Their Transition Temperatures [3]

This compound (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40

Mechanism of Thermochromism

The thermochromic properties of this compound-based films stem from the temperature-dependent pitch of the helical structure of the cholesteric liquid crystal phase. The pitch (P) is the distance over which the director (the average direction of the long axis of the molecules) rotates by 360°. This periodic structure selectively reflects light of a specific wavelength (λ) according to the Bragg reflection condition: λ = nP, where n is the average refractive index of the liquid crystal.

As the temperature changes, the intermolecular forces within the liquid crystal are altered, causing a change in the helical pitch. An increase in temperature typically leads to a decrease in the pitch, resulting in a shift of the reflected light towards shorter wavelengths (a blue shift). This phenomenon is reversible.

Mechanism of thermochromism in cholesteric liquid crystals.

Experimental Protocols

Protocol 1: Preparation of Thermochromic Cholesteryl Ester Mixture by Melting

This protocol describes the simple preparation of a thermochromic liquid crystal mixture by melting and physically mixing the solid components.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (CP) or Cholesteryl nonanoate (CN)

  • Cholesteryl benzoate (CB)

  • Glass vial with a screw cap

  • Spatula

  • Analytical balance

  • Heat gun or hot plate

Procedure:

  • Weigh the desired amounts of COC, CP/CN, and CB according to the formulations in Table 1 and place them in a clean, dry glass vial.

  • Heat the vial using a heat gun or on a hot plate until all the solids have melted and formed a clear, isotropic liquid.

  • Gently swirl the vial to ensure the mixture is homogeneous.

  • Once mixed, the liquid crystal formulation is ready for use. It can be used to prepare films or stored in the sealed vial at room temperature. If the mixture solidifies upon storage, it can be re-melted before use.[3]

Protocol 2: Fabrication of a Simple Temperature-Sensitive Film

This protocol describes a straightforward method to create a simple, unaligned temperature-sensitive film.

Materials:

  • Prepared thermochromic cholesteryl ester mixture

  • Microscope slides and coverslips (or two glass slides)

  • Applicator (e.g., wooden stick, pipette tip)

  • Black backing material (e.g., black painted slide or black tape)

  • Optional: Spacers of a defined thickness (e.g., polymer microspheres, tape)

Procedure:

  • Place a small amount of the molten thermochromic mixture onto a clean microscope slide.

  • If using spacers, place them on the slide around the liquid crystal droplet.

  • Carefully place a coverslip (or another microscope slide) over the droplet, allowing the mixture to spread and form a thin film. Gentle pressure can be applied to achieve the desired film thickness.

  • Place the slide on a black backing to enhance the visibility of the reflected colors.

  • The film is now ready for observation. Gently warming or cooling the slide will reveal the thermochromic properties of the film.[4]

Simple_Film_Fabrication Start Start Prepare_Mixture Prepare Molten Cholesteryl Ester Mixture Start->Prepare_Mixture Deposit_Mixture Deposit a Small Amount of Mixture onto a Slide Prepare_Mixture->Deposit_Mixture Place_Coverslip Place a Coverslip over the Mixture Deposit_Mixture->Place_Coverslip Apply_Pressure Apply Gentle Pressure to Form a Thin Film Place_Coverslip->Apply_Pressure Add_Backing Place on a Black Backing Material Apply_Pressure->Add_Backing End Film Ready for Use Add_Backing->End

Workflow for simple temperature-sensitive film fabrication.

Protocol 3: Fabrication of Temperature-Sensitive Films by Spin Coating

This protocol provides a general procedure for creating more uniform thin films using a spin coater. The exact parameters may need to be optimized depending on the desired film thickness and the specific liquid crystal formulation.

Materials:

  • Prepared thermochromic cholesteryl ester mixture

  • Suitable solvent (e.g., chloroform, toluene)

  • Substrates (e.g., glass slides, silicon wafers)

  • Spin coater

  • Pipettes

  • Beakers

  • Hotplate (optional)

Procedure:

  • Solution Preparation: Dissolve the thermochromic cholesteryl ester mixture in a suitable solvent to the desired concentration (e.g., 5-20 wt%). Ensure the mixture is fully dissolved. A 15 wt% solution of a polystyrene/COC mixture has been used for spin coating.[7]

  • Substrate Cleaning: Thoroughly clean the substrates. For glass slides, this can involve sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Spin Coating: a. Place a cleaned substrate on the chuck of the spin coater. b. Dispense a small amount of the liquid crystal solution onto the center of the substrate. c. Start the spin coater. A two-step process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired film thickness. d. Stop the spin coater and carefully remove the substrate.

  • Drying/Annealing: The film can be dried on a hotplate at a temperature below the clearing point of the liquid crystal mixture (e.g., 40-60°C) for a few minutes to remove any residual solvent.

Application in Drug Development: Temperature-Sensitive Drug Delivery Systems

This compound-based films can be incorporated into polymer matrices to create temperature-sensitive drug delivery systems.[5] The principle behind this application is that the phase transition of the liquid crystal at a specific temperature can trigger a change in the permeability of the polymer membrane, leading to a controlled release of an encapsulated drug.

For instance, a membrane composed of Eudragit RL 100, propylene glycol, and COC has been shown to exhibit a significant increase in permeability to salbutamol sulphate above the phase transition temperature of COC (around 37°C).[5] This is attributed to a structural change in the membrane caused by the liquid crystal phase transition, which allows the membrane to absorb more water and become more permeable to the drug.[5]

Drug_Delivery_Mechanism cluster_0 Below Phase Transition Temperature cluster_1 Above Phase Transition Temperature Low_Temp Temperature < 37°C Ordered_LC Ordered Liquid Crystal Phase within Polymer Matrix Low_Temp->Ordered_LC Low_Permeability Low Membrane Permeability Ordered_LC->Low_Permeability Low_Release Low Drug Release Low_Permeability->Low_Release High_Temp Temperature > 37°C Disordered_LC Isotropic Liquid Phase of Liquid Crystal High_Temp->Disordered_LC High_Permeability Increased Membrane Permeability Disordered_LC->High_Permeability High_Release High Drug Release High_Permeability->High_Release

References

Application Notes and Protocols: Exploring Cholesteryl Oleyl Carbonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate (COC) is a cholesterol-based ester recognized for its liquid crystalline properties.[1][2] Its unique physicochemical characteristics, including a low melting point around 20°C, make it an intriguing component for the development of novel drug delivery systems.[1] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of COC-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), for therapeutic drug delivery.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of COC is fundamental to its application in drug delivery.

PropertyValueReference
Molecular Formula C46H80O3[3]
Molecular Weight 681.13 g/mol [4]
Appearance Transparent liquid or soft crystalline material[1]
Melting Point ~20°C[1]
Primary Application Liquid crystal formulations[1][2]

I. Formulation Protocols for COC-Based Nanoparticles

COC can be incorporated into various lipid-based nanoparticle formulations to enhance drug solubility, provide controlled release, and improve stability. Below are detailed protocols for the preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) incorporating COC.

Protocol 1: Preparation of COC-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This method is suitable for thermolabile drugs and allows for large-scale production.

Materials:

  • This compound (COC) - Solid Lipid

  • Drug (e.g., Doxorubicin, Curcumin)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Soy phosphatidylcholine)

  • Ultrapure water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound (COC) by heating it to approximately 5-10°C above its melting point.

    • Disperse the drug in the molten lipid matrix under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in ultrapure water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then cooled down in an ice bath under gentle stirring.

    • As the lipid recrystallizes, solid lipid nanoparticles (SLNs) are formed.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.

Experimental Workflow for SLN Preparation

SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation Melt_COC Melt COC Disperse_Drug Disperse Drug in Molten COC Melt_COC->Disperse_Drug Pre_Emulsion Form Pre-emulsion (High-Shear) Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat Aqueous Phase Dissolve_Surfactant->Heat_Aqueous HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cool in Ice Bath HPH->Cooling SLN_Formation SLN Formation Cooling->SLN_Formation

Caption: Workflow for preparing COC-based Solid Lipid Nanoparticles.

Protocol 2: Preparation of COC-Based Nanostructured Lipid Carriers (NLCs) by Emulsification-Solvent Evaporation Method

NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion.

Materials:

  • This compound (COC) - Solid Lipid

  • Liquid Lipid (e.g., Oleic Acid, Miglyol 812)

  • Drug (e.g., Paclitaxel, Ibuprofen)

  • Surfactant (e.g., Tween 80, Span 80)

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous Phase (e.g., Ultrapure water, PBS)

Equipment:

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the drug, this compound (COC), and the liquid lipid in a suitable organic solvent.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in the aqueous phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed stirring to form a coarse o/w emulsion.

    • Subject the emulsion to high-intensity ultrasonication to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation:

    • Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure.

    • As the solvent evaporates, the lipids precipitate, forming the NLCs.

  • Purification and Storage:

    • The NLC dispersion can be washed and concentrated by ultracentrifugation.

    • Store the final NLC suspension at 4°C.

Experimental Workflow for NLC Preparation

NLC_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification cluster_formation NLC Formation Dissolve_Components Dissolve Drug, COC, Liquid Lipid in Solvent Form_Emulsion Form o/w Emulsion (Stirring) Dissolve_Surfactant Dissolve Surfactant in Water Ultrasonication Ultrasonication Form_Emulsion->Ultrasonication Solvent_Evaporation Solvent Evaporation (Rotovap) Ultrasonication->Solvent_Evaporation NLC_Formation NLC Formation Solvent_Evaporation->NLC_Formation

Caption: Workflow for preparing COC-based Nanostructured Lipid Carriers.

II. Characterization of COC-Based Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Quantitative Data Summary

The following table summarizes typical characterization parameters for lipid-based nanoparticles. Values can vary significantly based on the specific formulation and preparation method.

ParameterTypical RangeSignificance
Particle Size (Z-average) 50 - 300 nmAffects stability, cellular uptake, and biodistribution.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential -30 mV to +30 mVInfluences colloidal stability and interaction with cell membranes.
Encapsulation Efficiency (EE%) 70 - 99%Percentage of the initial drug successfully entrapped in the nanoparticles.
Drug Loading (DL%) 1 - 10%Percentage of drug weight relative to the total weight of the nanoparticle.
Protocol 3: Particle Size and Zeta Potential Analysis

Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the nanoparticle suspension with ultrapure water or an appropriate buffer to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average) and Polydispersity Index (PDI) at 25°C.

  • For zeta potential measurement, use a specific folded capillary cell and dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure correct ionic strength.

  • Perform measurements in triplicate and report the mean ± standard deviation.

Protocol 4: Determination of Encapsulation Efficiency and Drug Loading

Equipment:

  • Ultracentrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separate the unencapsulated ("free") drug from the nanoparticle dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Carefully collect the supernatant containing the free drug.

  • Quantify the amount of free drug in the supernatant using a validated UV-Vis or HPLC method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

III. In Vitro Drug Release Studies

Evaluating the drug release profile is critical for predicting the in vivo performance of the delivery system.

Protocol 5: In Vitro Drug Release using Dialysis Bag Method

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without a surfactant like Tween 80 to ensure sink conditions)

  • Shaking water bath or incubator

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Accurately measure a known volume of the drug-loaded nanoparticle dispersion and place it inside a pre-soaked dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium, maintained at 37°C with constant gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

IV. Biocompatibility and Cytotoxicity Assessment

It is crucial to evaluate the safety of the developed nanoparticle formulations.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line (e.g., HeLa, MCF-7 for cancer studies; normal cell line like fibroblasts for general toxicity)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the blank nanoparticles, drug-loaded nanoparticles, and free drug in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test samples. Include untreated cells as a control.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

V. Application in Cancer Therapy: A Hypothetical Signaling Pathway

Cholesterol-based nanoparticles can be particularly effective in cancer therapy due to the high demand for cholesterol by rapidly proliferating cancer cells and the overexpression of LDL receptors on their surface.[5] This provides a mechanism for targeted drug delivery.

Targeting the EGFR-PI3K-Akt Signaling Pathway

The EGFR-PI3K-Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth in many cancers. Drugs targeting this pathway can be effectively delivered using COC-based nanoparticles.

Hypothetical Signaling Pathway for a COC-Nanoparticle Delivered Drug

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular COC_NP COC-NP with Drug LDL_R LDL Receptor COC_NP->LDL_R Binding & Internalization Endosome Endosome LDL_R->Endosome EGFR EGFR PI3K PI3K EGFR->PI3K Activation Drug_Release Drug Release Endosome->Drug_Release Drug_Release->PI3K Inhibition Akt Akt Drug_Release->Akt Inhibition Apoptosis Apoptosis Drug_Release->Apoptosis Induces PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Targeted delivery of a drug via COC-NPs to inhibit the EGFR-PI3K-Akt pathway.

Conclusion

This compound presents a versatile and promising lipid for the formulation of advanced drug delivery systems. Its unique properties can be harnessed to create stable and effective nanoparticles for the controlled release of a wide range of therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the full potential of COC in the development of next-generation nanomedicines. Rigorous characterization and biological evaluation, as outlined, are paramount to ensuring the safety and efficacy of these novel formulations.

References

Application Notes and Protocols for Cholesteryl Oleyl Carbonate in Educational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes detail the application of cholesteryl oleyl carbonate (COC) in educational chemistry experiments, focusing on its thermochromic liquid crystal properties. The protocols provided are designed for instructional purposes to demonstrate the principles of liquid crystals and their temperature-dependent behavior.

Introduction

This compound is a cholesterol derivative that exhibits liquid crystal properties, specifically a cholesteric (or chiral nematic) phase.[1] Materials in this phase can selectively reflect light of specific wavelengths, and this wavelength is highly dependent on temperature.[2] As the temperature changes, the pitch of the helical structure of the liquid crystal molecules changes, resulting in a visible color change.[2][3] This thermochromic behavior makes COC and its mixtures ideal for visually engaging and educational experiments in chemistry.[4]

Safety and Handling

This compound is generally considered non-hazardous according to GHS classifications.[5] However, as with all laboratory chemicals, prudent laboratory practices should be observed.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[5][6]

  • Handling: Wash hands thoroughly after handling.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] Use with adequate ventilation.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[5][6] It should be stored with other organic compounds like hydrocarbons, oils, esters, and aldehydes.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5][8]

  • Spills: Sweep up spills, place in a sealed container, and dispose of appropriately.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]

Experimental Protocols

The following protocols describe the preparation of thermochromic liquid crystal mixtures using this compound. These mixtures can be used to create simple liquid crystal thermometers or to visualize temperature changes in various experiments.[9]

Protocol 1: Preparation of a Basic Temperature-Sensitive Liquid Crystal Mixture

This protocol creates a liquid crystal mixture that changes color over a specific temperature range, making it useful for demonstrating thermochromism.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (cholesteryl nonanoate)

  • Cholesteryl benzoate

  • Glass vial

  • Heat gun or hair dryer

  • Balance (0.01 g resolution)

Procedure:

  • Weigh 0.65 g of this compound, 0.25 g of cholesteryl pelargonate, and 0.10 g of cholesteryl benzoate and place them in a glass vial.[7]

  • Use a heat gun or hair dryer to gently melt the solid mixture in the vial until it forms a homogeneous liquid.[7]

  • The mixture can be divided into several vials while still in its liquid state.[7]

  • As the mixture cools, it will pass through a series of colors.[7] This color change is reversible upon reheating.

  • Touching the vial will alter the temperature and induce a color change, demonstrating its sensitivity.[7]

Protocol 2: Preparation of a Pressure-Sensitive Liquid Crystal Mixture

This protocol demonstrates how the properties of cholesteryl ester mixtures can be tuned to respond to pressure as well as temperature.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (cholesteryl nonanoate)

  • Cholesteryl chloride

  • Glass vial

  • Heat gun

  • Petri dish

  • Black plastic square (~2.5 cm x 2.5 cm)

  • Clear plastic shipping tape

Procedure:

  • Place 0.38 g of this compound, 0.38 g of cholesteryl pelargonate, and 0.25 g of cholesteryl chloride in a vial.[10][11]

  • Melt the solid mixture using a heat gun until it is a uniform liquid.[10][11]

  • Using a wooden applicator stick, place a small amount of the molten liquid crystal mixture inside a Petri dish.[10][11]

  • Place the black plastic square on top of the liquid crystal mixture.[10][11]

  • Seal the black plastic in place with a piece of clear shipping tape.[10][11]

  • Press on the mixture from the tape side while observing the top of the Petri dish to see the pressure-induced color changes.[10][11]

Data Presentation

The temperature range over which the thermochromic color change occurs can be adjusted by varying the composition of the cholesteryl ester mixture.

Table 1: Composition of Temperature-Sensitive Mixtures and Their Transition Ranges
This compound (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23[7]
0.700.100.2020-25[7]
0.450.450.1026.5-30.5[7]
0.430.470.1029-32[7]
0.440.460.1030-33[7]
0.420.480.1031-34[7]
0.400.500.1032-35[7]
0.380.520.1033-36[7]
0.360.540.1034-37[7]
0.340.560.1035-38[7]
0.320.580.1036-39[7]
0.300.600.1037-40[7]
Table 2: Phase Transition Temperatures of this compound (COC) and Cholesteryl Nonanoate (CN) Mixtures

The phase transition temperatures of binary mixtures of COC and cholesteryl nonanoate (CN) increase as the concentration of CN increases.[12] The smectic phase is observed upon cooling across all concentrations, while in heating, it is only present at CN concentrations below 60%.[12]

COC (wt%)CN (wt%)Smectic to Cholesteric Transition (°C) - HeatingCholesteric to Isotropic Transition (°C) - Heating
1000~18.5[13]~36.8[13]
8020~25.3~42.5
5050~35.0~55.0
2080Not observed during heating~68.0
0100~78.0~91.0

Note: The values for the mixtures are interpolated from graphical data presented in scientific literature and are approximate.

Visualizations

Experimental Workflow for Preparing Thermochromic Liquid Crystals

G cluster_0 Preparation cluster_1 Application & Observation Weigh Cholesteryl Esters Weigh Cholesteryl Esters Combine in Vial Combine in Vial Weigh Cholesteryl Esters->Combine in Vial Melt with Heat Gun Melt with Heat Gun Combine in Vial->Melt with Heat Gun Mix Thoroughly Mix Thoroughly Melt with Heat Gun->Mix Thoroughly Apply to Surface Apply to Surface Mix Thoroughly->Apply to Surface Observe Color vs. Temperature Observe Color vs. Temperature Apply to Surface->Observe Color vs. Temperature Record Observations Record Observations Observe Color vs. Temperature->Record Observations G Solid Crystal Solid Crystal Smectic Phase Smectic Phase Solid Crystal->Smectic Phase Heating Smectic Phase->Solid Crystal Cooling Cholesteric Phase (Thermochromic) Cholesteric Phase (Thermochromic) Smectic Phase->Cholesteric Phase (Thermochromic) Heating Cholesteric Phase (Thermochromic)->Smectic Phase Cooling Isotropic Liquid Isotropic Liquid Cholesteric Phase (Thermochromic)->Isotropic Liquid Heating Isotropic Liquid->Cholesteric Phase (Thermochromic) Cooling

References

Application Notes and Protocols: Pressure-Sensitive Liquid Crystals with Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation and characterization of pressure-sensitive liquid crystals utilizing cholesteryl oleyl carbonate (COC). These materials exhibit a color change in response to mechanical pressure, making them suitable for various applications, including pressure mapping, shear stress visualization, and as components in drug delivery systems where pressure monitoring is critical.

Introduction to Pressure-Sensitive Cholesteric Liquid Crystals

Cholesteric liquid crystals (CLCs) are a unique class of materials that exhibit a helical molecular arrangement. This periodic structure leads to the selective reflection of light of a specific wavelength, resulting in vibrant colors. The wavelength of the reflected light is dependent on the pitch of the helical structure. In pressure-sensitive formulations, the application of mechanical force alters this pitch, causing a corresponding shift in the reflected color.

This compound is a key component in many thermochromic and mechanochromic liquid crystal mixtures. When combined with other cholesteryl esters, such as cholesteryl pelargonate and cholesteryl chloride, it forms a cholesteric phase that is sensitive to external stimuli.

Mechanism of Pressure Sensitivity

The pressure sensitivity of these liquid crystal mixtures arises from the deformation of the helical structure upon the application of mechanical stress. This deformation alters the pitch of the cholesteric helix, leading to a change in the wavelength of the selectively reflected light. Generally, an increase in pressure causes a decrease in the pitch, resulting in a blue shift of the reflected color (a shift to shorter wavelengths).

cluster_0 Pressure-Sensitive Mechanism Initial_State Cholesteric Liquid Crystal (Initial Helical Pitch) Pitch_Compression Compression of Helical Pitch Initial_State->Pitch_Compression Deformation Applied_Pressure Mechanical Pressure (Shear or Normal Force) Applied_Pressure->Initial_State Color_Shift Blue Shift in Reflected Color Pitch_Compression->Color_Shift Results in

Mechanism of pressure-induced color change.

Formulations for Pressure-Sensitive Liquid Crystals

Several formulations of cholesteric liquid crystals containing COC have been reported to exhibit pressure sensitivity. The ratio of the components can be adjusted to tune the sensitivity and the temperature range of operation. Below are some example formulations.

Formulation IDThis compound (wt%)Cholesteryl Pelargonate (wt%)Cholesteryl Chloride (wt%)Cholesteryl Benzoate (wt%)Notes
PS-LC-1[1]383824-General purpose pressure-sensitive mixture.
PS-LC-2[2]522424-Reported as a shear-sensitive formulation.
TC-LC-1[2]6030-10Primarily thermochromic, but may show some pressure sensitivity.

Note: The exact pressure response and color play of these mixtures should be characterized experimentally as they can be influenced by factors such as film thickness and substrate.

Experimental Protocols

Preparation of the Liquid Crystal Mixture

This protocol describes the preparation of a 1-gram batch of the PS-LC-1 formulation.

Materials:

  • This compound (COC)

  • Cholesteryl Pelargonate (Cholesteryl Nonanoate)

  • Cholesteryl Chloride

  • Glass vial with a screw cap

  • Digital balance (accurate to 0.01 g)

  • Spatula

  • Heat gun or water bath

Procedure:

  • Weigh 0.38 g of this compound, 0.38 g of cholesteryl pelargonate, and 0.24 g of cholesteryl chloride and place them in a clean, dry glass vial.

  • Secure the cap on the vial.

  • Gently heat the vial using a heat gun or in a hot water bath. The temperature should be sufficient to melt the solids into a homogeneous liquid. Avoid overheating, as it can cause decomposition.

  • Once all components are melted, gently swirl the vial to ensure the mixture is homogeneous.

  • Allow the mixture to cool to room temperature. The mixture is now ready for application.

Start Start Weigh Weigh Components (COC, CP, CC) Start->Weigh Mix Combine in Vial Weigh->Mix Heat Heat to Melt (Heat Gun/Water Bath) Mix->Heat Homogenize Swirl to Homogenize Heat->Homogenize Cool Cool to Room Temp Homogenize->Cool End End: Mixture Ready Cool->End

Workflow for preparing the liquid crystal mixture.
Fabrication of a Pressure-Sensitive Film

This protocol describes the fabrication of a simple, uncalibrated pressure-sensitive film.

Materials:

  • Prepared liquid crystal mixture

  • Black plastic sheet (e.g., from a heavy-duty trash bag)

  • Transparent plastic sheet (e.g., clear shipping tape or overhead transparency)

  • Applicator stick or spatula

  • Scissors

Procedure:

  • Cut a piece of the black plastic sheet to the desired size (e.g., 5 cm x 5 cm). This will serve as the absorbing background, enhancing the visibility of the color change.

  • Place a small amount of the prepared liquid crystal mixture onto the center of the black plastic sheet.

  • Place the transparent plastic sheet over the liquid crystal mixture, ensuring it is larger than the black sheet to allow for sealing.

  • Gently press down on the transparent sheet to spread the liquid crystal mixture into a thin, uniform film.

  • Seal the edges of the transparent sheet to the black sheet to encapsulate the liquid crystal. For a simple demonstration, clear shipping tape can be used to seal the edges.[1]

  • The pressure-sensitive film is now ready for qualitative testing.

Characterization of Pressure Sensitivity

For quantitative analysis, a more controlled setup is required to apply a known pressure and measure the corresponding color change.

Equipment:

  • Pressure-sensitive liquid crystal film

  • Pressure application system (e.g., a universal testing machine with a transparent platen, or a custom-built rig with a pressure transducer)

  • Spectrometer with a fiber optic probe

  • White light source

  • Computer for data acquisition

Procedure:

  • Mount the pressure-sensitive film in the pressure application system.

  • Position the fiber optic probe of the spectrometer normal to the film surface to collect the reflected light.

  • Illuminate the film with the white light source.

  • Record the reflection spectrum of the film at zero applied pressure.

  • Apply a known pressure to the film and record the reflection spectrum.

  • Increment the pressure in defined steps, recording the spectrum at each step.

  • Process the spectral data to determine the peak reflection wavelength at each pressure level.

  • Plot the peak reflection wavelength as a function of applied pressure to generate a calibration curve.

cluster_workflow Quantitative Characterization Workflow Start Start Mount Mount Film in Pressure Rig Start->Mount Setup_Optics Position Spectrometer and Light Source Mount->Setup_Optics Measure_P0 Record Spectrum at Zero Pressure Setup_Optics->Measure_P0 Apply_P Apply Known Pressure Measure_P0->Apply_P Measure_P Record Spectrum Apply_P->Measure_P Increment_P Increment Pressure Measure_P->Increment_P Increment_P->Apply_P Loop Analyze Analyze Spectra & Determine Peak Wavelength Increment_P->Analyze Done Plot Plot Wavelength vs. Pressure Analyze->Plot End End: Calibration Curve Plot->End

Workflow for quantitative characterization.

Data Presentation

The quantitative data from the characterization experiments should be summarized in a clear and structured format. Below is a template for presenting such data.

Table 1: Pressure-Wavelength Response of PS-LC-1

Applied Pressure (kPa)Peak Reflection Wavelength (nm)Color
0650Red
50620Orange
100580Yellow
150540Green
200500Cyan
250470Blue

Note: The values in this table are for illustrative purposes only and should be determined experimentally for a specific formulation and film configuration.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling cholesteryl esters.

  • Work in a well-ventilated area, especially when heating the liquid crystal components.

  • Avoid direct skin contact with the liquid crystal mixtures. In case of contact, wash the affected area thoroughly with soap and water.

  • Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

  • No color observed: Ensure the liquid crystal film is on a black, absorbing background. The color play may also be temperature-dependent; gentle warming or cooling may be necessary.

  • Non-uniform color: The liquid crystal film may not be of uniform thickness. Try to apply even pressure when fabricating the film.

  • Hysteresis in pressure response: The viscoelastic properties of the liquid crystal and any encapsulating polymer can lead to a different response during loading and unloading cycles. This should be characterized and reported.

References

Application Notes and Protocols: Encapsulation of Cholesteryl Oleyl Carbonate for Thermochromic Inks and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the encapsulation of cholesteryl oleyl carbonate (COC) and its derivatives for application in thermochromic inks and coatings. The protocols described herein are based on established microencapsulation techniques, including complex coacervation, interfacial polymerization, and microfluidics.

Introduction

This compound is a liquid crystal that exhibits thermochromism, the property of changing color in response to temperature variations. This characteristic makes it a valuable component in the formulation of "smart" inks and coatings for applications such as temperature sensors, novelty items, and anti-counterfeiting measures. To be effectively incorporated into ink and coating formulations, the liquid crystals must be encapsulated to protect them from the surrounding chemical environment and to maintain their thermochromic properties. This document outlines detailed protocols for the encapsulation of COC and the characterization of the resulting microcapsules.

Core Material Preparation: Tuning the Thermochromic Range

The temperature range at which the color change occurs can be precisely controlled by creating mixtures of this compound with other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl benzoate. The ratio of these components in the mixture dictates the final temperature sensitivity of the thermochromic system.

Protocol for Core Material Mixture Preparation
  • Weighing: Accurately weigh the desired amounts of this compound, cholesteryl nonanoate, and/or cholesteryl benzoate using an analytical balance.

  • Mixing: Place the weighed cholesteryl esters into a glass vial.

  • Melting: Gently heat the vial using a heat gun or a temperature-controlled water bath until the mixture melts completely and forms a homogenous isotropic liquid.

  • Cooling: Allow the mixture to cool to room temperature. The resulting mixture is now ready for encapsulation.

This compound (wt%)Cholesteryl Nonanoate (wt%)Cholesteryl Benzoate (wt%)Approximate Temperature Range for Color Change (°C)
65251017-23
70102020-25
45451026.5-30.5
43471029-32
44461030-33
42481031-34
40501032-35
38521033-36
36541034-37
34561035-38
32581036-39
30601037-40

Encapsulation Method 1: Complex Coacervation

This method utilizes the interaction between two oppositely charged polymers, typically gelatin and gum arabic, to form a shell around the oily core material.

Experimental Protocol
  • Preparation of Aqueous Solutions:

    • Prepare a 5% (w/v) solution of gelatin in deionized water by dissolving the gelatin at 50°C.

    • Prepare a 5% (w/v) solution of gum arabic in deionized water.

  • Emulsification:

    • Add the prepared cholesteryl ester mixture (core material) to the gelatin solution. The typical core-to-wall material ratio is 1:1 to 4:1.

    • Homogenize the mixture at a high shear rate (e.g., 5000-10000 rpm) to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining gentle stirring.

    • Adjust the pH of the mixture to 4.0-4.5 using a dilute acid (e.g., 10% acetic acid) to induce the coacervation process. A milky white precipitate of the polymer complex will form around the oil droplets.

  • Shell Hardening (Cross-linking):

    • Cool the dispersion to 5-10°C in an ice bath to promote the gelation of the gelatin shell.

    • Add a cross-linking agent, such as glutaraldehyde (a few drops of a 25% aqueous solution) or tannic acid, and stir for several hours at room temperature.

    • Adjust the pH to around 9.0 with a dilute base (e.g., 1M NaOH) to enhance the cross-linking reaction.

  • Washing and Drying:

    • Wash the microcapsules several times with deionized water by centrifugation and resuspension.

    • Dry the microcapsules by freeze-drying or gentle oven drying at a low temperature (e.g., 40°C).

G cluster_prep Preparation cluster_process Encapsulation Process cluster_final Final Product A Prepare Gelatin Solution D Emulsification (COC in Gelatin Solution) A->D B Prepare Gum Arabic Solution E Coacervation (Add Gum Arabic, Adjust pH) B->E C Prepare COC Core Mixture C->D D->E F Shell Hardening (Cooling & Cross-linking) E->F G Washing & Drying F->G H COC Microcapsules G->H

Complex Coacervation Workflow

Encapsulation Method 2: Interfacial Polymerization

This technique involves the polymerization of monomers at the interface of an oil-in-water emulsion to form a solid polymer shell.

Experimental Protocol
  • Preparation of Oil Phase:

    • Dissolve a diisocyanate or acid chloride monomer (e.g., toluene diisocyanate) in the cholesteryl ester core material.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a polyamine or polyol (e.g., diethylenetriamine) and a surfactant (e.g., polyvinyl alcohol).

  • Emulsification:

    • Add the oil phase to the aqueous phase under high-speed homogenization to create a stable emulsion.

  • Polymerization:

    • Initiate the polymerization reaction by heating the emulsion (e.g., to 50-70°C) and maintaining the temperature for several hours with gentle stirring. The polymer shell will form at the oil-water interface.

  • Washing and Drying:

    • Wash the resulting microcapsules with water and an appropriate organic solvent (e.g., ethanol) to remove unreacted monomers and surfactant.

    • Dry the microcapsules using a suitable method such as freeze-drying or air drying.

G cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_final Final Product A Oil Phase: COC + Monomer A C Emulsification (Oil in Aqueous Phase) A->C B Aqueous Phase: Water + Surfactant + Monomer B B->C D Polymerization (Heating & Stirring) C->D E Washing & Drying D->E F COC Microcapsules E->F

Interfacial Polymerization Workflow

Encapsulation Method 3: Microfluidics

Microfluidic devices allow for the production of highly monodisperse microcapsules with precise control over size and shell thickness.

Experimental Protocol
  • Device Setup:

    • A microfluidic device with a flow-focusing or co-axial flow geometry is required.

  • Fluid Preparation:

    • Inner Phase: The cholesteryl ester core material.

    • Middle Phase: A solution of a photocurable prepolymer (e.g., polyurethane acrylate) in a suitable solvent.

    • Outer Phase: An aqueous solution containing a surfactant.

  • Droplet Generation:

    • The three phases are pumped through the microfluidic device at controlled flow rates to generate double emulsion droplets (oil-in-monomer-in-water).

  • Shell Polymerization:

    • The generated droplets are collected and exposed to UV light to initiate the polymerization of the middle phase, forming a solid shell.

  • Purification:

    • The microcapsules are purified by washing with water and a suitable solvent to remove the continuous phase and any unreacted monomers.

G cluster_prep Fluid Preparation cluster_process Encapsulation Process cluster_final Final Product A Inner Phase: COC Core D Droplet Generation (Microfluidic Device) A->D B Middle Phase: Photocurable Monomer B->D C Outer Phase: Aqueous Surfactant Solution C->D E UV Curing (Polymerization) D->E F Washing & Drying E->F G Monodisperse COC Microcapsules F->G

Microfluidic Encapsulation Workflow

Characterization of Microcapsules

The physical and chemical properties of the encapsulated this compound should be thoroughly characterized to ensure quality and performance.

ParameterMethodTypical Results
Morphology and Size Scanning Electron Microscopy (SEM)Spherical shape with a defined core-shell structure. Size typically ranges from 10-100 µm for complex coacervation and interfacial polymerization, and can be precisely controlled in the 10-50 µm range with microfluidics.
Particle Size Distribution Laser Diffraction Particle Size AnalyzerA narrow particle size distribution is desirable for uniform performance in inks and coatings.
Encapsulation Efficiency Solvent extraction followed by spectrophotometry or gravimetryTypically >85% for optimized protocols.
Thermal Properties Differential Scanning Calorimetry (DSC)Should show distinct phase transition peaks corresponding to the thermochromic color change of the core material.
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the presence of both the core (cholesteryl ester) and shell (polymer) materials in the final microcapsules.

Formulation of Thermochromic Inks and Coatings

The prepared microcapsules can be incorporated into various ink and coating binders.

Protocol for Ink Formulation
  • Binder Selection: Choose a binder that is compatible with the microcapsule shell material and the intended substrate. Water-based or solvent-based binders can be used.

  • Dispersion: Disperse the thermochromic microcapsules into the binder at a concentration of 10-30% by weight, using gentle mixing to avoid rupturing the capsules.

  • Additives: Add other ink components such as rheology modifiers, surfactants, and defoamers as needed to achieve the desired printing properties.

  • Application: The final ink can be applied using screen printing, flexography, or other suitable printing techniques.

For coatings, a similar procedure is followed, with the microcapsules being dispersed into a clear varnish or lacquer. The coating can then be applied by spraying, brushing, or rolling.

Safety Precautions

When working with the chemicals and procedures described in these application notes, it is essential to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood, especially when working with volatile solvents and monomers. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting & Optimization

Identifying and removing impurities in cholesteryl oleyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of cholesteryl oleyl carbonate (COC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities encountered during the synthesis of this compound include unreacted starting materials, primarily cholesterol and oleyl alcohol.[1] Another significant byproduct is dicholesteryl carbonate, which can form, particularly if the stoichiometry of the reactants is not carefully controlled.[1] Additionally, degradation products may arise if the reaction is subjected to high temperatures.[1]

Q2: How can I monitor the progress of the reaction and the presence of impurities?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress and assessing the purity of the product.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the desired product and byproducts.

Q3: What analytical techniques are recommended for confirming the purity and identity of the final product?

A3: For a comprehensive analysis, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the formation of the carbonate ester bond and the overall structure of the this compound molecule.[1] Mass Spectrometry (MS) can be used to verify the molecular weight of the synthesized compound.[1]

Troubleshooting Guides

Problem 1: My final product shows multiple spots on the TLC plate, indicating the presence of impurities.

Cause & Solution:

This is a common issue and can be resolved through purification. The two primary methods for purifying crude this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is highly effective for separating this compound from both less polar impurities (like dicholesteryl carbonate) and more polar impurities (like unreacted cholesterol and oleyl alcohol).[1]

  • Recrystallization: This technique is useful for removing impurities that have different solubilities from the desired product in a given solvent system.[2] It is often used as a final polishing step after column chromatography.

Problem 2: The yield of my purified product is very low after column chromatography.

Cause & Solution:

Low recovery from column chromatography can be due to several factors:

  • Improper Solvent System: The choice of eluent is critical. An inappropriate solvent system can lead to poor separation or irreversible adsorption of the product onto the silica gel. A typical solvent system is a mixture of hexane and ethyl acetate.[1]

  • Column Overloading: Exceeding the capacity of the column can result in broad, overlapping bands and poor separation, leading to the loss of product during fraction collection.

  • Column Running Dry: Allowing the silica gel to run dry during the packing or elution process can create channels and cracks, leading to an inefficient separation.[3]

Problem 3: I am observing a significant amount of dicholesteryl carbonate as a byproduct.

Cause & Solution:

The formation of dicholesteryl carbonate is often a result of improper stoichiometry of the reactants.[1]

  • Optimize Pyridine Stoichiometry: Using an appropriate excess of pyridine (typically 1.5–2.0 equivalents) can minimize the formation of this byproduct.[1] Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.[1]

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for this compound and Related Compounds.

CompoundRetention Factor (Rf)
This compound0.42
Dicholesteryl Carbonate0.68

Solvent System: Hexane:Ethyl Acetate (8:2)[1]

Table 2: Recommended Parameters for Yield and Purity Optimization.

ParameterOptimal ValueImpact on Purity
Oleyl Alcohol Purity≥99.9%Eliminates competing esterification reactions.
Pyridine Stoichiometry1.5–2.0 equivalentsMinimizes the formation of dicholesteryl carbonate.[1]
Reaction Temperature0–5°CSuppresses thermal degradation of reactants.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reactants:

    • Cholesteryl chloroformate (1.0 molar equivalent)

    • Oleyl alcohol (1.2 molar equivalents)

    • Pyridine (1.5 equivalents)

  • Solvent: Anhydrous Benzene

  • Procedure:

    • Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a round-bottom flask.

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add pyridine to the reaction mixture with stirring.

    • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[1]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel plate.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v).[1]

  • Procedure:

    • Gently draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.[4]

    • Using a capillary tube, spot a small amount of the crude reaction mixture, the purified product, and the starting materials on the baseline.[4]

    • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.[4]

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., iodine vapor).[4]

    • Calculate the Rf values for each spot.

Protocol 3: Silica Gel Column Chromatography Purification

  • Stationary Phase: Silica gel (230–400 mesh).[1]

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). A common starting point is a 9:1 hexane:ethyl acetate mixture.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column, ensuring there are no air bubbles.[3]

    • Add a small layer of sand on top of the silica gel to prevent disturbance.[3]

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Begin eluting with the mobile phase, collecting fractions in separate test tubes.

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Product Characterization synthesis This compound Synthesis tlc_analysis TLC Analysis of Crude Product synthesis->tlc_analysis Crude Product column_chromatography Silica Gel Column Chromatography tlc_analysis->column_chromatography Impure Product recrystallization Recrystallization (Optional) column_chromatography->recrystallization Partially Purified Product final_tlc Purity Check by TLC column_chromatography->final_tlc Purified Product recrystallization->final_tlc nmr_ms Structural Confirmation (NMR, MS) final_tlc->nmr_ms

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_impurities start Crude Product Analysis (e.g., TLC) impurity_check Are impurities present? start->impurity_check pure_product Product is Pure. Proceed to Characterization. impurity_check->pure_product No purification_step Select Purification Method impurity_check->purification_step Yes column_chromatography Column Chromatography (for multiple/close impurities) purification_step->column_chromatography recrystallization Recrystallization (for single, major impurity) purification_step->recrystallization post_purification_analysis Analyze Purified Product column_chromatography->post_purification_analysis recrystallization->post_purification_analysis post_purification_analysis->impurity_check

Caption: Logical diagram for troubleshooting impurities in the synthesis product.

References

Common side reactions in the synthesis of cholesteryl oleyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of cholesteryl oleyl carbonate. The following information is designed to address common issues and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the reaction of cholesteryl chloroformate with oleyl alcohol.[1] This reaction is typically carried out in an anhydrous solvent, such as benzene or dichloromethane, in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the most common side reactions observed during this synthesis?

A2: The most frequently encountered side reactions include:

  • Formation of dicholesteryl carbonate: This occurs when a second molecule of cholesteryl chloroformate reacts with the desired product or when unreacted cholesteryl chloroformate reacts with cholesterol impurity.

  • Presence of unreacted starting materials: Incomplete reactions can leave unreacted cholesteryl chloroformate and oleyl alcohol in the product mixture.[1]

  • Hydrolysis of cholesteryl chloroformate: Cholesteryl chloroformate is sensitive to moisture and can hydrolyze to cholesterol.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of cholesteryl chloroformate due to moisture. 3. Suboptimal stoichiometry of reactants or catalyst. 4. Loss of product during workup and purification.1. Increase reaction time or slightly increase the temperature (while monitoring for side products). 2. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of oleyl alcohol (e.g., 1.2 equivalents) and an appropriate amount of pyridine (1.5-2.0 equivalents).[1] 4. Optimize extraction and column chromatography procedures to minimize losses.
Presence of a significant amount of dicholesteryl carbonate Excess cholesteryl chloroformate or presence of water which can hydrolyze cholesteryl chloroformate to cholesterol, that can then react with another molecule of cholesteryl chloroformate. An inappropriate amount of pyridine can also lead to this side product.Use a slight excess of oleyl alcohol. Ensure anhydrous reaction conditions. Optimize the stoichiometry of pyridine to be within the 1.5-2.0 equivalent range to minimize the formation of this byproduct to less than 2%.[1]
Multiple spots on the TLC plate after reaction completion Formation of various side products, including dicholesteryl carbonate and unreacted starting materials.Refer to the TLC analysis section below for identification of spots. Optimize reaction conditions to favor the formation of the desired product. If side products are unavoidable, careful purification by column chromatography is necessary.
Product appears oily or does not crystallize properly Presence of impurities, such as unreacted oleyl alcohol or other side products.Purify the product using silica gel column chromatography with an appropriate solvent system (e.g., hexane:ethyl acetate).

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Cholesteryl chloroformate (1.0 molar equivalent)

  • Oleyl alcohol (1.2 molar equivalents)

  • Anhydrous pyridine (1.5-2.0 molar equivalents)

  • Anhydrous solvent (e.g., benzene, dichloromethane, or toluene)

  • Oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve cholesteryl chloroformate and oleyl alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add anhydrous pyridine to the reaction mixture with stirring.

  • Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature, continuing to stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Thin-Layer Chromatography (TLC) Analysis

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase:

  • Toluene

  • Petroleum benzene (40-60°C) : Diethyl ether (e.g., 40:60 v/v)

Visualization:

  • Spray the developed TLC plate with a solution of MnCl2 in sulfuric acid.

  • Heat the plate at approximately 110°C for 5-10 minutes. The separated spots will appear as colored areas on the plate.

Data Presentation

Parameter Optimal Value Impact on Purity
Purity of Oleyl Alcohol≥99%Minimizes competition from other alcohols for reaction with cholesteryl chloroformate.
Pyridine Stoichiometry1.5–2.0 equivalentsA stoichiometry in this range minimizes the formation of dicholesteryl carbonate to less than 2%.[1]
Reaction Temperature0–5°C initially, then room temperatureLower temperatures suppress the rate of side reactions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Cholesteryl Chloroformate Oleyl Alcohol Reaction_Vessel Reaction at 0°C to RT under N2 atmosphere Reactants->Reaction_Vessel Solvent_Catalyst Anhydrous Solvent Pyridine Solvent_Catalyst->Reaction_Vessel Dilution Dilute with Organic Solvent Reaction_Vessel->Dilution TLC_Analysis TLC Analysis Reaction_Vessel->TLC_Analysis Monitor Progress Washing Wash with aq. HCl, Water, and Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Chromatography->TLC_Analysis Check Purity Final_Product Pure Cholesteryl Oleyl Carbonate Chromatography->Final_Product side_reactions cluster_main Desired Reaction cluster_side1 Side Reaction: Dimer Formation cluster_side2 Side Reaction: Hydrolysis CholesterylChloroformate Cholesteryl Chloroformate CholesterylOleylCarbonate Cholesteryl Oleyl Carbonate CholesterylChloroformate->CholesterylOleylCarbonate + Oleyl Alcohol - HCl CholesterylChloroformate2 Cholesteryl Chloroformate CholesterylChloroformate3 Cholesteryl Chloroformate OleylAlcohol Oleyl Alcohol DiCholesterylCarbonate Dicholesteryl Carbonate CholesterylChloroformate2->DiCholesterylCarbonate + Cholesterol - HCl Cholesterol Cholesterol (from hydrolysis or impurity) Cholesterol2 Cholesterol CholesterylChloroformate3->Cholesterol2 + H₂O - CO₂ - HCl H2O H₂O (Moisture) Cholesterol2->Cholesterol can react further

References

How to improve the yield of cholesteryl oleyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of cholesteryl oleyl carbonate (COC) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Purity of Reactants: Impurities in oleyl alcohol or cholesteryl chloroformate can lead to side reactions and a lower yield of the desired product.[1] - Suboptimal Reaction Temperature: Temperatures that are too high can cause thermal degradation of the reactants.[2] - Incorrect Stoichiometry: An inappropriate ratio of reactants and catalyst can result in incomplete conversion or the formation of byproducts.[2] - Moisture in Reaction: The presence of water can hydrolyze the cholesteryl chloroformate, reducing the amount available for the reaction.- Use High-Purity Reactants: It is recommended to use oleyl alcohol with a purity of ≥99.9%.[1][2] If necessary, purify commercial oleyl alcohol through methods like urea-adduct formation, acid soap crystallization, and fractional distillation.[1][3] - Optimize Reaction Temperature: Conduct the reaction at a low temperature, ideally between 0-5°C, to minimize thermal degradation.[2] An ice bath is commonly used for this purpose.[1][2] - Adjust Stoichiometry: Use a slight excess of oleyl alcohol (e.g., 1.2 molar equivalents) and an appropriate amount of pyridine (1.5–2.0 equivalents) to neutralize the HCl byproduct and drive the reaction to completion.[2] - Ensure Anhydrous Conditions: Use an anhydrous solvent like benzene and conduct the reaction under a nitrogen atmosphere to prevent moisture contamination.[2]
Presence of Dichloroesteryl Carbonate Byproduct - Excess Cholesteryl Chloroformate: If cholesteryl chloroformate is in excess or if the reaction conditions favor its self-reaction, dicholesteryl carbonate can form. - Inadequate Pyridine Concentration: Insufficient pyridine may not effectively neutralize the generated HCl, leading to side reactions.[2]- Control Stoichiometry: Carefully control the molar ratio of reactants, ensuring a slight excess of oleyl alcohol.[2] - Optimize Pyridine Concentration: Use 1.5–2.0 equivalents of pyridine to effectively sequester the HCl byproduct.[2]
Difficult Purification of the Final Product - Multiple Impurities: The use of technical-grade oleyl alcohol can introduce numerous impurities that are difficult to separate from the final product.[1] - Ineffective Chromatographic Separation: The choice of solvent system and stationary phase may not be optimal for separating COC from byproducts and unreacted starting materials.- Start with Pure Reactants: The most effective way to simplify purification is to use high-purity starting materials.[1] - Optimize Chromatography: Use silica gel chromatography for purification. A common solvent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).[1][2] Thin-layer chromatography (TLC) can be used to monitor the fractions.[2]
Inconsistent Optical Properties of the Synthesized COC - Presence of Impurities: Even small amounts of impurities can significantly affect the liquid crystalline properties and thermal sensitivity of COC.[1]- Rigorous Purification: Ensure the final product is of high purity (>99%) by employing effective purification techniques like silica gel chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis typically involves the reaction of cholesteryl chloroformate with oleyl alcohol in the presence of a base, such as pyridine, in an anhydrous solvent like benzene. The reaction is a nucleophilic acyl substitution where the hydroxyl group of oleyl alcohol attacks the carbonyl carbon of cholesteryl chloroformate. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct.[2]

Q2: Why is the purity of oleyl alcohol so critical for this synthesis?

A2: The purity of oleyl alcohol is crucial because commercial technical-grade oleyl alcohol often contains various impurities that can lead to the formation of multiple byproducts, making the purification of the final this compound extremely difficult.[1] Using high-purity oleyl alcohol (≥99.9%) results in a cleaner reaction and a final product with consistent optical properties.[1][2]

Q3: What is the optimal temperature for the synthesis reaction?

A3: The optimal reaction temperature is between 0°C and 5°C.[2] Running the reaction at a low temperature, typically in an ice bath, helps to suppress the thermal degradation of the reactants and minimizes the formation of side products.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.[2]

Q5: What is the best method for purifying the crude this compound?

A5: Silica gel chromatography is the most effective method for purifying crude this compound.[1][2] A typical procedure involves dissolving the crude product in a minimal amount of a non-polar solvent like hexane and loading it onto a silica gel column. The product is then eluted using a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[1][2]

High-Yield Experimental Protocol

This protocol details a method for the synthesis of high-purity this compound, adapted from established procedures.[1][2]

Materials:

  • Cholesteryl chloroformate (1.0 molar equivalent)

  • Oleyl alcohol (≥99.9% purity, 1.2 molar equivalents)

  • Pyridine (anhydrous, 1.5 equivalents)

  • Benzene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Nitrogen gas

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolve cholesteryl chloroformate in anhydrous benzene in the flask.

  • Cool the flask to 0°C using an ice bath.

  • In a separate flask, dissolve oleyl alcohol and pyridine in anhydrous benzene.

  • Slowly add the oleyl alcohol/pyridine solution to the cooled cholesteryl chloroformate solution with continuous stirring under a nitrogen atmosphere.

  • Allow the reaction to proceed at 0°C for 24 hours in the dark.[1][2]

  • After 24 hours, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Remove the solvent from the filtrate under reduced pressure at a temperature below 35°C.[1]

  • Dissolve the crude product in a minimal amount of hexane.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Monitor the fractions by TLC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

  • Store the final product at 2–8°C to prevent degradation.[2]

Visualization of the Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product reactant reactant process process product product purification purification final_product final_product chol_chloro Cholesteryl Chloroformate reaction Reaction at 0°C under Nitrogen for 24h chol_chloro->reaction oleyl_alc Oleyl Alcohol (High Purity) oleyl_alc->reaction pyridine Pyridine pyridine->reaction benzene Anhydrous Benzene benzene->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation (<35°C) filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography Crude Product pure_coc High-Purity Cholesteryl Oleyl Carbonate chromatography->pure_coc Pure Fractions

Caption: Workflow for the synthesis of high-purity this compound.

References

Troubleshooting color play issues in cholesteryl oleyl carbonate mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl oleyl carbonate (COC) and its mixtures, focusing on achieving and optimizing the characteristic color play (iridescence).

Frequently Asked Questions (FAQs)

Issue 1: No Color Play or Very Weak Colors Observed

Q: My this compound mixture is not showing any iridescent colors. What are the common causes and how can I fix this?

A: The absence of color play in a cholesteric liquid crystal mixture typically points to issues with temperature, composition, or the phase of the material.

  • Incorrect Temperature: Cholesteric mixtures exhibit color over a specific temperature range.[1][2] Your mixture may be too hot or too cold. The color is a result of the selective reflection of light, which depends on the pitch of the helical structure of the liquid crystal, and this pitch is highly temperature-dependent.[3][4] As temperature changes, the pitch of the molecular helix changes, resulting in a shift of the reflected color.[3]

  • Incorrect Phase: The mixture might be in a smectic or isotropic phase instead of the required cholesteric (chiral nematic) phase. The smectic phase, which can appear at temperatures below the cholesteric range, is more ordered and does not typically show color play.[5][6] The isotropic phase occurs at higher temperatures where the material behaves like a conventional liquid, and all liquid crystal ordering is lost.[7]

  • Improper Composition: The temperature range for color play is highly sensitive to the precise ratio of components in the mixture.[1][8] Even small deviations in the weight percentages of this compound, cholesteryl pelargonate, or cholesteryl benzoate can shift the transition range significantly.[1]

  • Sample Preparation: For optimal viewing, the liquid crystal film should be on a dark, preferably black, background to absorb transmitted light and make the reflected colors more visible.[9][10] The thickness of the sample can also play a role in the intensity of the observed colors.

Troubleshooting Steps:

  • Verify Temperature Range: Slowly heat and cool the sample while observing it. Use a controlled temperature stage or a beaker of hot water for gradual cooling to identify the active temperature range.[3]

  • Confirm Composition: Double-check the weights and ratios of all components used in the mixture. Refer to established formulations for desired temperature ranges (see Table 1).

  • Use a Black Background: Place your sample on a black surface to enhance the visibility of iridescent colors.[10]

  • Consider Phase Transitions: If possible, use a polarizing microscope with a hot stage to identify the different liquid crystal textures and confirm the presence of the cholesteric phase.[11] The cholesteric phase often shows a unique "fingerprint" texture.[12]

Issue 2: Color Transition Occurs at the Wrong Temperature

Q: My mixture shows color, but the transition from red to blue occurs at a higher/lower temperature than the formulation predicts. Why is this happening?

A: A shift in the color transition temperature range is a common issue and can almost always be traced back to composition or purity.

  • Compositional Inaccuracy: As detailed in the table below, the color-play temperature range is critically dependent on the relative concentrations of the cholesteryl esters.[1][8] In mixtures of this compound (COC) and cholesteryl nonanoate (CN), for example, increasing the concentration of CN monotonically increases the phase transition temperatures.[5][6]

  • Presence of Impurities: Even small amounts of impurities can disrupt the liquid crystal lattice, altering the helical pitch and shifting the phase transition temperatures.[11][13] Contaminants can include residual starting materials from synthesis or degradation products.

  • Thermal History: The thermal history of the sample can affect the observed transition temperatures. For reproducible results, it is often recommended to use a standardized heating and cooling cycle to erase previous thermal history.[11] Some cholesteryl derivatives exhibit monotropic behavior, where the liquid crystal phase is only observed upon cooling from the isotropic liquid state.[11]

Troubleshooting Steps:

  • Recalibrate and Remake the Mixture: Carefully re-weigh the components using an analytical balance and prepare a new mixture. Ensure the materials are thoroughly melted and mixed to achieve a homogenous state.[8]

  • Assess Purity: If you suspect contamination, consider purifying the individual components, for example, by recrystallization.[11]

  • Standardize Thermal Cycling: When using analytical equipment like a Differential Scanning Calorimeter (DSC) or a hot stage, implement a consistent heat-cool-heat cycle. The first heating run shows the properties of the "as-received" sample, while the second heating run (after a controlled cool-down) often reveals the material's intrinsic properties.[11]

Issue 3: Results are Not Reproducible

Q: I am getting different color play results (different temperatures, different color quality) from batch to batch, even when I use the same formulation. What could be causing this inconsistency?

A: Lack of reproducibility is often due to subtle variations in experimental conditions or material integrity.

  • Inconsistent Mixing: If the components are not completely melted and homogenized, different parts of the sample will have slightly different compositions, leading to inconsistent color play.

  • Heating and Cooling Rates: The rate at which the sample is heated or cooled can affect the formation and alignment of the liquid crystal domains.[11] Very fast cooling may not allow the cholesteric phase to form properly.

  • Shear and Mechanical Stress: Applying pressure or shear to the mixture can change the alignment of the liquid crystal molecules, which in turn affects the color.[9][14] While some mixtures are designed to be pressure-sensitive, unintentional mechanical stress can cause variability in temperature-sensitive experiments.

  • Material Degradation: Cholesteryl esters can degrade over time, especially when exposed to UV light and the atmosphere.[2] This degradation changes the chemical composition and will alter the color play properties. Store materials in sealed, dark containers.

Troubleshooting Steps:

  • Ensure Homogeneity: When preparing the mixture, ensure the melt is completely clear and isotropic before allowing it to cool. Gently swirl the vial to mix thoroughly.[8]

  • Control Thermal Ramps: Use a programmable hot stage or DSC to maintain consistent heating and cooling rates (e.g., 2-5 °C/min) for all experiments.[11]

  • Minimize Mechanical Disturbance: Handle the samples gently once the liquid crystal phase has formed.

  • Use Fresh Materials: If you suspect degradation, use fresh cholesteryl esters from a reliable supplier. Store all materials in tightly sealed vials, protected from light.

Quantitative Data Summary

The color-play temperature of a cholesteryl ester mixture is determined by its composition. Below are established formulations and their corresponding transition ranges.

Table 1: Composition of Temperature-Sensitive Cholesteryl Ester Mixtures and their Color Play Ranges

Mixture ID This compound (wt%) Cholesteryl Pelargonate (wt%) Cholesteryl Benzoate (wt%) Color Transition Range (°C)
A 65% 25% 10% 17-23
B 70% 10% 20% 20-25
C 45% 45% 10% 26.5-30.5
D 43% 47% 10% 29-32
E 44% 46% 10% 30-33
F 42% 48% 10% 31-34
G 40% 50% 10% 32-35
H 38% 52% 10% 33-36
I 36% 54% 10% 34-37
J 34% 56% 10% 35-38
K 32% 58% 10% 36-39
L 30% 60% 10% 37-40

(Data adapted from educational resources)[1][8]

Table 2: Reported Phase Transition Temperatures for Pure this compound (COC)

Transition Temperature (K) Temperature (°C) Method Reference
Smectic to Cholesteric (Heating) 291.5 18.5 DSC [15]
Cholesteric to Isotropic (Heating) 310.0 37.0 DSC [15]
Isotropic to Cholesteric (Cooling) 308.3 35.3 DSC [15]
Cholesteric to Smectic (Cooling) 289.0 16.0 DSC [15]

| Smectic to Cholesteric | 295.7 | 22.7 | DSC |[15] |

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Cholesteryl Ester Mixture

This protocol describes the standard method for preparing a liquid crystal mixture that changes color with temperature.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (cholesteryl nonanoate)

  • Cholesteryl benzoate

  • Clean, dry glass vials with caps

  • Analytical balance

  • Spatula

  • Heat gun or hot plate

Procedure:

  • Select a formulation from Table 1 based on your desired temperature range.

  • Using an analytical balance, carefully weigh the specified amounts of this compound, cholesteryl pelargonate, and cholesteryl benzoate and place them into a clean glass vial.[8]

  • Heat the vial using a heat gun or on a hot plate until the solid mixture completely melts and forms a clear, isotropic liquid.[1][8]

  • Gently swirl the vial to ensure the components are thoroughly mixed and the solution is homogeneous.[8]

  • Remove the vial from the heat source. The mixture will begin to change color as it cools and enters the cholesteric phase.[1]

  • The mixture can now be used for experiments. For application, a small amount can be transferred with an applicator stick to a surface (e.g., a piece of black plastic or the inside of a petri dish).[9][10]

Protocol 2: Observation of Liquid Crystal Phases via Polarizing Optical Microscopy (POM)

This protocol details the use of a hot-stage microscope to identify liquid crystal phases and troubleshoot issues.

Materials and Equipment:

  • Polarizing optical microscope

  • Microscope hot stage with temperature controller

  • Clean microscope slides and coverslips

  • Prepared cholesteryl ester mixture

  • Spatula

Procedure:

  • Place a small amount of the cholesteryl ester mixture onto a clean microscope slide.[11]

  • Gently place a coverslip over the sample.

  • Mount the slide on the hot stage of the polarizing microscope.

  • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature where it is fully in the isotropic liquid phase (e.g., above 40-50°C for many mixtures). In the isotropic phase, the view between the crossed polarizers will be dark.[11]

  • Slowly cool the sample at a controlled rate (e.g., 2-5°C/min).[11]

  • Observe the sample through the microscope as it cools. Note the temperatures at which phase transitions occur and record images of the characteristic textures.

  • Texture Identification:

    • Cholesteric Phase: As the sample cools from the isotropic liquid, the cholesteric phase will appear. It often exhibits a "fingerprint" texture where the helical axis is parallel to the slide.[11][12] This is the phase where color play is observed.

    • Smectic Phase: Upon further cooling, the mixture may transition into a smectic phase, which typically shows "focal-conic" or "fan-shaped" textures.[11] This phase does not exhibit the vibrant color play of the cholesteric phase.

Troubleshooting Workflows

G start Problem: No or Poor Color Play check_temp Is the sample within its known active temperature range? start->check_temp check_comp Is the mixture composition accurate and homogeneous? check_temp->check_comp Yes sol_temp Action: Slowly heat/cool sample to find the active color-play range. check_temp->sol_temp No check_phase Is the mixture in the cholesteric phase? check_comp->check_phase Yes sol_comp Action: Re-weigh components accurately. Melt completely and mix thoroughly. check_comp->sol_comp No check_view Is the viewing setup optimal (e.g., black background)? check_phase->check_view Yes sol_phase Action: Use POM with hot stage to verify phase. Adjust temperature. check_phase->sol_phase No sol_view Action: Apply sample onto a black surface for better contrast. check_view->sol_view No end_node Vibrant Color Play Achieved check_view->end_node Yes sol_temp->check_temp sol_comp->check_comp sol_phase->check_phase sol_view->check_view

Caption: General troubleshooting workflow for absent or poor color play.

G start Problem: Color Transition at Incorrect Temperature q_ratios Are component weight ratios exactly as per formulation? start->q_ratios q_purity Are materials of high purity and free of degradation? q_ratios->q_purity Yes sol_ratios Solution: Prepare a fresh mixture with precise analytical weighing. q_ratios->sol_ratios No q_thermal Has thermal history been standardized? q_purity->q_thermal Yes sol_purity Solution: Use fresh, high-purity materials. Consider recrystallization if needed. q_purity->sol_purity No sol_thermal Solution: Implement a standard heat-cool-heat cycle to erase thermal history. q_thermal->sol_thermal No end_node Correct Temperature Range Achieved q_thermal->end_node Yes sol_ratios->end_node sol_purity->end_node sol_thermal->end_node

Caption: Logic diagram for diagnosing incorrect color transition temperatures.

References

Technical Support Center: Non-Encapsulated Cholesteryl Oleyl Carbonate Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of non-encapsulated cholesteryl oleyl carbonate (COC) inks. It is intended for researchers, scientists, and drug development professionals working with these specialized materials.

Troubleshooting Guide

This section addresses specific problems that may arise during the formulation and use of non-encapsulated COC inks.

Question: Why is the color play of my COC ink dull or less vibrant after application?

Answer: The brilliance of the color play in cholesteric liquid crystal inks is highly dependent on the alignment of the liquid crystal molecules and the background against which it is viewed. Several factors could be contributing to a dull appearance:

  • Improper Background: For optimal color visualization, thermochromic liquid crystal inks should be applied over a non-reflecting, black background.[1] A light-colored or reflective substrate will interfere with the selective reflection of light from the liquid crystal, muting the perceived colors.

  • Poor Molecular Alignment: The helical structure of the cholesteric phase must be well-ordered to produce vibrant colors. Issues that can disrupt this alignment include:

    • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the COC molecules may not have sufficient time to self-assemble into the desired planar texture.

    • Inappropriate Ink Viscosity: An ink with viscosity that is too low may lead to uncontrolled spreading and a thin film that does not support proper alignment. Conversely, excessively high viscosity can hinder molecular mobility.

    • Shear Stress During Application: High shear forces during printing can disrupt the delicate liquid crystal structure.

  • Chemical Degradation: Exposure to UV light or high temperatures can degrade the COC, leading to a loss of thermochromic properties.[2][3]

Question: My COC ink is showing signs of crystallization after formulation or printing. How can I prevent this?

Answer: this compound has a crystalline phase at lower temperatures, and its tendency to crystallize can be a significant stability challenge in non-encapsulated ink formulations.[4][5] Here are some potential causes and solutions:

  • Low Ambient Temperature: COC can crystallize at temperatures around 20°C.[5] Ensure that the ink is stored and used at a temperature that maintains its liquid crystalline state.

  • Formulation Imbalance: The solvent and binder system plays a crucial role in preventing crystallization.

    • Solvent Selection: The solvent should be a good solvent for COC and have a controlled evaporation rate.

    • Use of Additives: Incorporating other cholesteryl esters, such as cholesteryl nonanoate or cholesteryl benzoate, can lower the crystallization temperature and broaden the liquid crystal phase range.[5]

    • Binder Compatibility: The chosen binder should be compatible with COC and help to stabilize the liquid crystal domains within the ink film.

  • Slow Crystallization Over Time: Even at room temperature, COC can slowly transition to a more stable crystalline state.[4] This can be mitigated by formulating with crystallization inhibitors or by using mixtures of cholesteryl esters.

Question: The viscosity of my COC ink changes over time, affecting its printability. What could be the cause?

Answer: Changes in ink viscosity can be attributed to both physical and chemical instabilities:

  • Solvent Evaporation: In an open or poorly sealed container, solvent evaporation will lead to an increase in the concentration of solids and, consequently, higher viscosity.

  • Particle Agglomeration: If the COC is not well-dispersated in the ink, the liquid crystal droplets can coalesce or agglomerate over time, leading to changes in rheology.

  • Chemical Degradation: Degradation of the COC or the binder can lead to changes in molecular weight and intermolecular interactions, which can affect the ink's viscosity.

  • Temperature Fluctuations: The viscosity of liquid crystal materials is temperature-dependent.[6][7] Storing the ink in a temperature-controlled environment is crucial for maintaining consistent rheological properties.

Question: The thermochromic properties of my printed ink are fading or disappearing after exposure to light. Why is this happening?

Answer: The helical structure of cholesteric liquid crystals is highly sensitive to UV light, which can cause irreversible degradation and a loss of color-changing functionality.[3]

  • Photodegradation: UV radiation can break the chemical bonds in the COC molecule, particularly at the carbonate linkage and the oleyl chain.[2][3] This alters the molecular structure and disrupts the helical arrangement necessary for selective light reflection.

  • Preventative Measures:

    • UV Protection: Store the ink and printed materials in a dark environment, away from direct sunlight or other sources of UV radiation.

    • UV-Protective Overcoat: Applying a UV-blocking varnish or topcoat over the printed ink layer can significantly extend its functional lifetime.[8]

    • In-Formulation UV Absorbers: Incorporating UV-absorbing additives into the ink formulation can offer some protection against photodegradation.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of degradation for this compound?

The primary degradation pathways for this compound are thermal decomposition, photodegradation (UV degradation), and hydrolysis.

  • Thermal Decomposition: At elevated temperatures, COC can decompose, leading to the cleavage of the carbonate ester bonds and the liberation of carbon dioxide.[2][9] This process can occur even at temperatures as low as 39°C.[2] Prolonged heating above 150°C can lead to more extensive degradation, including cholesterol ring dehydrogenation and oleyl chain fragmentation.[9]

  • Photodegradation: Exposure to UV light can induce photochemical reactions that degrade the COC molecule, leading to a loss of its liquid crystalline properties.[3]

  • Hydrolysis: The ester and carbonate linkages in the COC molecule are susceptible to hydrolysis, especially in the presence of acids or bases. This reaction breaks down the molecule into cholesterol, oleyl alcohol, and carbonic acid (which decomposes to CO2 and water).[10]

What is the expected shelf life of a non-encapsulated COC ink?

The shelf life of a non-encapsulated COC ink is highly dependent on its formulation and storage conditions. When stored in a cool, dark, and tightly sealed container, a well-formulated ink may be stable for several months. However, exposure to heat, light, or air can significantly accelerate degradation. For some commercial thermochromic inks, a shelf life of 3 months is recommended.[11]

How does the choice of solvent affect the stability of a COC ink?

The solvent system is critical for the stability of a non-encapsulated COC ink. Key considerations include:

  • Solubility: The solvent must be a good solvent for COC to prevent precipitation or crystallization.

  • Evaporation Rate: A controlled evaporation rate is necessary to allow for proper self-assembly of the liquid crystal structure upon drying. A solvent that evaporates too quickly can lead to a disordered film with poor color play.

  • Chemical Compatibility: The solvent should be inert and not react with the COC or other formulation components.

  • Polarity: The polarity of the solvent can influence the aggregation and stability of the liquid crystal domains within the ink.

Can I mix different cholesteryl esters to improve the stability of my ink?

Yes, mixing COC with other cholesteryl esters like cholesteryl nonanoate and cholesteryl benzoate is a common practice to enhance the stability and performance of thermochromic liquid crystal formulations.[5] This approach can:

  • Broaden the Temperature Range: Create formulations that exhibit color changes over a wider temperature range.

  • Lower the Crystallization Temperature: Reduce the likelihood of the ink crystallizing at room temperature.

  • Tune the Color Play: Adjust the specific colors and transition temperatures of the thermochromic effect.

Data Presentation

Table 1: Thermal Decomposition of this compound at 39°C
AtmosphereCO₂ Evolved (% of sample weight after 1000 hours)CO Evolved (% of sample weight after 1000 hours)
In Vacuum~0.025Not significant
In Nitric Oxide (Radical Inhibitor)~0.025Not significant
In Oxygen (Radical Source)~0.025~0.125

Data summarized from G. D. DIXON and L. C. SCALA, Thermal Decomposition of this compound, Molecular Crystals and Liquid Crystals, 1970.[2]

Table 2: UV Degradation of Cholesterol and Cholesteryl Esters
UV Exposure (J/cm²)Cholesterol Degradation (%)Cholesteryl Ester Degradation (%)
< 10.5Not significantNot significant
> 20Significant degradation observedSignificant degradation observed

Data extrapolated from studies on the UV degradation of cholesterol and cholesteryl esters, which serve as a proxy for the behavior of this compound.[3]

Experimental Protocols

Protocol 1: Preparation of a Basic Non-Encapsulated COC Ink

This protocol describes the preparation of a simple, non-encapsulated COC ink for research purposes.

Materials:

  • This compound (COC)

  • A suitable binder (e.g., acrylic resin, polyvinyl butyral)

  • A compatible solvent (e.g., toluene, dichloromethane)

  • Black pigment or dye (for a black background ink base)

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Prepare the Binder Solution: Dissolve the binder in the chosen solvent to create a solution of the desired concentration (e.g., 10-20% w/v). If a black background is desired, disperse the black pigment in this solution.

  • Dissolve the COC: In a separate vial, dissolve the COC in the solvent. Gentle warming may be necessary to facilitate dissolution, but avoid excessive heat to prevent thermal degradation.

  • Mixing: Slowly add the COC solution to the binder solution while stirring continuously with a magnetic stirrer.

  • Homogenization: Continue stirring until a homogeneous ink is obtained.

  • Storage: Store the ink in a tightly sealed, amber glass vial to protect it from light and solvent evaporation.

Protocol 2: Assessment of Thermal Stability

Objective: To evaluate the effect of elevated temperature on the thermochromic properties of the COC ink.

Procedure:

  • Sample Preparation: Apply a thin film of the COC ink onto a black, inert substrate and allow it to dry completely.

  • Initial Characterization: Measure the initial color play of the sample as a function of temperature using a spectrophotometer or a colorimeter. Record the temperatures for the red, green, and blue color transitions.

  • Thermal Aging: Place the sample in an oven at a constant, elevated temperature (e.g., 50°C).

  • Periodic Evaluation: At regular intervals (e.g., 24, 48, 96 hours), remove the sample from the oven and allow it to cool to room temperature.

  • Re-characterization: Re-measure the color play as a function of temperature and compare the results to the initial characterization.

  • Data Analysis: Quantify the changes in the transition temperatures and the intensity of the reflected colors to assess the extent of thermal degradation.

Protocol 3: Evaluation of Photostability (UV Degradation)

Objective: To determine the stability of the COC ink upon exposure to UV radiation.

Procedure:

  • Sample Preparation: Prepare a dried film of the COC ink on a black substrate as described in Protocol 2.

  • Initial Characterization: Characterize the initial thermochromic properties of the sample.

  • UV Exposure: Place the sample in a UV weathering chamber with a controlled light source (e.g., a xenon arc lamp) and temperature.

  • Periodic Evaluation: At defined time intervals, remove the sample and re-characterize its thermochromic properties.

  • Data Analysis: Analyze the changes in the color play to determine the rate of photodegradation.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for COC Ink Stability Issues cluster_chemical Chemical Instability cluster_physical Physical Instability start Ink Stability Issue Identified issue_type Identify Issue Type start->issue_type color_fade Color Fading / Loss of Thermochromism issue_type->color_fade Chemical crystallization Crystallization issue_type->crystallization Physical viscosity_change Viscosity Change issue_type->viscosity_change Physical dull_color Dull Color Play issue_type->dull_color Physical check_uv Check for UV Exposure and High Temperatures color_fade->check_uv uv_yes Implement UV Protection (Storage, Overcoat) check_uv->uv_yes Yes temp_yes Optimize Storage and Processing Temperatures check_uv->temp_yes Yes end Stability Improved uv_yes->end temp_yes->end check_temp Review Storage and Application Temperature crystallization->check_temp check_formulation Evaluate Formulation (Solvent, Binders, Additives) crystallization->check_formulation viscosity_change->check_formulation dull_color->check_formulation temp_low Increase Temperature check_temp->temp_low Too Low temp_low->end adjust_formulation Adjust Formulation check_formulation->adjust_formulation Imbalance Found adjust_formulation->end

Caption: A logical workflow for troubleshooting common stability issues encountered with non-encapsulated this compound inks.

DegradationPathways Primary Degradation Pathways of this compound cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_hydrolytic Hydrolytic Degradation coc This compound (COC) thermal_stress Heat (>39°C) coc->thermal_stress uv_light UV Light coc->uv_light water_acid_base Water / Acid / Base coc->water_acid_base co2_evolution CO₂ Evolution (Carbonate Bond Cleavage) thermal_stress->co2_evolution chain_fragmentation Oleyl Chain Fragmentation (at >150°C) thermal_stress->chain_fragmentation ring_dehydrogenation Cholesterol Ring Dehydrogenation (at >150°C) thermal_stress->ring_dehydrogenation degraded_products Loss of Thermochromic Properties co2_evolution->degraded_products chain_fragmentation->degraded_products ring_dehydrogenation->degraded_products photochemical_reactions Photochemical Reactions (Disruption of Helical Structure) uv_light->photochemical_reactions photochemical_reactions->degraded_products hydrolysis Hydrolysis of Ester and Carbonate Linkages water_acid_base->hydrolysis cholesterol Cholesterol hydrolysis->cholesterol oleyl_alcohol Oleyl Alcohol hydrolysis->oleyl_alcohol carbonic_acid Carbonic Acid (-> CO₂ + H₂O) hydrolysis->carbonic_acid hydrolysis->degraded_products

Caption: An overview of the main chemical degradation pathways for this compound.

References

Technical Support Center: Thermal Degradation of Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of cholesteryl oleyl carbonate (COC).

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under thermal stress?

A1: Under thermal stress, this compound is expected to degrade via three primary pathways:

  • Cleavage of the Carbonate Ester Bond: This is the initial and most significant degradation step, leading to the formation of cholesterol and oleyl alcohol derivatives.

  • Dehydrogenation of the Cholesterol Ring: At higher temperatures, the cholesterol moiety can undergo dehydrogenation, forming various cholestadienes and other unsaturated steroidal compounds.[1]

  • Fragmentation of the Oleyl Chain: The oleyl alcohol chain can undergo fragmentation, leading to a variety of smaller volatile and non-volatile organic compounds.[2]

Q2: At what temperature does significant thermal degradation of this compound begin?

A2: The onset of significant thermal degradation for cholesteryl esters typically occurs at temperatures above 300°C.[3] For this compound specifically, irreversible molecular degradation is induced by prolonged heating above 150°C. Pyrolysis with the production of gaseous byproducts occurs at elevated temperatures, with carbon monoxide being a primary product in the 250-300°C range, and carbon dioxide at temperatures above 300°C.

Q3: What are the expected gaseous byproducts of COC pyrolysis?

A3: At temperatures between 250-300°C, a primary gaseous byproduct is carbon monoxide (CO). Above 300°C, carbon dioxide (CO₂) is the main gaseous product.

Q4: How can I identify the degradation products of this compound?

A4: A combination of analytical techniques is recommended for the comprehensive identification of degradation products:

  • Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the evolved gaseous products in real-time as the sample is heated.[4]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify volatile and semi-volatile degradation products.[5][6][7]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the analysis of non-volatile degradation products and oligomers.

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Cause Recommended Solution
Irreproducible TGA curves. Inconsistent sample mass.Use a consistent sample mass (e.g., 5-10 mg) for all experiments to ensure reproducibility.
Inhomogeneous sample.Ensure the sample is homogeneous. For solids, gentle grinding may be necessary.
Variations in heating rate.Use the same heating rate for all comparable experiments. A rate of 10°C/min is a common starting point.
Unexpected weight loss at low temperatures (below 100°C). Presence of residual solvent or moisture.Dry the sample under vacuum at a temperature below its melting point before analysis.
Noisy or unstable baseline. Contamination in the TGA furnace or on the sample pan.Clean the furnace and sample pan according to the manufacturer's instructions. A "burn-out" run at high temperature with an empty pan can often help.
Improper purge gas flow.Ensure a consistent and appropriate purge gas flow rate (e.g., 20-50 mL/min of nitrogen or argon).
Overlapping degradation steps. Complex degradation process.Use a slower heating rate (e.g., 2-5°C/min) to improve the resolution of the degradation steps.
Differential Scanning Calorimetry (DSC)
Issue Possible Cause Recommended Solution
Broad or distorted melting peaks. Impurities in the sample.Purify the sample using techniques like recrystallization or chromatography.
Sample degradation during the scan.Perform a TGA analysis first to determine the decomposition temperature and ensure the DSC experiment is conducted well below this temperature. If degradation is unavoidable, use a faster heating rate to minimize the time at high temperatures.[8]
Appearance of unexpected peaks. Polymorphic transitions or liquid crystalline phase transitions.Correlate the DSC thermogram with observations from hot-stage polarized light microscopy to identify different phases.[9]
Sample reacting with the sample pan.Use an inert pan material (e.g., gold-plated stainless steel or ceramic) if a reaction is suspected.
Baseline drift. Mismatch in heat capacity between the sample and reference pans.Ensure the mass of the sample and reference pans are as close as possible. Perform a baseline run with empty pans and subtract it from the sample run.[10]
Irreproducible transition temperatures. Variations in heating or cooling rates.Use consistent heating and cooling rates for all experiments.
Thermal history of the sample.To erase thermal history, heat the sample above its clearing point, hold for a few minutes, and then cool at a controlled rate before the analytical heating scan.[11]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Issue Possible Cause Recommended Solution
Poor separation of degradation products. Inappropriate GC column or temperature program.Optimize the GC method. A non-polar or mid-polar column is often suitable for lipid-like molecules. A slower temperature ramp may improve separation.
Overloading of the GC column.Reduce the amount of sample pyrolyzed or use a higher split ratio.
Identification of compounds not related to the sample. Contamination from the pyrolysis unit, injector, or GC column.Clean the pyrolyzer and injector. Bake out the GC column at its maximum recommended temperature.
Inconsistent pyrolysis product profiles. Inconsistent pyrolysis temperature or time.Ensure the pyrolysis parameters are precisely controlled and consistent between runs. The optimal pyrolysis temperature for cholesteryl esters is typically in the range of 500-700°C.
Sample inhomogeneity.Ensure the sample is homogeneous before pyrolysis.
Formation of secondary reaction products. Reactions between primary degradation products in the pyrolyzer.Use a lower sample amount to minimize secondary reactions. Analyze the effect of different pyrolysis temperatures.

Quantitative Data

Table 1: Thermal Degradation Onset Temperatures for Cholesteryl Esters

CompoundOnset Temperature (°C)TechniqueAtmosphereReference
This compound>150 (prolonged heating)--
Cholesteryl Esters (general)~320TGAAir[3]
Cholesterol~300TGAAir[3]

Note: Data for this compound is qualitative. The onset temperature can vary depending on the experimental conditions, particularly the heating rate and atmosphere.

Table 2: Kinetic Parameters for the Thermal Degradation of Cholesteryl Esters

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)MethodReference
Cholesteryl Benzoate Derivatives100 - 15010¹⁰ - 10¹⁵0.5 - 1.5Coats-Redfern[3]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of degradation (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates for each step.

Protocol 2: TGA coupled with FTIR (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal degradation of this compound.

Methodology:

  • Instrument Setup:

    • Couple the outlet of the TGA to the gas cell of an FTIR spectrometer via a heated transfer line.

    • Set the transfer line and gas cell temperature to approximately 250°C to prevent condensation of evolved products.

  • TGA Method: Follow the TGA protocol as described above.

  • FTIR Data Collection:

    • Collect FTIR spectra of the evolved gases continuously throughout the TGA run.

    • Typically, spectra are collected every 10-20 seconds.

  • Data Analysis:

    • Generate a Gram-Schmidt plot, which shows the total infrared absorbance versus time (or temperature), to identify the regions of maximum gas evolution.

    • Extract individual FTIR spectra at specific temperatures of interest (e.g., at the peaks of the DTG curve).

    • Identify the evolved gases by comparing their spectra with a reference library (e.g., NIST). Look for characteristic absorption bands of functional groups such as C=O (for CO and CO₂), C-H (for hydrocarbons), and O-H (for water and alcohols).[4]

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

  • Sample Preparation: Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600°C (a typical starting point, may require optimization).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the degradation products.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-600.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak with a mass spectral library (e.g., NIST, Wiley) to identify the corresponding compound.[5][6]

Visualizations

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation Products cluster_tertiary Tertiary Degradation Products COC This compound Cleavage Carbonate Bond Cleavage (>150°C) COC->Cleavage Heat Cholesterol_Derivatives Cholesterol & Derivatives Cleavage->Cholesterol_Derivatives Oleyl_Derivatives Oleyl Alcohol & Derivatives Cleavage->Oleyl_Derivatives CO2 CO2 Cleavage->CO2 Cholestadienes Cholestadienes Cholesterol_Derivatives->Cholestadienes Dehydrogenation (Higher Temp.) Oleyl_Fragments Oleyl Chain Fragments (Shorter chain hydrocarbons) Oleyl_Derivatives->Oleyl_Fragments Fragmentation (Higher Temp.)

Caption: Proposed thermal degradation pathway for this compound.

TGA_FTIR_Workflow cluster_TGA TGA Instrument cluster_Interface Interface cluster_FTIR FTIR Spectrometer cluster_Analysis Data Analysis Sample COC Sample in Pan Furnace Heating in Furnace (Controlled Atmosphere) Sample->Furnace Mass_Loss Mass Loss Data Furnace->Mass_Loss Transfer_Line Heated Transfer Line Furnace->Transfer_Line Evolved Gases TGA_Curve TGA/DTG Curve Mass_Loss->TGA_Curve Gas_Cell Gas Cell Transfer_Line->Gas_Cell IR_Spectra FTIR Spectra of Evolved Gas Gas_Cell->IR_Spectra Gram_Schmidt Gram-Schmidt Plot IR_Spectra->Gram_Schmidt Product_ID Identification of Gaseous Products TGA_Curve->Product_ID Gram_Schmidt->Product_ID Logical_Relationship cluster_Problem Observed Issue cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Problem Inconsistent Degradation Profile Sample_Inhomogeneity Sample Inhomogeneity Problem->Sample_Inhomogeneity Instrumental_Variation Instrumental Variation Problem->Instrumental_Variation Atmosphere_Control Poor Atmosphere Control Problem->Atmosphere_Control Homogenize Homogenize Sample Sample_Inhomogeneity->Homogenize Calibrate Calibrate Instrument (Temp & Mass) Instrumental_Variation->Calibrate Consistent_Params Use Consistent Experimental Parameters (Mass, Heating Rate) Instrumental_Variation->Consistent_Params Check_Gas Check Purge Gas Flow Rate and for Leaks Atmosphere_Control->Check_Gas

References

How to prevent crystallization in cholesteryl oleyl carbonate liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl oleyl carbonate (COC) liquid crystal mixtures. Our goal is to help you prevent unwanted crystallization and ensure the stability and performance of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (COC) and why is it used in liquid crystal mixtures?

This compound (COC) is an organic chemical, specifically a carbonate ester of cholesterol and oleyl alcohol.[1] It is a key component in many thermochromic liquid crystal formulations. Its primary role is to form cholesteric liquid crystals, which exhibit a helical structure capable of selectively reflecting light to produce iridescent colors.[2][3] This property is highly sensitive to temperature, making COC-based mixtures ideal for applications such as thermometers, mood rings, and various sensors.[3][4] COC is often mixed with other cholesteryl esters, like cholesteryl nonanoate and cholesteryl benzoate, to adjust the temperature range and color play of the liquid crystal phase.[1][4]

Q2: What are the common causes of crystallization in this compound mixtures?

Crystallization in COC mixtures is a common issue that can arise from several factors:

  • Temperature Fluctuations: Exposing the mixture to temperatures below its stable cholesteric or smectic phase range can induce crystallization.

  • Cooling Rate: Rapid cooling can sometimes promote the formation of a more ordered crystalline state instead of the desired liquid crystal phase. Conversely, very slow cooling can also sometimes lead to the growth of larger, more stable crystals.

  • Mixture Composition: The ratio of COC to other components is critical. An improper ratio can lead to a mixture that is inherently unstable and prone to crystallization. For instance, in binary mixtures of COC and cholesteryl nonanoate (CN), CN-rich mixtures (more than 50%) tend to be solid crystals at room temperature.[5]

  • Impurities: The presence of impurities can act as nucleation sites, initiating crystal growth.

  • Aging: Over time, the components of the mixture may degrade or separate, leading to an increased tendency for crystallization.[6][7]

Q3: How does the composition of the mixture affect its stability and crystallization behavior?

The composition of a cholesteryl ester mixture is a critical determinant of its phase behavior and stability. By carefully selecting the components and their ratios, one can tune the temperature range of the liquid crystal phase and suppress crystallization.

For example, in mixtures of this compound (COC) and cholesteryl nonanoate (CN), the phase transition temperatures increase monotonically with an increase in CN content.[5][8] Mixtures with less than 50% CN tend to exhibit a smectic mesophase at room temperature when cooled, while higher concentrations of CN result in solid crystals.[5] The addition of cholesteryl chloride to COC and cholesteryl nonanoate mixtures has been shown to shift the reflection peak towards longer wavelengths.[9]

Q4: What are the ideal storage conditions for this compound mixtures to prevent crystallization?

To minimize the risk of crystallization, COC mixtures should be stored in a controlled environment. The ideal storage conditions are:

  • Stable Temperature: Store the mixtures within their specified cholesteric temperature range. Avoid temperature cycling and exposure to extreme cold.

  • Sealed Containers: To prevent contamination from atmospheric moisture and impurities, always store the mixtures in well-sealed containers.[4]

  • Dark Environment: Protect the mixtures from prolonged exposure to light, which can cause degradation of the components over time.

Troubleshooting Guides

Issue: Unexpected Crystallization in the Mixture

This guide provides a step-by-step approach to troubleshoot and resolve unexpected crystallization in your this compound liquid crystal mixtures.

Step 1: Initial Assessment

Carefully observe the characteristics of the crystallization. Is it a fine, granular precipitation or large, well-defined crystals? Did the crystallization occur suddenly or gradually over time? Answering these questions can provide clues to the underlying cause.

Step 2: Review Formulation and Preparation Protocol

Refer to your experimental notes to verify the composition of the mixture and the preparation procedure.

  • Incorrect Ratios: Double-check the weights and ratios of all components. Even small deviations can significantly impact the phase behavior.

  • Incomplete Mixing: Ensure that the components were thoroughly melted and mixed to achieve a homogeneous solution. Inadequate mixing can lead to localized areas of high concentration that are prone to crystallization.

Step 3: Analyze Thermal History

Consider the thermal history of the sample.

  • Cooling Rate: If the mixture crystallized upon cooling, the cooling rate might be a factor. Experiment with different cooling rates (both faster and slower) to see if this prevents crystallization.

  • Storage Temperature: Confirm that the storage temperature has remained within the stable range for the liquid crystal phase.

Step 4: Consider Additives and Formulation Adjustments

If the previous steps do not resolve the issue, you may need to adjust the formulation.

  • Varying Component Ratios: Systematically vary the ratios of the cholesteryl esters in your mixture. A slight adjustment can sometimes significantly lower the crystallization temperature.

  • Introducing Additives: The addition of a third component can sometimes disrupt the crystal lattice formation. Cholesteryl chloride is often used in combination with COC and cholesteryl nonanoate to create stable mixtures at room temperature.[9]

The following table summarizes the effects of common components on the phase behavior of COC mixtures:

Component Added to COCEffect on Phase BehaviorReference
Cholesteryl Nonanoate (CN) Increasing CN content raises the phase transition temperatures. Mixtures with >50% CN tend to be crystalline at room temperature.[5][8]
Cholesteryl Benzoate Often used in thermochromic mixtures to adjust the temperature sensitivity.[1][4][1][4]
Cholesteryl Chloride Can be used to adjust the pitch length and can help in formulating mixtures that are cholesteric at room temperature.[9][9]

Step 5: Purification of Components

If you suspect that impurities are the cause of crystallization, consider purifying the individual components before preparing the mixture. Standard laboratory purification techniques such as recrystallization or column chromatography may be employed.

Troubleshooting Workflow Diagram

TroubleshootingCrystallization cluster_review Check cluster_thermal Check cluster_adjust Experiment cluster_purify Experiment start Start: Unexpected Crystallization Observed assess Step 1: Assess Crystallization (Appearance, Onset) start->assess review Step 2: Review Formulation & Protocol (Ratios, Mixing) assess->review thermal Step 3: Analyze Thermal History (Cooling Rate, Storage Temp) review->thermal review_ok Protocol Correct? review->review_ok adjust Step 4: Adjust Formulation (Vary Ratios, Additives) thermal->adjust thermal_ok Thermal History Stable? thermal->thermal_ok purify Step 5: Purify Components adjust->purify adjust_successful Crystallization Prevented? adjust->adjust_successful unresolved Issue Persists: Consult Literature/Expert purify->unresolved purify_successful Crystallization Prevented? purify->purify_successful resolved Issue Resolved review_ok->review review_ok->thermal Yes thermal_ok->thermal thermal_ok->adjust Yes adjust_successful->purify No adjust_successful->resolved Yes purify_successful->resolved Yes purify_successful->unresolved No CrystallizationPrevention coc Cholesteryl Oleyl Carbonate (COC) mixture Liquid Crystal Mixture coc->mixture cn Cholesteryl Nonanoate (CN) cn->mixture additives Additives (e.g., Cholesteryl Chloride) additives->mixture disruption Disruption of Molecular Packing additives->disruption cooling Cooling mixture->cooling nucleation Nucleation cooling->nucleation stable_lc Stable Liquid Crystal Phase cooling->stable_lc crystal_growth Crystal Growth nucleation->crystal_growth crystallization Crystallization crystal_growth->crystallization disruption->nucleation disruption->stable_lc

References

Techniques for purifying crude cholesteryl oleyl carbonate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude cholesteryl oleyl carbonate (COC) using chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of crude this compound.

IssuePossible Cause(s)Troubleshooting Steps
Low Purity of Final Product Incomplete separation of impurities.- Optimize Solvent System: If impurities like unreacted cholesterol or dicholesteryl carbonate are present, adjust the polarity of the mobile phase. For silica gel chromatography, a common starting point is a hexane:ethyl acetate (9:1) mixture. To improve separation, you can try a more non-polar system (e.g., 95:5 hexane:ethyl acetate) to increase the retention time of the more polar impurities.[1] - Column Overloading: Loading too much crude product onto the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of silica gel. - Fraction Collection: Collect smaller fractions and analyze each by Thin-Layer Chromatography (TLC) to identify the purest fractions containing COC.
Co-elution of Impurities with COC Similar polarity of COC and impurities.- Gradient Elution: If isocratic elution (constant solvent mixture) is not providing adequate separation, switch to a gradient elution. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. This can help to resolve compounds with similar polarities.[1] - Different Stationary Phase: If silica gel does not provide the desired separation, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
No Product Eluting from the Column Product is strongly adsorbed to the stationary phase.- Increase Solvent Polarity: The mobile phase may not be polar enough to elute the COC. Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Check for Insoluble Material: Ensure the crude sample is fully dissolved in the loading solvent before applying it to the column. Insoluble material can block the column.
Streaking or Tailing of Spots on TLC Plate Sample overloading on the TLC plate.- Dilute the Sample: Spot a more dilute solution of the fraction onto the TLC plate. - Acidic or Basic Nature of the Compound: Although COC is neutral, impurities might be acidic or basic, leading to interactions with the silica gel. Adding a small amount of a modifier to the developing solvent (e.g., a drop of acetic acid or triethylamine) can sometimes improve the spot shape.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

The most common impurities arise from the synthesis process and include unreacted starting materials such as cholesterol and oleyl alcohol, as well as side-products like dicholesteryl carbonate.[1]

2. What is a recommended starting solvent system for the column chromatography purification of COC on silica gel?

A widely used and effective solvent system for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is often recommended to achieve a purity of over 99%.[1]

3. How can I monitor the purity of the fractions collected during column chromatography?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the purity of the collected fractions.[1] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., the same solvent system used for the column), you can identify which fractions contain pure COC.

4. What is the expected appearance of pure this compound?

Pure this compound is a transparent liquid or a soft crystalline material.[2] It is known for its liquid crystalline properties.[2][3][4]

5. At what temperature should I store the purified this compound?

To prevent degradation, it is recommended to store synthesized this compound at 2–8°C.[1]

Experimental Protocol: Silica Gel Column Chromatography of Crude this compound

This protocol outlines a general procedure for the purification of crude COC using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230–400 mesh)[1]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the initial eluent or a slightly more polar solvent if solubility is an issue).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin the elution with the starting solvent system (e.g., 9:1 hexane:ethyl acetate).[1]

    • Maintain a constant flow rate.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection:

    • Collect the eluent in separate, labeled tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring by TLC:

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent.

    • Identify the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValue/RangeReference
Purity Achieved (Post-Chromatography) >99%[1]
Chromatography Stationary Phase Silica gel (230–400 mesh)[1]
Mobile Phase (Isocratic) Hexane:Ethyl Acetate (9:1)[1]
Potential Byproduct Dicholesteryl carbonate (<2% with optimized synthesis)[1]

Experimental Workflow

PurificationWorkflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_coc Crude Cholesteryl Oleyl Carbonate dissolve Dissolve in Minimal Solvent crude_coc->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane:Ethyl Acetate load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine_pure Combine Pure Fractions tlc->combine_pure evaporate Solvent Evaporation (Rotary Evaporator) combine_pure->evaporate pure_coc Purified Cholesteryl Oleyl Carbonate evaporate->pure_coc

Caption: Workflow for the purification of crude this compound.

Logical Relationship of Troubleshooting

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Purity (TLC shows impurities) cause1 Poor Separation issue->cause1 cause2 Column Overload issue->cause2 cause3 Co-elution issue->cause3 solution1a Optimize Solvent System (e.g., adjust polarity) cause1->solution1a solution2 Reduce Sample Load cause2->solution2 solution1b Use Gradient Elution cause3->solution1b solution3 Change Stationary Phase cause3->solution3

Caption: Troubleshooting logic for low purity in COC purification.

References

Technical Support Center: Cholesteryl Oleyl Carbonate Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl oleyl carbonate (COC) liquid crystals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting the pitch of COC liquid crystals and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for adjusting the pitch of this compound?

A1: The helical pitch of this compound is most commonly adjusted by three main methods:

  • Temperature Variation: The pitch of COC and its mixtures is highly sensitive to temperature. Generally, for many cholesteric liquid crystals, the pitch length changes with temperature.

  • Dopants and Mixing: Introducing chiral or achiral dopants into COC is a powerful way to modify its pitch. The concentration and the helical twisting power (HTP) of the dopant are key parameters. Mixing COC with other cholesteryl esters or nematic liquid crystals also effectively alters the pitch.

  • External Fields: Applying an external electric or optical field can be used to tune the helical pitch of cholesteric liquid crystals.[1]

Q2: How does temperature affect the pitch of COC?

A2: For many cholesteric liquid crystals, the helical pitch either increases or decreases with temperature.[2] The exact relationship is dependent on the specific material and any dopants present. For instance, in some cholesteric liquid crystal blends, the pitch has been observed to increase from 420 nm to 530 nm as the temperature is raised from 22°C to 70.3°C.[3] This temperature sensitivity is the basis for the thermochromic (color-changing) properties of these materials.

Q3: What is Helical Twisting Power (HTP) and how does it relate to pitch?

A3: Helical Twisting Power (HTP) is a measure of a chiral dopant's ability to induce a helical twist in a nematic liquid crystal host.[4][5] The relationship between pitch (p), HTP (β), and the concentration of the chiral dopant (c) is given by the equation: p = 1 / (β * c) .[4] Therefore, a dopant with a higher HTP will induce a shorter pitch at the same concentration. The HTP can have a positive or negative temperature dependence, which can be exploited to create temperature-independent pitch mixtures by combining dopants with opposite thermal responses.[2][5]

Q4: What are some common dopants used to adjust the pitch of cholesteric liquid crystals?

A4: A variety of chiral molecules can be used as dopants. Commercially available chiral dopants like those from the Merck S- and R-series (e.g., S811, R811, S1011, R1011) are commonly used.[6] The choice of dopant will depend on the desired pitch, handedness (left or right), and the host liquid crystal. The effectiveness of a dopant is quantified by its Helical Twisting Power (HTP).[4][6]

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, it is important to handle this compound with care. According to its Safety Data Sheet (SDS), it is considered nonhazardous, but it is recommended to treat all laboratory chemicals with caution.[7] You should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid inhalation of dust and contact with skin and eyes.[9] Ensure you work in a well-ventilated area. In case of fire, a tri-class dry chemical fire extinguisher can be used.[7] For detailed safety information, always refer to the latest SDS from your supplier.[7][8][9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or Unstable Pitch

Symptom Possible Cause Troubleshooting Steps
Pitch changes over time at a constant temperature.1. Incomplete Mixing: The components of the liquid crystal mixture are not homogeneously distributed. 2. Contamination: Presence of impurities that affect the liquid crystal ordering. 3. Thermal Disequilibrium: The sample has not yet reached thermal equilibrium.1. Improve Mixing: Ensure thorough mixing by heating the mixture to its isotropic phase and stirring gently but completely. 2. Check for Contaminants: Use high-purity starting materials. Clean all glassware and equipment thoroughly. 3. Allow for Equilibration: After any temperature change, allow the sample sufficient time to stabilize before taking measurements.
Different regions of the sample show different colors/pitches.1. Temperature Gradient: A non-uniform temperature across the sample. 2. Inhomogeneous Dopant Distribution: The dopant is not evenly dispersed throughout the COC.1. Ensure Uniform Temperature: Use a calibrated hot stage with good thermal conductivity. Ensure the sample is thin and has good contact with the heating surface. 2. Re-mix the Sample: Melt the sample back to its isotropic phase and mix thoroughly.

Issue 2: Difficulty in Observing the Cholesteric Phase

Symptom Possible Cause Troubleshooting Steps
The sample transitions directly from solid to isotropic liquid without a visible cholesteric phase.1. Narrow Phase Range: The cholesteric phase exists over a very small temperature range.[12] 2. Rapid Heating/Cooling: The heating or cooling rate is too fast to observe the narrow phase.[12] 3. Supercooling: The cholesteric phase may only appear upon cooling from the isotropic phase, and the sample may crystallize before the cholesteric phase can form.[12]1. Use a Slower Scan Rate: When using a hot stage or DSC, reduce the heating and cooling rates (e.g., 1°C/min). 2. Controlled Cooling: Slowly cool the sample from the isotropic liquid phase to encourage the formation of the cholesteric phase.[12] 3. Purity Considerations: In some cases, very high purity can lead to a narrow phase range. Conversely, some impurities can suppress the liquid crystal phase altogether.[12]
The observed colors are faint or not well-defined.1. Poor Alignment: The liquid crystal molecules are not well-aligned at the surfaces of the cell. 2. Sample Thickness: The sample may be too thin or too thick for the given pitch.1. Improve Surface Alignment: Use substrates with an appropriate alignment layer (e.g., rubbed polyimide) to promote planar alignment. 2. Optimize Sample Thickness: For a visible reflection, the sample thickness should be at least a few multiples of the pitch.

Data Presentation

Table 1: Effect of Temperature on the Pitch of a Cholesteric Liquid Crystal Blend

The following table provides an example of how temperature can affect the helical pitch of a cholesteric liquid crystal blend. While not exclusively for this compound, it demonstrates the typical trend and magnitude of change.

Temperature (°C)Helical Pitch (nm)
22420
70.3530

Data adapted from a study on a cholesteric liquid crystal blend.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Mixture

This protocol describes the preparation of a thermochromic liquid crystal mixture containing this compound.

Materials:

  • This compound (COC)

  • Other cholesteryl esters (e.g., cholesteryl pelargonate, cholesteryl benzoate) or chiral dopants

  • Glass vials with caps

  • Spatula

  • Analytical balance

  • Hot plate or heat gun

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and other components using an analytical balance and place them in a clean, dry glass vial.

  • Melting and Mixing: Heat the vial on a hot plate or with a heat gun until all components have melted and the mixture is in the isotropic liquid phase (a clear liquid).

  • Homogenization: Gently swirl the vial to ensure the mixture is homogeneous. Avoid vigorous shaking to prevent the introduction of air bubbles.

  • Cooling and Observation: Remove the vial from the heat source and allow it to cool. Observe the color changes as the mixture passes through its cholesteric phase.

  • Storage: Once cooled, the mixture can be stored in a sealed vial. It may need to be remelted before use in an experimental cell.

Protocol 2: Pitch Measurement using the Grandjean-Cano Wedge Method

This method is used to determine the helical pitch of a cholesteric liquid crystal.

Materials and Equipment:

  • Grandjean-Cano wedge cell (two glass plates with a small angle between them)

  • Polarizing optical microscope with a calibrated stage

  • Hot stage for temperature control

  • Monochromatic light source (optional, but can improve contrast)

  • Prepared this compound mixture

Procedure:

  • Cell Filling: Heat the COC mixture to its isotropic phase. Introduce the liquid crystal into the wedge cell via capillary action.

  • Sample Placement: Place the filled wedge cell on the hot stage of the polarizing microscope.

  • Temperature Control: Set the desired temperature on the hot stage and allow the sample to reach thermal equilibrium.

  • Observation: Observe the sample through the polarizing microscope. You should see a series of parallel lines, known as disclination lines or Grandjean-Cano lines.

  • Measurement: Measure the distance (L) between adjacent disclination lines using the calibrated microscope stage.

  • Calculation: The pitch (p) can be calculated using the following formula: p = 2 * L * tan(α) where α is the known wedge angle of the cell. For small angles, this can be approximated as p ≈ 2 * L * α (with α in radians).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Pitch Adjustment & Measurement cluster_analysis Data Analysis weigh Weigh Components mix Melt and Mix weigh->mix cool Cool to Cholesteric Phase mix->cool fill_cell Fill Experimental Cell cool->fill_cell control_temp Control Temperature fill_cell->control_temp measure_pitch Measure Pitch control_temp->measure_pitch analyze Analyze Pitch vs. Parameter measure_pitch->analyze

Caption: Experimental workflow for preparing and analyzing the pitch of this compound.

Troubleshooting_Pitch_Instability cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Inconsistent or Unstable Pitch cause1 Incomplete Mixing problem->cause1 cause2 Contamination problem->cause2 cause3 Thermal Disequilibrium problem->cause3 cause4 Temperature Gradient problem->cause4 sol1 Re-melt and Mix Thoroughly cause1->sol1 sol2 Use High-Purity Materials cause2->sol2 sol3 Allow for Equilibration Time cause3->sol3 sol4 Ensure Uniform Heating cause4->sol4

Caption: Troubleshooting logic for addressing pitch instability in this compound.

References

Technical Support Center: Enhancing the Shelf-Life of Thermochromic Products Containing Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with thermochromic products containing cholesteryl oleyl carbonate (COC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (COC) and why is it used in thermochromic products?

This compound is an organic compound that belongs to the class of cholesteric liquid crystals.[1][2] Its molecular structure allows it to form a helical arrangement that selectively reflects light at specific wavelengths. This helical pitch is sensitive to temperature, causing the material to change color as the temperature varies.[3][4][5] This property makes it a key component in a variety of thermochromic applications, including thermometers, sensors, and novelty items.[3][6] COC is often blended with other cholesteryl esters, such as cholesteryl nonanoate (or pelargonate) and cholesteryl benzoate, to fine-tune the temperature range and color play of the final product.[3][7][8]

Q2: What are the primary factors that limit the shelf-life of COC-based thermochromic products?

The primary factors that limit the shelf-life and performance of COC-based products are:

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources is a major cause of degradation.[6] UV energy can break the chemical bonds within the COC molecule and other components in the formulation, leading to a loss of thermochromic properties.

  • Thermal Decomposition: Prolonged exposure to high temperatures (e.g., above 150°C) can cause irreversible chemical breakdown of the COC molecules.[3]

  • Chemical Contamination: Contact with organic solvents, oils, and waxes can disrupt the delicate liquid crystal structure, leading to a loss of color-changing ability.[6]

  • Oxidation: The oleyl chain in COC contains a double bond that can be susceptible to oxidation over time, especially when exposed to air and light.

Q3: What are the most effective methods for enhancing the stability and shelf-life of COC formulations?

Several strategies can be employed to enhance the stability of COC-based products:

  • Microencapsulation: This is one of the most effective techniques for protecting liquid crystals from the surrounding environment.[9] The COC-containing formulation is encapsulated within a protective polymer shell, shielding it from UV radiation, chemical contaminants, and oxidation.

  • Use of UV Stabilizers: Incorporating UV absorbers (e.g., benzophenones, benzotriazoles) and/or Hindered Amine Light Stabilizers (HALS) into the formulation can significantly reduce photodegradation. UV absorbers dissipate harmful UV energy as heat, while HALS trap free radicals generated during photo-oxidation.

  • Addition of Antioxidants: To prevent the oxidation of the oleyl chain, antioxidants can be added to the formulation. These compounds neutralize free radicals and other reactive oxygen species.

  • Proper Storage: Storing COC-based products in a cool, dark environment away from direct sunlight and sources of UV radiation is crucial for maximizing their shelf-life.[10]

Q4: Can I formulate a thermochromic product with a specific temperature range using COC?

Yes, the thermochromic properties of COC-based products are highly tunable. By creating ternary mixtures of this compound, cholesteryl pelargonate (nonanoate), and cholesteryl benzoate, you can achieve a wide range of color-play intervals.[4][8] Generally, COC acts as a low-melting base compound that helps to depress the transition temperature of the mixture.[8] By systematically varying the ratios of these components, you can create formulations that change color at specific temperatures relevant to your application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of COC-based thermochromic products.

Issue Possible Causes Recommended Solutions
No or Weak Color Play 1. Incorrect formulation ratios. 2. Impurities in the cholesteryl esters. 3. The product is outside its active temperature range. 4. Degradation due to UV or chemical exposure.1. Review and adjust the ratios of COC, cholesteryl nonanoate, and cholesteryl benzoate. 2. Use high-purity cholesteryl esters for formulation. 3. Gently warm or cool the sample to bring it into its active temperature range. 4. Prepare a fresh sample and protect it from light and contaminants.
Color Change is not Reversible 1. Thermal degradation from overheating. 2. Severe photodegradation.1. Avoid heating the formulation above its clearing point for extended periods. 2. If the product has been exposed to intense UV light, it may be permanently damaged. Prepare a new batch and incorporate UV stabilizers.
Broad or Unsharp Color Transitions 1. Impurities in the starting materials. 2. Incomplete mixing of the components. 3. Phase separation of the liquid crystal mixture.1. Ensure the purity of all cholesteryl esters used. 2. Ensure the mixture is thoroughly melted and homogenized before use. 3. Re-melt and mix the formulation. If the problem persists, consider adjusting the component ratios for better miscibility.
Crystallization of the Formulation 1. The formulation is below its melting point. 2. Supercooling effects. 3. Inappropriate solvent or binder used in a coating or ink.1. Gently warm the product to its liquid crystal phase. 2. Some formulations may exhibit supercooling; this is often a characteristic of the mixture. 3. Ensure the solvent and binder system is compatible with the cholesteryl esters and does not induce crystallization.
Rapid Fading of Colors 1. High exposure to UV radiation. 2. Lack of appropriate stabilizers in the formulation.1. Minimize exposure to direct sunlight or other UV sources. 2. Incorporate a UV absorber and/or a HALS into your formulation. For encapsulated products, ensure the shell material has UV-blocking properties.

Experimental Protocols

Protocol 1: Formulation of a Tunable Thermochromic Mixture

Objective: To prepare a thermochromic liquid crystal mixture with a specific color-play temperature range.

Materials:

  • This compound (COC)

  • Cholesteryl pelargonate (nonanoate) (CP)

  • Cholesteryl benzoate (CB)

  • Small glass vials with caps

  • Digital balance (accurate to 0.01 g)

  • Hot plate or heat gun

  • Black backing material for observation

Procedure:

  • Based on the desired temperature range, determine the weight percentages of COC, CP, and CB. Refer to the table below for starting formulations.

  • Carefully weigh the required amounts of each component into a clean, dry glass vial.

  • Gently heat the vial on a hot plate or with a heat gun until all components have melted and formed a clear, isotropic liquid.

  • Gently swirl the vial to ensure the mixture is homogeneous.

  • Allow the vial to cool to room temperature on a black background and observe the color changes.

  • To test the thermochromic effect, you can gently warm the vial with your hand or a controlled heat source and observe the color transitions.

Illustrative Formulation Data:

Formulation IDThis compound (wt%)Cholesteryl Pelargonate (wt%)Cholesteryl Benzoate (wt%)Approximate Color-Play Range (°C)
T-2065251017 - 23
T-2570102020 - 25
T-3045451026.5 - 30.5
T-3534561035 - 38

Note: These are starting points. The exact temperature range may vary depending on the purity of the materials.[8]

Protocol 2: Accelerated Shelf-Life Testing

Objective: To estimate the long-term stability of a COC-based thermochromic product by accelerating the aging process.

Materials:

  • Thermochromic product samples (e.g., films, encapsulated powders)

  • Temperature and humidity-controlled oven

  • Xenon arc lamp chamber (for photostability testing)

  • Spectrophotometer or colorimeter

  • Control samples stored at room temperature in the dark

Procedure:

  • Initial Characterization: Measure the initial color properties (e.g., reflectance spectrum, CIELAB color coordinates) of the samples at a specific temperature within their color-play range.

  • Accelerated Aging (Thermal):

    • Place the samples in a temperature-controlled oven at an elevated temperature (e.g., 50°C or 60°C). The temperature should be below the glass transition temperature or melting point of any polymer binders.

    • The "10-degree rule" can be used as a simplified model, where for every 10°C increase in temperature, the rate of chemical reaction doubles (Q10 = 2).

    • Remove samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

  • Accelerated Aging (Photo-stability):

    • Place samples in a Xenon arc lamp chamber, which simulates the full spectrum of sunlight.

    • Follow a standard protocol such as ISO 11341.

    • Remove samples at set intervals of radiant exposure.

  • Analysis:

    • After each interval, allow the samples to equilibrate to the testing temperature.

    • Re-measure the color properties and compare them to the initial measurements and the control samples.

    • A significant change in the color coordinates or a decrease in the intensity of the reflected color indicates degradation.

Illustrative Stability Data:

Stabilizer SystemAging ConditionDurationColor Change (ΔE*)
Unstabilized COC Film60°C4 weeks15.2
COC Film + 1% UV Absorber60°C4 weeks8.5
Unstabilized COC FilmXenon Arc (500 hrs)500 hours22.8
COC Film + 1% UV Absorber + 0.5% HALSXenon Arc (500 hrs)500 hours7.3

Note: ΔE is a measure of the total color difference. A larger value indicates greater degradation. This data is for illustrative purposes.*

Visualizations

Degradation Pathways

G cluster_degradation Degradation Pathways COC This compound Photodegradation Photodegradation COC->Photodegradation Bond Cleavage Thermal_Decomposition Thermal Decomposition COC->Thermal_Decomposition Fragmentation Oxidation Oxidation COC->Oxidation Oleyl Chain Attack UV UV Radiation UV->Photodegradation Heat High Temperature (>150°C) Heat->Thermal_Decomposition Oxygen Oxygen Oxygen->Oxidation Degraded_Products Degraded Products (Loss of Thermochromic Properties) Photodegradation->Degraded_Products Thermal_Decomposition->Degraded_Products Oxidation->Degraded_Products

Caption: Likely degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_aging Accelerated Aging start Start: Prepare Thermochromic Samples initial_char Initial Characterization (Spectrophotometry, DSC) start->initial_char thermal_aging Thermal Aging (e.g., 60°C) initial_char->thermal_aging photo_aging Photo-Aging (Xenon Arc Lamp) initial_char->photo_aging interim_analysis Interim Analysis (e.g., weekly) thermal_aging->interim_analysis photo_aging->interim_analysis interim_analysis->thermal_aging Continue Aging interim_analysis->photo_aging Continue Aging final_analysis Final Analysis interim_analysis->final_analysis End of Test data_eval Data Evaluation and Shelf-Life Prediction final_analysis->data_eval end End data_eval->end

Caption: Workflow for accelerated stability testing of thermochromic products.

Troubleshooting Logic for Color Instability

G start Issue: Color Instability (Fading, Poor Reversibility) check_uv Check for UV Exposure start->check_uv uv_yes High UV Exposure check_uv->uv_yes Yes uv_no Low UV Exposure check_uv->uv_no No solution_uv Solution: - Add UV Absorber/HALS - Use Microencapsulation - Store in Dark uv_yes->solution_uv check_temp Check for Thermal Stress uv_no->check_temp temp_yes Exposed to High Temps check_temp->temp_yes Yes temp_no No Thermal Stress check_temp->temp_no No solution_temp Solution: - Avoid Overheating - Check Formulation's  Clearing Point temp_yes->solution_temp check_chem Check for Chemical Contamination temp_no->check_chem chem_yes Contact with Solvents/Oils check_chem->chem_yes Yes solution_chem Solution: - Use Compatible Binders - Microencapsulate Product chem_yes->solution_chem

Caption: Troubleshooting decision tree for color instability issues.

References

Technical Support Center: Consistent Phase Transitions in Cyclic Olefin Copolymer (COC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent control over cooling and heating rates for reliable phase transitions in Cyclic Olefen Copolymer (COC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary phase transition observed in COC, and why is it important?

A1: The primary phase transition observed in Cyclic Olefin Copolymer (COC) is the glass transition (Tg). This is the temperature at which the material changes from a rigid, glassy state to a softer, more rubbery state.[1] Controlling and consistently measuring the Tg is crucial as it dictates the material's mechanical properties, processing parameters, and performance in various applications, including medical devices and packaging.[2][3]

Q2: What are the standard heating and cooling rates for Differential Scanning Calorimetry (DSC) analysis of polymers like COC?

A2: International standards, such as ISO 11357 and ASTM E793, recommend a standard heating rate of 10 K/min or 20 K/min for DSC measurements to strive for thermodynamic equilibrium.[4][5] However, for quality control purposes, higher heating rates (e.g., 40 K/min) may be used to obtain results faster.[4][5] It is critical to maintain a consistent rate throughout your experiments to ensure comparability of results.

Q3: How does the ethylene/norbornene content in COC affect its glass transition temperature (Tg)?

A3: The ratio of ethylene to norbornene in the COC backbone significantly influences its glass transition temperature. Generally, a higher norbornene content leads to a higher Tg.[2] For example, COC grades with approximately 35% norbornene content can have a Tg around 75°C, while those with 60% norbornene content can have a Tg of up to 170°C.[2]

Q4: Can the thermal history of a COC sample affect the consistency of phase transition measurements?

A4: Yes, the thermal history of a COC sample can significantly impact the consistency of phase transition measurements.[6] Factors such as previous processing conditions and storage time can introduce variability. To erase the thermal history, it is a common practice to perform a heat-cool-heat cycle in the DSC. The first heating run erases the thermal history, and the second heating run provides a more reproducible measurement of the glass transition.

Troubleshooting Guide: Inconsistent Phase Transitions in COC

This guide addresses common issues encountered during the thermal analysis of COC and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
Inconsistent Tg values between samples of the same COC grade. 1. Different thermal histories: Samples may have been subjected to different processing or storage conditions. 2. Variation in heating/cooling rates: Inconsistent rates between DSC runs. 3. Sample preparation differences: Variations in sample mass, geometry, or pan contact.1. Erase thermal history: Perform a preliminary heating cycle above the Tg, followed by controlled cooling, and then a second heating cycle for measurement. 2. Standardize rates: Use a consistent heating and cooling rate (e.g., 10°C/min or 20°C/min) for all experiments.[4][5] 3. Consistent sample preparation: Use a consistent sample mass (typically 5-10 mg), ensure the sample is flat and in good thermal contact with the bottom of the DSC pan.
Broad or poorly defined glass transition. 1. Heating rate is too low: A very slow heating rate can result in a weak signal. 2. Sample is a blend or composite: The presence of other materials can broaden the transition. 3. Instrument sensitivity: The DSC may not be sensitive enough for the specific material.1. Increase heating rate: A higher heating rate (e.g., 20°C/min) can enhance the heat flow signal associated with the glass transition.[6] 2. Verify material purity: Ensure the COC sample is not a blend unless intended. 3. Use a more sensitive technique: If the issue persists, consider using Dynamic Mechanical Analysis (DMA), which is often more sensitive for detecting glass transitions.[7]
Shift in Tg to higher temperatures with increased heating rate. This is an expected kinetic effect. The glass transition is a time-dependent phenomenon. At higher heating rates, the molecules have less time to relax, resulting in a higher observed Tg.[6][7][8]This is not an error but a physical phenomenon. For consistency, always report the heating rate along with the Tg value. [6] If comparing results, ensure they were obtained at the same heating rate.
Presence of an endothermic peak at the glass transition. This is often due to "physical aging." When an amorphous polymer like COC is stored below its Tg for an extended period, the molecules can slowly relax into a lower energy state. Upon heating, this relaxation manifests as an endothermic peak superimposed on the glass transition step.This is a real material property and not an artifact. To remove this peak for a baseline Tg measurement, you can erase the thermal history with a heat-cool-heat cycle as described above.

Data Presentation

Table 1: Effect of Norbornene Content on the Glass Transition Temperature (Tg) of Different COC Grades

COC GradeNorbornene Content (%)Glass Transition Temperature (Tg) at 10°C/min (°C)
TOPAS 8007~3575[2]
TOPAS 6013~50130[2]
TOPAS 6017~60170[2]

Table 2: Illustrative Example of the Effect of Heating Rate on the Measured Glass Transition Temperature (Tg) of a COC Grade

Heating Rate (°C/min)Measured Tg (°C)
5132.5
10134.0
20136.2
40139.0

Note: These are representative values to illustrate the general trend. Actual values may vary depending on the specific COC grade and instrument calibration.

Experimental Protocols

Standard DSC Protocol for Determining the Glass Transition Temperature (Tg) of COC

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the COC sample into a standard aluminum DSC pan.

    • Ensure the sample is in the form of a thin, flat film or powder to maximize thermal contact with the bottom of the pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, sealed aluminum pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan (to erase thermal history):

      • Equilibrate the sample at a temperature at least 20°C below the expected Tg.

      • Heat the sample at a constant rate (e.g., 20°C/min) to a temperature at least 30-40°C above the expected Tg.

    • Controlled Cooling Scan:

      • Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to the initial equilibration temperature.

    • Second Heating Scan (for measurement):

      • Hold the sample at the low temperature for a few minutes to stabilize.

      • Heat the sample at the desired, constant rate (e.g., 10°C/min or 20°C/min) through the glass transition region to a temperature at least 30-40°C above the Tg.

  • Data Analysis:

    • Analyze the data from the second heating scan .

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10mg COC place Place in DSC pan weigh->place seal Seal pan place->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat1 1st Heat (erase history) purge->heat1 cool Controlled Cool heat1->cool heat2 2nd Heat (measurement) cool->heat2 analyze Analyze 2nd Heat Scan heat2->analyze determine_tg Determine Tg analyze->determine_tg

Caption: Experimental workflow for consistent Tg measurement of COC using DSC.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Tg Results? thermal_history Varied Thermal History? start->thermal_history rate_variation Inconsistent Heating/Cooling Rates? start->rate_variation sample_prep Inconsistent Sample Prep? start->sample_prep erase_history Perform Heat-Cool-Heat Cycle thermal_history->erase_history standardize_rates Use Consistent Rates (e.g., 10°C/min) rate_variation->standardize_rates standardize_prep Standardize Mass & Pan Contact sample_prep->standardize_prep end Achieved Consistency erase_history->end Consistent Results standardize_rates->end Consistent Results standardize_prep->end Consistent Results

Caption: Troubleshooting logic for inconsistent Tg measurements in COC.

References

Addressing batch-to-batch variability in synthesized cholesteryl oleyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of cholesteryl oleyl carbonate (COC).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this compound synthesis can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Cholesteryl Chloroformate Degradation: This reactant is moisture-sensitive. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Oleyl Alcohol Impurities: The presence of other fatty alcohols can lead to the formation of undesired carbonate byproducts. Use high-purity oleyl alcohol (≥99%).[1] Purity can be verified by Gas Chromatography (GC).

    • Solvent and Reagent Contamination: Use anhydrous solvents, as water can react with cholesteryl chloroformate. Ensure pyridine is free of water.

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion. A slight excess of oleyl alcohol (e.g., 1.2 equivalents) is often used to ensure the complete consumption of cholesteryl chloroformate.[1]

    • Inadequate Temperature Control: The reaction is typically carried out at low temperatures (0-5°C) to minimize the formation of side products like dicholesteryl carbonate.[1] Ensure your reaction vessel is adequately cooled throughout the addition of reactants and for the duration of the reaction.

    • Insufficient Reaction Time: While the reaction is generally left for a significant duration (e.g., 24 hours), shorter times may be possible with optimization.[1] If yields are low, ensure the reaction has proceeded for a sufficient time.

    • Poor Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction.[2] Ensure efficient stirring throughout the reaction.

  • Inefficient Purification:

    • Loss of Product During Work-up: Ensure complete extraction of the product from the aqueous phase during the work-up. Multiple extractions with a suitable organic solvent are recommended.

    • Suboptimal Chromatography Conditions: Improper choice of solvent system or column packing in silica gel chromatography can lead to poor separation and loss of product.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_reactants 1. Verify Reactant Purity (GC, Titration) start->check_reactants reactant_ok Purity Confirmed? check_reactants->reactant_ok check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purification 3. Evaluate Purification Process (Extraction, Chromatography) purification_ok Process Efficient? check_purification->purification_ok reactant_ok->check_conditions Yes source_reactants Source High-Purity Reactants reactant_ok->source_reactants No conditions_ok->check_purification Yes optimize_conditions Optimize Reaction Parameters conditions_ok->optimize_conditions No optimize_purification Refine Purification Methodology purification_ok->optimize_purification No end_node Yield Improved purification_ok->end_node Yes source_reactants->end_node optimize_conditions->end_node optimize_purification->end_node

Caption: Troubleshooting workflow for low reaction yield.

Question: My purified this compound shows impurities in the analytical results (TLC, NMR, or MS). What are these impurities and how can I remove them?

Answer:

The presence of impurities can significantly affect the physicochemical properties of your this compound. Identifying and removing these impurities is crucial for obtaining a high-quality product.

Common Impurities and Their Identification:

ImpurityIdentification MethodComments
Unreacted Cholesterol TLC, NMRWill appear as a separate spot on TLC. In ¹H NMR, the characteristic signals of the cholesterol backbone will be present without the oleyl carbonate moiety.
Unreacted Oleyl Alcohol TLC, GC, NMRWill have a different retention time in GC and a distinct spot on TLC compared to the product. ¹H NMR will show signals for the oleyl chain without the cholesterol backbone.
Dicholesteryl Carbonate TLC, MS, HPLCThis is a common byproduct. It can be identified by its molecular weight in MS and will have a different retention time in HPLC.[1]
Residual Solvents (e.g., Benzene, Pyridine) NMR, GC-MSCharacteristic solvent peaks will be visible in the ¹H NMR spectrum. GC-MS can confirm the identity and quantity of residual solvents.

Purification Strategies:

  • Silica Gel Chromatography: This is the most effective method for removing unreacted starting materials and the dicholesteryl carbonate byproduct.[1] A gradient elution with a non-polar solvent system (e.g., hexane:ethyl acetate) is typically used.[1]

  • Recrystallization: While less common for this specific compound due to its low melting point, recrystallization from a suitable solvent system can be attempted to remove minor impurities.

  • High Vacuum Drying: To remove residual solvents, the purified product should be dried under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common laboratory synthesis involves the reaction of cholesteryl chloroformate with oleyl alcohol in an anhydrous solvent like benzene or dichloromethane.[1] Pyridine is used as a catalyst and to neutralize the hydrochloric acid byproduct.[1]

Synthesis Workflow:

synthesis_workflow reactants Reactants: - Cholesteryl Chloroformate - Oleyl Alcohol - Anhydrous Solvent (e.g., Benzene) - Pyridine reaction Reaction (0-5°C, 24h, N₂ atmosphere) reactants->reaction workup Aqueous Work-up (e.g., dilute HCl, water, brine) reaction->workup extraction Solvent Extraction (e.g., with ethyl acetate) workup->extraction drying Drying of Organic Phase (e.g., with Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Chromatography) concentration->purification final_product High-Purity Cholesteryl Oleyl Carbonate purification->final_product

Caption: General workflow for the synthesis of this compound.

Q2: What analytical techniques are essential for characterizing the final product?

A2: A combination of techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of the reaction and purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[4]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and phase transition temperatures, which are critical for liquid crystal applications.[1]

Q3: How can I minimize batch-to-batch variability?

A3: Minimizing variability requires strict control over the entire process:

  • Standardize Raw Materials: Use starting materials from the same supplier and lot number whenever possible. Always verify the purity of incoming materials.[5][6]

  • Develop a Detailed Standard Operating Procedure (SOP): Document every step of the process, including reactant quantities, addition rates, reaction times, temperatures, and purification procedures.[7]

  • Maintain Consistent Reaction Conditions: Use calibrated equipment to ensure accurate temperature control and stirring rates.

  • Consistent Purification: Use the same purification method, including the same type and amount of silica gel and a consistent solvent gradient, for each batch.

  • Thorough Characterization of Each Batch: Analyze each batch using the same set of analytical techniques to ensure it meets the required specifications.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended ValueImpact on Purity and Yield
Oleyl Alcohol Purity≥99%[1]Minimizes the formation of undesired carbonate byproducts.
Molar Ratio (Oleyl Alcohol : Cholesteryl Chloroformate)1.2 : 1.0[1]Ensures complete consumption of cholesteryl chloroformate.
Pyridine Stoichiometry1.5 equivalents[1]Neutralizes HCl byproduct effectively.
Reaction Temperature0-5°C[1]Suppresses the formation of dicholesteryl carbonate.
Reaction Time24 hours[1]Allows for the reaction to go to completion.
AtmosphereInert (Nitrogen or Argon)Prevents degradation of moisture-sensitive reactants.

Table 2: Typical Analytical Data for High-Purity this compound

Analytical TechniqueExpected Result
Appearance Transparent liquid or soft crystalline material[8]
Molecular Weight 681.13 g/mol [9]
Melting Point Around 20°C[8]
TLC (Hexane:Ethyl Acetate 9:1) Single spot with an Rf value distinct from starting materials.
¹H NMR (CDCl₃) Characteristic peaks for cholesterol and oleyl moieties.
Mass Spectrometry (ESI-MS) [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight.
Purity (by HPLC) >99% achievable with proper purification.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • Reactant Addition: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cholesteryl chloroformate (1.0 molar equivalent) in anhydrous benzene. Cool the solution to 0°C in an ice bath.

  • Catalyst and Second Reactant: Add pyridine (1.5 equivalents) to the cooled solution, followed by the dropwise addition of a solution of oleyl alcohol (1.2 molar equivalents) in anhydrous benzene over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 10%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Protocol 3: Purity Assessment by HPLC

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and isopropanol (e.g., 50:50 v/v).[4]

  • Sample Preparation: Prepare a standard solution of a known concentration of this compound and a solution of the synthesized batch in the mobile phase.

  • Instrumentation: Use a C18 reversed-phase column and a UV detector set at a low wavelength (e.g., 210 nm).[4]

  • Analysis: Inject the standard and sample solutions and run the HPLC.

  • Quantification: Determine the purity of the synthesized batch by comparing the peak area of the product with the total peak area of all components in the chromatogram.

References

Improving the color intensity of cholesteryl oleyl carbonate thermochromic displays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the color intensity of cholesteryl oleyl carbonate (COC) thermochromic displays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thermochromic display shows weak or washed-out colors. How can I improve the color intensity?

A1: Low color intensity is a common issue that can be addressed by optimizing several factors in your experimental setup. The most critical factors include the formulation of the liquid crystal mixture, the thickness of the display film, and the properties of the background layer. For optimal color visualization, thermochromic liquid crystal mixtures should be viewed against a non-reflecting, ideally black, background.[1]

Here are key areas to focus on:

  • Background Layer: Ensure you are using a black, light-absorbing background. This minimizes stray light and enhances the visibility of the reflected colors.[1] Carbon nanotubes can be included as a broadband light absorber to enhance color saturation.[2]

  • Film Thickness: The thickness of the liquid crystal film directly influences the reflected color and its intensity. Thicker films can lead to a red-shift in coloration.[3][4][5] Experiment with different film thicknesses to find the optimal level for your specific formulation.

  • Mixture Purity: The purity of the cholesteryl esters is crucial. Impurities can disrupt the liquid crystal's helical structure, leading to poor color reflection.

  • Polymer Stabilization: Incorporating a polymer network can stabilize the cholesteric texture, leading to improved reflectivity.[6][7]

Q2: The colors in my display appear iridescent and shift significantly with the viewing angle. How can I minimize this effect?

A2: The iridescent, angle-dependent color is an inherent property of cholesteric liquid crystals due to Bragg reflection.[8][9] While it cannot be entirely eliminated, it can be managed:

  • Polymer Stabilization: Creating a polymer network within the liquid crystal can help to lock in the desired helical structure, potentially reducing the color shift with viewing angle.

  • Dichroic Dyes: The addition of dichroic dyes that absorb light outside the primary reflection band can help to reduce color shifted light, making the perceived color more consistent across different angles.[10][11]

Q3: Can I enhance specific colors in my this compound display?

A3: Yes, you can enhance or modify the color display through the addition of specialized dyes:

  • Dichroic Dyes: These dyes align with the liquid crystal molecules and can be used to absorb specific wavelengths of light, thereby enhancing the purity of the reflected color.[12][13] For instance, to enhance a green reflection, a dye that absorbs blue and red light could be added.

  • Fluorescent Dyes: Doping with fluorescent dyes can improve the utilization of incident light. These dyes can absorb light outside the reflection bandwidth and re-emit it within the desired color range, which can enhance brightness and contrast.[14]

Q4: My display's color changes are not sharp or well-defined across the temperature gradient. What could be the cause?

A4: This issue often points to problems with the formulation or the physical structure of the display:

  • Homogeneity of the Mixture: Ensure that the cholesteryl esters are thoroughly mixed. Incomplete mixing will result in different regions of the display changing color at slightly different temperatures.

  • Purity of Components: The thermochromic behavior is a result of the temperature-dependent pitch length of the twisted nematic phase.[15] Impurities can interfere with this delicate balance.

  • Film Uniformity: An uneven film thickness will cause different areas to appear as different colors at the same temperature.[3][4][5]

Data Presentation

Table 1: Effect of Polymer Concentration on Reflectance and Contrast Ratio

Polymer Concentration (wt%)Effect on ReflectanceEffect on Contrast RatioSaturation Voltage (V)
3Slight decreaseImproved12.2
4Further slight decreaseSuboptimal>20
5Further slight decreaseSuboptimal>20
10Contraction and deterioration of reflection band--

Data adapted from studies on polymer-stabilized cholesteric liquid crystals. The refractive index mismatch between the liquid crystal and the polymer can lead to increased scattering and a slight decrease in reflectance at higher polymer concentrations.[16] Higher polymer concentrations can also stabilize the cholesteric texture.[7]

Table 2: Influence of Film Thickness on Reflected Wavelength

Film ThicknessPitch (p/2)Reflected Wavelength (λ)Macroscopic Appearance
~1.8 mm223 nm668 nmRed
~1.2 mm193 nm579 nmGreen-Yellow
~200 µm142 nm426 nmViolet

Data from a study on hydroxypropyl cellulose, demonstrating the general principle that as film thickness increases, the pitch shifts to larger values, resulting in a color transformation from violet to red.[3][5]

Experimental Protocols

Protocol 1: Preparation of a Polymer-Stabilized this compound Display

This protocol describes the fabrication of a polymer-stabilized cholesteric liquid crystal (PSCLC) film to enhance color intensity and stability.

Materials:

  • This compound (COC)

  • Other cholesteryl esters (e.g., cholesteryl nonanoate, cholesteryl benzoate) to tune the temperature range

  • Reactive mesogen (e.g., RM257)

  • Photoinitiator (e.g., Irgacure 651)

  • Nematic liquid crystal host (e.g., E7)

  • Chiral agent

  • ITO-coated glass substrates

  • Polyimide alignment layer

  • Spacers of desired thickness

  • UV curing lamp (365 nm)

Procedure:

  • Mixture Preparation:

    • Prepare the thermochromic liquid crystal mixture by weighing and combining the desired ratios of this compound and other cholesteryl esters.

    • Add the nematic liquid crystal host, reactive mesogen, photoinitiator, and chiral agent to the cholesteryl ester mixture.

    • Heat the mixture to its isotropic phase and stir until a homogeneous solution is obtained.

  • Cell Fabrication:

    • Clean the ITO-coated glass substrates.

    • Coat the substrates with a polyimide alignment layer and rub them to create a preferential alignment direction.

    • Assemble a cell with a defined gap using spacers.

  • Filling the Cell:

    • Fill the cell with the prepared liquid crystal mixture via capillary action in its isotropic state.

  • Polymerization:

    • Expose the filled cell to UV light (e.g., 365 nm) to induce polymerization of the reactive mesogen. The UV intensity and exposure time will need to be optimized for the specific formulation. This forms a polymer network that stabilizes the cholesteric helical structure.[14][16]

  • Testing:

    • Cool the cell to room temperature and observe the color.

    • Test the thermochromic properties by gently heating the display and observing the color changes.

Protocol 2: Incorporation of a Dichroic Dye for Enhanced Color Contrast

This protocol details the addition of a dichroic dye to the liquid crystal mixture to improve color purity.

Materials:

  • Pre-prepared this compound liquid crystal mixture

  • Dichroic dye (choose a dye with absorption characteristics that complement the desired reflection color)

  • Solvent for the dichroic dye (if necessary, ensuring it is compatible with the liquid crystal)

Procedure:

  • Dye Dissolution:

    • Dissolve the dichroic dye in a minimal amount of a suitable solvent, if it is not directly soluble in the liquid crystal mixture.

    • Alternatively, directly add the dichroic dye to the liquid crystal mixture.

  • Mixing:

    • Add the dissolved dye or the solid dye to the liquid crystal mixture.

    • Heat the mixture to its isotropic phase and stir thoroughly to ensure a homogeneous dispersion of the dye molecules. The concentration of the dye will need to be optimized; typically, low concentrations (e.g., 1-2 wt%) are used.[10]

  • Cell Fabrication and Filling:

    • Follow the cell fabrication and filling procedures as described in Protocol 1.

  • Evaluation:

    • Observe the color of the display at different temperatures and viewing angles. The addition of the dichroic dye should result in a more saturated and less angle-dependent color.[10]

Visualizations

Caption: Experimental workflow for improving color intensity.

Color_Intensity_Factors outcome High Color Intensity formulation LC Formulation formulation->outcome fabrication Display Fabrication fabrication->outcome viewing Viewing Conditions viewing->outcome purity Component Purity purity->formulation polymer Polymer Stabilization polymer->formulation dye Dichroic/Fluorescent Dye dye->formulation thickness Film Thickness thickness->fabrication uniformity Film Uniformity uniformity->fabrication background Black Absorbing Background background->viewing

Caption: Key factors influencing color intensity.

References

Validation & Comparative

A Comparative Analysis of Cholesteryl Oleyl Carbonate and Cholesteryl Oleate as Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liquid crystal properties of cholesteryl oleyl carbonate (COC) and cholesteryl oleate (CO). The information presented herein is curated from scientific literature to assist researchers in selecting the appropriate material for their specific applications, ranging from thermochromic devices to advanced drug delivery systems.

Introduction and Molecular Structure

This compound and cholesteryl oleate are both esters of cholesterol and exhibit thermotropic liquid crystalline properties, specifically the cholesteric (chiral nematic) phase. Their molecular structures, while similar, possess a key difference in the linkage between the cholesterol moiety and the oleyl chain, which significantly influences their physical and chemical characteristics.

  • This compound (COC): This molecule is a carbonate ester of cholesterol and oleyl alcohol.[1] The carbonate group (-O-C(=O)-O-) introduces an additional oxygen atom compared to a standard ester linkage.

  • Cholesteryl Oleate (CO): This is a more conventional ester formed between cholesterol and oleic acid.[2] The ester linkage is (-C(=O)-O-).

The structural difference is visualized in the diagram below.

Figure 1: Molecular structures of this compound and Cholesteryl Oleate.

Physical and Thermal Properties

The thermal behavior of liquid crystals is paramount to their application. The transition temperatures and associated enthalpy changes dictate the operational range and stability of the mesophases.

PropertyThis compound (COC)Cholesteryl Oleate (CO)
Molecular Formula C46H80O3[1]C45H78O2[3]
Molecular Weight 681.13 g/mol [4]651.1 g/mol [3]
Appearance Transparent liquid or soft crystalline material[1]White waxy solid[3]
Melting Point ~20 °C[1]44-47 °C
Phase Transitions (Heating) Smectic → Cholesteric: 18.3°CCholesteric → Isotropic: 37.5°CCrystal → Smectic → Cholesteric → Isotropic (specific temperatures vary with purity)
Phase Transitions (Cooling) Isotropic → Cholesteric: 35.1°CCholesteric → Smectic: 15.8°CIsotropic → Cholesteric → Smectic → Crystal (exhibits monotropic and enantiotropic behavior)
Enthalpy of Fusion (ΔHfus) Data for pure substance not readily available.Data for pure substance not readily available.

Note: Phase transition temperatures can be significantly influenced by sample purity and the experimental conditions, such as the heating and cooling rates in Differential Scanning Calorimetry (DSC).

Optical Properties

The cholesteric phase of these liquid crystals is characterized by a helical structure that selectively reflects light of a specific wavelength, leading to iridescent colors. This property is highly sensitive to temperature.

PropertyThis compound (COC)Cholesteryl Oleate (CO)
Liquid Crystal Phase Cholesteric[1]Cholesteric
Optical Activity Exhibits optical activity.[4]Exhibits optical activity.
Birefringence Cholesteryl esters are known to be birefringent, but specific quantitative data for pure COC is not readily available in the literature.[5]Cholesteryl esters are known to be birefringent, but specific quantitative data for pure CO is not readily available in the literature.[5]
Temperature Dependence of Selective Reflection The pitch of the helical structure, and thus the wavelength of reflected light, is highly temperature-dependent.[6] Often used in mixtures to create thermochromic materials.[1]The wavelength of selectively reflected light is temperature-dependent.

Performance in Applications

Both COC and CO have found utility in various scientific and industrial applications, with their distinct properties making them suitable for different purposes.

Thermochromic Applications

COC is frequently used as a component in thermochromic liquid crystal mixtures, often combined with other cholesteryl esters like cholesteryl nonanoate and cholesteryl benzoate.[1] These mixtures are valued for their ability to display a range of colors in response to temperature changes.

Drug Delivery Systems

Cholesteryl esters, in general, are being explored for drug delivery applications. Cholesteryl oleate, in particular, has been used to formulate solid lipid nanoparticles (SLNs) for gene silencing therapy. These CO-loaded SLNs have shown potential as safe and effective non-viral nucleic acid delivery carriers. While there is a considerable body of research on CO in this area, similar data for COC is less prevalent in the literature.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for their application. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl ester into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic clearing point (e.g., 60°C for COC, 90°C for CO).

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating and cooling cycle to check for thermal history effects and ensure reproducibility.

  • Data Analysis: Determine the onset and peak temperatures and the enthalpy of each phase transition from the resulting thermogram.

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh Weigh 3-5 mg of sample seal Seal in aluminum pan weigh->seal load Load sample and reference seal->load calibrate Calibrate DSC calibrate->load program Run thermal program (heat/cool cycles) load->program analyze Analyze thermogram program->analyze

Figure 2: Workflow for DSC analysis of cholesteryl esters.
Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases and their textures.

Methodology:

  • Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide.

  • Heating: Gently heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

  • Cover Slip: Place a clean cover slip over the molten sample to create a thin, uniform film.

  • Observation: Place the slide on the hot stage of a polarizing microscope.

  • Cooling and Observation: Slowly cool the sample from the isotropic phase while observing the textural changes through the crossed polarizers. The cholesteric phase typically exhibits a focal conic or planar texture.

  • Image and Temperature Recording: Record the temperatures at which phase transitions occur and capture images of the characteristic textures of each phase.

G POM Experimental Workflow start Place sample on slide heat Heat to isotropic phase start->heat cover Apply cover slip heat->cover observe Observe under POM during cooling cover->observe record Record transition temperatures and textures observe->record

Figure 3: Workflow for POM analysis of cholesteryl esters.

Summary and Conclusion

This compound and cholesteryl oleate are valuable liquid crystalline materials with distinct properties that make them suitable for different applications.

  • This compound (COC) , with its lower melting point and well-documented use in thermochromic mixtures, is a strong candidate for applications requiring temperature-sensitive color changes in the lower temperature ranges. Its carbonate linkage may also impart different solubility and stability characteristics compared to cholesteryl oleate.

  • Cholesteryl Oleate (CO) has a higher melting point and is a naturally occurring cholesterol ester.[2] Its biocompatibility has led to significant research into its use in drug delivery systems, particularly in the formation of nanoparticles for gene therapy.

The choice between COC and CO will ultimately depend on the specific requirements of the intended application, including the desired operating temperature range, optical properties, and biocompatibility. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to make an informed decision. Further research into the direct comparison of their performance in specific applications, such as drug release kinetics and thermochromic stability, would be highly beneficial to the scientific community.

References

Spectroscopic Validation of Cholesteryl Oleyl Carbonate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of synthesized cholesteryl oleyl carbonate. It includes detailed experimental protocols, quantitative data summaries, and a comparison with alternative synthesis and validation techniques to support researchers in the characterization of this and similar cholesteryl esters.

Introduction

This compound is a cholesterol derivative with significant applications in the formulation of liquid crystals and as a component in cosmetic and drug delivery systems.[1] The successful synthesis of this compound requires rigorous validation to confirm its molecular structure and purity. This guide focuses on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for this purpose.

Primary Validation Method: Spectroscopic Analysis

The combination of NMR, FT-IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this compound. Each technique offers complementary information about the molecule's atomic connectivity, functional groups, and overall mass.

Data Presentation: Spectroscopic Signatures of this compound

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
5.39mC6-H (vinylic)
5.34mC9'-H & C10'-H (oleyl vinylic)
4.47mC3-H (cholesteryl)
4.11t-O-CH₂- (oleyl)
2.41mAllylic protons
2.01mAllylic protons
0.68 - 1.95mSteroid and oleyl alkyl protons
1.01sC19-H₃
0.91dC21-H₃
0.86dC26-H₃ & C27-H₃
0.68sC18-H₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
154.2Carbonyl Carbon (O-C=O)
139.6C5 (vinylic)
129.9C9' & C10' (oleyl vinylic)
122.8C6 (vinylic)
78.7C3 (cholesteryl)
68.1-O-CH₂- (oleyl)
11.8 - 56.7Other steroid and oleyl carbons

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3005C-H stretchVinylic C-H
2935 - 2850C-H stretchAliphatic C-H
~1740C=O stretchCarbonate
~1650C=C stretchAlkene
1260 - 1240C-O stretchCarbonate (asymmetric)
1050 - 1000C-O stretchCarbonate (symmetric)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
680.6[M]⁺ (Molecular Ion)
368.4[Cholesteryl moiety - H]⁺
255.2[Oleyl moiety]⁺
VariousFragmentation of steroid rings and oleyl chain

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic validation of this compound are provided below.

Synthesis of this compound

This protocol is based on the reaction of cholesteryl chloroformate with oleyl alcohol.[2]

Materials:

  • Cholesteryl chloroformate

  • Oleyl alcohol

  • Anhydrous pyridine

  • Anhydrous benzene

  • Nitrogen gas

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cholesteryl chloroformate (1.0 molar equivalent) in anhydrous benzene.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of oleyl alcohol (1.2 molar equivalents) and anhydrous pyridine (1.5 molar equivalents) in anhydrous benzene to the flask with stirring.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, continuing to stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Validation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary.

  • Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum and assign the signals based on their chemical shifts, multiplicities, and integration values. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with known data.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the purified product directly onto the ATR crystal of the FT-IR spectrometer. Alternatively, dissolve the sample in a volatile solvent like chloroform, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Instrumentation: An FT-IR spectrometer with an ATR accessory or transmission capabilities.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the C=O stretch of the carbonate, the C-O stretches, and the C-H stretches of the aliphatic and vinylic groups.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., chloroform or methanol) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample can be infused directly or via liquid chromatography. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern to confirm the presence of the cholesteryl and oleyl moieties.

Alternative Synthesis and Validation Methods: A Comparison

While the described methods are standard, several alternatives exist for both the synthesis and validation of cholesteryl esters.

Alternative Synthesis Methods

Table 5: Comparison of Synthesis Methods for Cholesteryl Esters

MethodReagentsAdvantagesDisadvantages
Standard Carbonate Synthesis Cholesteryl chloroformate, Oleyl alcohol, PyridineWell-established, good yields.Use of hazardous chloroformates.
Enzymatic Synthesis Cholesterol, Oleic acid, LipaseMild reaction conditions, high selectivity.[3]Can be slower, enzyme cost and stability.
Cross-Coupling Cholesterol, Aroyl chloride, Palladium catalystVersatile for a range of esters.[4]Requires a metal catalyst, potentially higher cost.
DCC Coupling Cholesterol, Carboxylic acid, DCC, DMAPGood for ester formation, mild conditions.DCC is an allergen, formation of DCU byproduct.
Alternative Validation Methods

Table 6: Comparison of Validation Methods for Cholesteryl Esters

MethodPrincipleAdvantagesDisadvantages
Spectroscopy (NMR, FT-IR, MS) Interaction of molecules with electromagnetic radiation or ionization.Provides detailed structural information.Can be expensive, requires specialized equipment.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for purity assessment and quantification.[4]Does not provide detailed structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass analysis.High sensitivity and separation efficiency for volatile compounds.[5]Requires derivatization for non-volatile compounds like cholesterol.[6]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental and logical workflows described in this guide.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start Cholesteryl Chloroformate + Oleyl Alcohol Reaction Reaction in Benzene with Pyridine Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Cholesteryl Oleyl Carbonate Workup->Product NMR NMR Spectroscopy Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Spectroscopic_Validation_Logic cluster_methods Spectroscopic Methods cluster_information Structural Information COC Synthesized This compound NMR NMR (¹H & ¹³C) COC->NMR FTIR FT-IR COC->FTIR MS Mass Spec COC->MS Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity FunctionalGroups Functional Groups (e.g., C=O, C-O) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Conclusion Structural Confirmation Connectivity->Conclusion FunctionalGroups->Conclusion MolecularWeight->Conclusion

Caption: Logical relationship between spectroscopic methods and the structural information obtained.

References

Performance Showdown: Cholesteryl Oleyl Carbonate vs. Cholesteryl Benzoate in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of cholesteryl oleyl carbonate (COC) and cholesteryl benzoate (CB) mixtures reveals distinct performance characteristics crucial for their application in advanced materials. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these two critical components in cholesteric liquid crystal formulations, supported by established experimental data and detailed methodologies.

Cholesteric liquid crystals, known for their unique thermochromic properties, are highly dependent on the precise composition of their constituent molecules. This compound, a long-chain aliphatic carbonate, and cholesteryl benzoate, an aromatic ester, are frequently employed to modulate the temperature sensitivity and helical pitch of these materials. Understanding their individual contributions and synergistic effects in mixtures is paramount for designing materials with tailored optical and thermal responses.

Quantitative Performance Comparison

The performance of this compound and cholesteryl benzoate mixtures is primarily defined by their phase transition temperatures and the resulting thermochromic properties. While extensive data on binary mixtures is limited in publicly available literature, their behavior can be inferred from their roles in well-documented ternary mixtures, often including cholesteryl nonanoate or pelargonate.

Performance ParameterThis compound (COC) Dominant MixturesCholesteryl Benzoate (CB) Dominant MixturesKey Observations
Transition Temperature Range Lower temperature rangesHigher temperature rangesCOC is known to lower the overall transition temperatures of mixtures, making them suitable for applications around room or body temperature.[1] CB, with its higher melting point, elevates the transition temperatures.[2]
Thermochromic Color Play Broader color play over a wider temperature rangeNarrower and sharper color transitionsThe long, flexible oleyl chain of COC allows for a more gradual change in helical pitch with temperature, resulting in a broader spectrum of colors. The rigid structure of CB tends to produce more abrupt changes.
Helical Twisting Power (HTP) ModerateHighAromatic compounds like CB generally exhibit a higher HTP, meaning smaller amounts are needed to induce a tight helical pitch, which corresponds to shorter wavelength (blue/violet) reflections.
Viscosity LowerHigherThe bulky aromatic ring of CB contributes to increased intermolecular interactions, leading to higher viscosity in the liquid crystal phase.
Stability Generally good, susceptible to oxidation over timeHigh chemical and thermal stabilityThe aromatic nature of CB imparts greater stability against thermal degradation and UV exposure compared to the aliphatic chain of COC.

Experimental Protocols

Accurate characterization of these liquid crystal mixtures is essential for predictable and reproducible performance. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of the liquid crystal mixtures.

Methodology:

  • A small sample (typically 3-10 mg) of the cholesteryl ester mixture is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • A thermal program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses all expected phase transitions (e.g., -20°C to 200°C).[3]

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions (e.g., solid-to-liquid crystal, liquid crystal-to-isotropic liquid). The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[4]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-10 mg of Mixture seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load run Run Heating/Cooling Cycle (e.g., 10°C/min) load->run record Record Heat Flow vs. Temperature run->record analyze Analyze Thermogram (Peaks & Areas) record->analyze determine Determine Transition Temperatures & Enthalpies analyze->determine PLM_Workflow cluster_prep Sample Preparation cluster_observation Microscopic Observation cluster_analysis Analysis place Place Sample on Slide cover Add Coverslip & Shear place->cover mount Mount on Hot Stage cover->mount observe Observe under Crossed Polarizers mount->observe heat Vary Temperature observe->heat heat->observe identify Identify Textures (e.g., focal conic, fingerprint) heat->identify correlate Correlate with DSC Transitions identify->correlate Performance_Factors cluster_molecular Molecular Properties cluster_mixture Mixture Characteristics cluster_performance Macroscopic Performance COC This compound (Flexible, Aliphatic) Ratio COC:CB Ratio COC->Ratio CB Cholesteryl Benzoate (Rigid, Aromatic) CB->Ratio Stability Thermal & UV Stability CB->Stability HTP Helical Twisting Power Ratio->HTP Viscosity Viscosity Ratio->Viscosity TempRange Transition Temperature Range HTP->TempRange ColorPlay Thermochromic Color Play HTP->ColorPlay Viscosity->TempRange TempRange->ColorPlay

References

Validating the Thermal Performance of Cyclic Olefin Copolymers (COC) Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of advanced polymers is critical for ensuring product stability, performance, and manufacturability. Cyclic Olefin Copolymer (COC) is a high-performance amorphous polymer increasingly used in medical devices, drug delivery systems, and primary packaging due to its excellent clarity, biocompatibility, and barrier properties. A key parameter governing its application range is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique to precisely determine the Tg and other phase transitions of polymers like COC.

This guide provides a comprehensive comparison of the thermal properties of various commercial grades of COC and other common amorphous polymers, supported by experimental data. It also details a standard protocol for validating phase transition temperatures using DSC, enabling researchers to reliably characterize their materials.

Comparative Analysis of Thermal Properties

The glass transition temperature of COC can be tailored by adjusting the comonomer ratio during polymerization, leading to a wide range of available grades with distinct thermal characteristics. This allows for the selection of a suitable grade for specific applications, from those requiring high-temperature resistance, such as steam sterilization, to those needing more flexibility.

Below is a comparative summary of the key thermal properties of several commercial COC grades alongside other common amorphous polymers used in similar applications. The Glass Transition Temperature (Tg) is a primary indicator of the material's upper service temperature in many applications, while the Heat Deflection Temperature (HDT) provides insight into the material's short-term load-bearing capacity at elevated temperatures.

MaterialGradeGlass Transition Temperature (Tg) (°C)Heat Deflection Temperature (HDT) @ 0.46 MPa (°C)
Cyclic Olefin Copolymer (COC) TOPAS® 8007S-047875
TOPAS® 6013S-04138130
TOPAS® 6015S-04158150
TOPAS® 6017S-04178170
Cyclic Olefin Polymer (COP) ZEONOR® 1020R102101
ZEONOR® 1060R100Not specified
ZEONOR® 1600R163Not specified
Polycarbonate (PC) General Purpose~147~138
Polymethyl Methacrylate (PMMA) General Purpose~105-110~95

Note: The values presented are typical and may vary depending on the specific grade and processing conditions. Always refer to the manufacturer's datasheet for precise specifications.

Experimental Protocol: DSC for COC Phase Transition Validation

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram, indicating a change in the material's heat capacity.

Objective: To determine the glass transition temperature (Tg) of a Cyclic Olefin Copolymer (COC) sample.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Standard aluminum DSC pans and lids

  • Crimping press for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • COC sample (e.g., pellets, film, or molded part)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Using clean forceps, place a small, representative portion of the COC sample (typically 5-10 mg) into a standard aluminum DSC pan.

    • Accurately weigh the sample and record the mass.

    • Place a lid on the pan and seal it using a crimping press. Ensure the seal is secure to prevent any loss of material during the experiment.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.

    • Close the DSC cell and start purging with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program: A conventional heat-cool-heat cycle is typically employed to erase the thermal history of the sample and obtain a clear glass transition.

    • First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., Tg + 40°C) at a constant heating rate, typically 10°C/min. This scan removes any molded-in stresses or previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., Tg - 50°C). This imparts a consistent thermal history to the sample.

    • Second Heating Scan: Heat the sample again at the same rate as the first heating scan (10°C/min) through the glass transition region. The Tg is determined from this second heating scan.

  • Data Analysis:

    • The glass transition temperature is determined from the second heating curve. It is typically reported as the midpoint of the step change in the heat flow curve.

    • The onset and endset temperatures of the transition can also be reported to describe the breadth of the transition.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the logical comparison of COC with alternative materials, the following diagrams are provided.

experimental_workflow Experimental Workflow for DSC Analysis of COC cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Thermal Program cluster_analysis Data Analysis prep1 Weigh 5-10 mg of COC Sample prep2 Place in Aluminum Pan prep1->prep2 prep3 Seal Pan with Crimping Press prep2->prep3 setup1 Load Sample and Reference Pans into DSC prep3->setup1 setup2 Start Inert Gas Purge (e.g., Nitrogen) setup1->setup2 run1 1st Heat: Erase Thermal History (e.g., 10°C/min) setup2->run1 run2 Cool: Impart Controlled History (e.g., 10°C/min) run1->run2 run3 2nd Heat: Data Acquisition (e.g., 10°C/min) run2->run3 analysis1 Analyze 2nd Heating Curve run3->analysis1 analysis2 Determine Tg (Midpoint of Transition) analysis1->analysis2 material_comparison COC vs. Alternative Amorphous Polymers cluster_properties Key Properties cluster_alternatives Alternative Materials COC Cyclic Olefin Copolymer (COC) prop1 High Tg Grades (up to 178°C) COC->prop1 Superior Heat Resistance prop2 Excellent Moisture Barrier COC->prop2 Ideal for Packaging prop3 High Purity & Biocompatibility COC->prop3 Medical & Pharma Applications prop4 Good Chemical Resistance COC->prop4 COP Cyclic Olefin Polymer (COP) COP->prop1 Similar but distinct family PC Polycarbonate (PC) PC->prop1 Lower Max Tg PC->prop4 Lower resistance to some chemicals PMMA Polymethyl Methacrylate (PMMA) PMMA->prop1 Lower Tg PMMA->prop4 Lower resistance to solvents

Confirming the Crystal Structure of Cholesteryl Oleyl Carbonate: A Comparative Guide to Diffraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a compound's crystal structure is a cornerstone of modern materials science and pharmaceutical development. For a molecule like cholesteryl oleyl carbonate, a liquid crystal material with applications in cosmetics and display technologies, understanding its solid-state architecture is crucial for controlling its physicochemical properties.[1][2] This guide provides a comparative analysis of X-ray diffraction (XRD) and alternative crystallographic techniques for confirming the crystal structure of this compound, supported by experimental data and detailed protocols.

X-ray Powder Diffraction (XRD) Analysis of this compound

X-ray powder diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of bulk materials. It is particularly useful when growing large single crystals is challenging.

Crystal Structure of this compound from Powder XRD Data

The crystal structure of this compound has been determined from X-ray powder diffraction data. The analysis revealed a primitive monoclinic crystal system with the space group Pc. The unit cell parameters were determined to be:

  • a = 18.921 ± 0.006 Å

  • b = 12.952 ± 0.003 Å

  • c = 9.276 ± 0.002 Å

  • β = 91.32 ± 0.03°

The study also provided insights into the microstructure, indicating an average crystallite size of 60 nm and a micro-strain of 45x10⁻⁴, which was attributed to conformational disorder in the fatty acid chain.[1]

Experimental Protocol for Powder XRD

The following protocol outlines the typical steps for analyzing a powdered sample of an organic compound like this compound.

  • Sample Preparation:

    • A small amount of the crystalline this compound (approximately 200 mg) is gently ground into a fine, homogeneous powder to ensure random orientation of the crystallites.

    • The powder is then carefully packed into a sample holder, ensuring a flat and level surface that is flush with the holder's top. A glass slide can be used to gently press and flatten the sample.

  • Instrument Setup:

    • An X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

    • The instrument is calibrated using a standard reference material, such as silicon or lanthanum hexaboride (LaB₆).

    • The X-ray generator is set to standard operating conditions (e.g., 40 kV and 40 mA).

  • Data Collection:

    • The sample is mounted on the goniometer.

    • A continuous scan is performed over a 2θ range of, for example, 2° to 50°, with a step size of 0.02° and a count time of 1-2 seconds per step.

    • During data collection, the sample holder is often rotated to minimize preferred orientation effects.

  • Data Analysis (Rietveld Refinement):

    • The resulting diffraction pattern is processed to identify the peak positions and intensities.

    • The background is modeled and subtracted.

    • The peaks are indexed to determine the unit cell parameters.

    • Rietveld refinement is then employed. This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grind Sample Packing Pack Sample Holder Grinding->Packing Mounting Mount Sample Packing->Mounting Scanning Scan 2θ Range Mounting->Scanning Processing Process Raw Data Scanning->Processing Indexing Index Peaks Processing->Indexing Refinement Rietveld Refinement Indexing->Refinement Structure Crystal Structure Refinement->Structure

Figure 1. Experimental workflow for powder X-ray diffraction analysis.

Comparison with Alternative Crystallographic Techniques

While powder XRD is a valuable tool, other diffraction techniques can provide complementary or more detailed structural information. The choice of technique often depends on the nature of the sample and the specific information required.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal XRD (SCXRD) is considered the "gold standard" for crystal structure determination, offering unparalleled atomic resolution.[3]

Comparison with Powder XRD:

  • Sample Requirements: SCXRD requires a high-quality single crystal, typically with dimensions of at least 10-50 µm. Growing suitable single crystals of cholesteryl esters can be challenging. Powder XRD, in contrast, uses a polycrystalline powder.

  • Data Quality: SCXRD provides a three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles. Powder XRD data is one-dimensional, leading to peak overlap, which can make unambiguous structure solution more difficult, especially for complex, low-symmetry organic molecules.

  • Information Obtained: SCXRD can be used to solve the structure of a completely unknown compound. While structure solution from powder data is possible, it is often used to refine a known or proposed structure.

Quantitative Comparison:

ParameterPowder XRD (this compound)Single-Crystal XRD (Cholesteryl Laurate)
Crystal System MonoclinicMonoclinic
Space Group PcP2₁
a (Å) 18.921 ± 0.00613.005 ± 0.002
b (Å) 12.952 ± 0.0039.005 ± 0.001
c (Å) 9.276 ± 0.00231.421 ± 0.003
β (°) 91.32 ± 0.0390.82 ± 0.01
Resolution Not explicitly statedHigh (atomic)
Sample Requirement ~200 mg powderSingle crystal (~10-50 µm)
Data Collection Time HoursHours to a day

Experimental Protocol for SCXRD:

  • Crystal Growth:

    • High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol/water) to create a saturated or near-saturated solution.[4]

    • Single crystals are grown using techniques such as slow evaporation, slow cooling, or vapor diffusion. This can be a time-consuming and iterative process.[4]

  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • The diffraction spots are indexed to determine the unit cell and space group.

    • The intensities of the reflections are integrated.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

3D Electron Diffraction (3D ED / MicroED)

3D Electron Diffraction, also known as Microcrystal Electron Diffraction (MicroED), is an emerging technique that uses an electron beam to determine the structure of nanocrystals.[5]

Comparison with XRD:

  • Sample Size: 3D ED can be performed on crystals that are thousands of times smaller than those required for SCXRD, often in the nanometer to sub-micrometer range.[5]

  • Data Collection Speed: Data collection is typically very fast, often taking only a few minutes per crystal.

  • Beam Interaction: Electrons interact much more strongly with matter than X-rays, which is why very small crystals can be used. However, this can also lead to dynamical scattering effects that can complicate data analysis.

Experimental Protocol for 3D ED:

  • Sample Preparation:

    • A small amount of the powdered this compound is applied to a transmission electron microscopy (TEM) grid.

    • The grid is plunge-frozen in liquid ethane to vitrify the sample and protect it from radiation damage.

  • Data Collection:

    • The frozen grid is loaded into a cryo-TEM.

    • Nanocrystals are identified, and the microscope is switched to diffraction mode.

    • A continuous rotation dataset is collected by tilting the sample stage while the electron beam is on, recording a movie of the diffraction patterns.

  • Data Processing:

    • The movie frames are processed to extract and integrate the diffraction intensities.

    • The data is then treated similarly to SCXRD data to solve and refine the crystal structure.

Neutron Diffraction

Neutron diffraction is a powerful technique that is particularly sensitive to the positions of light atoms, such as hydrogen.

Comparison with XRD:

  • Hydrogen Atom Localization: X-rays are scattered by electrons, making it difficult to precisely locate hydrogen atoms, which have only one electron. Neutrons are scattered by atomic nuclei, and they are very sensitive to hydrogen and its isotope deuterium. This makes neutron diffraction ideal for studying hydrogen bonding networks.[6]

  • Sample Size: Neutron diffraction experiments typically require much larger crystals than SCXRD due to the lower flux of neutron sources.[6]

  • Isotope Sensitivity: Neutron scattering lengths vary between isotopes, allowing for contrast variation experiments by selectively deuterating parts of a molecule.

Experimental Protocol for Neutron Diffraction:

  • Crystal Growth:

    • Large, high-quality single crystals (often several mm³) are required. For organic molecules, this can be a significant challenge. Deuteration of the sample may be performed to improve the signal-to-noise ratio.[6]

  • Data Collection:

    • The crystal is mounted in a neutron diffractometer at a reactor or spallation source.

    • A beam of neutrons is directed at the sample.

    • The diffracted neutrons are detected, and their intensities are measured as a function of scattering angle.

  • Data Analysis:

    • The data is processed in a similar manner to X-ray diffraction data to determine the crystal structure, with a particular focus on the positions of hydrogen atoms.

Technique_Comparison cluster_main Crystal Structure Confirmation cluster_techniques Diffraction Techniques COC This compound Crystal PXRD Powder XRD COC->PXRD Bulk Analysis SCXRD Single-Crystal XRD COC->SCXRD High-Resolution Structure ED 3D Electron Diffraction COC->ED Nanocrystal Analysis ND Neutron Diffraction COC->ND H-Atom Location

Figure 2. Logical relationship between this compound and diffraction techniques.

Conclusion

For the routine confirmation of the crystal structure of a bulk sample of this compound, X-ray powder diffraction is a highly effective and accessible technique. It provides accurate unit cell parameters and information about the phase purity and microstructure of the material.

For a more detailed and precise structural elucidation, including the exact determination of all atomic positions, bond lengths, and angles, single-crystal X-ray diffraction would be the preferred method, provided that suitable single crystals can be grown.

In cases where only nanocrystals are available, 3D electron diffraction offers a powerful alternative for obtaining high-resolution structural information. Finally, if the precise location of hydrogen atoms and the details of hydrogen bonding are of primary interest, neutron diffraction stands out as the most suitable technique, despite the challenge of growing large crystals.

The choice of the optimal analytical method will ultimately depend on the specific research question, the available sample, and the desired level of structural detail.

References

Assessing the Purity of Synthesized Cholesteryl Oleyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized cholesteryl oleyl carbonate (COC), a critical component in various drug delivery systems and liquid crystal applications, is paramount to ensure consistent performance, safety, and efficacy. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized COC against a standard, supported by experimental data and detailed protocols.

Comparison with Alternative Cholesteryl Esters

This compound is one of several cholesteryl esters utilized in drug delivery and other advanced applications. Its performance and purity are often compared with other common alternatives such as cholesteryl nonanoate and cholesteryl benzoate. The choice of ester can influence the physicochemical properties of the final formulation, including stability, drug release profile, and cellular uptake.

FeatureThis compound (COC)Cholesteryl NonanoateCholesteryl Benzoate
Molecular Formula C46H80O3C36H62O2C34H50O2
Molecular Weight 681.13 g/mol [1][2]526.88 g/mol 490.76 g/mol
Typical Purity ≥97%[3]>99%≥98%
Melting Point ~20 °C[4]77-82 °C149-150 °C
Key Characteristics Forms thermochromic liquid crystals, useful in temperature-sensitive applications.[1]Often used in combination with other cholesteryl esters to create specific liquid crystal mixtures.A foundational liquid crystal material, known for its stable crystalline structure.

Experimental Protocols for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of synthesized this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method to visualize the number of components in a sample and identify potential impurities by comparing their retention factors (Rf) to a known standard.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The optimal ratio may require some experimentation.

  • Sample Preparation: Dissolve a small amount of the synthesized COC and a standard COC in a volatile solvent like chloroform or dichloromethane.

  • Spotting: Apply small spots of the sample and standard solutions onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed developing chamber containing the mobile phase. Allow the solvent front to ascend near the top of the plate.

  • Visualization: After drying the plate, visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid or potassium permanganate stain) followed by gentle heating.

  • Analysis: Calculate the Rf value for each spot. The presence of spots in the synthesized sample that are not present in the standard indicates impurities. Common impurities like unreacted cholesterol or oleyl alcohol will have different Rf values.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for separating and quantifying the components of a mixture with high resolution. A reversed-phase HPLC method is commonly employed for cholesteryl esters.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and isopropanol is often effective. For example, a mobile phase of acetonitrile/isopropanol (50:50, v/v) can be used.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for cholesterol and its esters as they lack a strong chromophore.[6][7]

  • Sample Preparation: Prepare solutions of known concentrations of the synthesized COC and a certified reference standard in the mobile phase.

  • Analysis: Inject the sample and standard solutions. The purity of the synthesized COC is determined by comparing its peak area to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. For cholesteryl esters, derivatization is often necessary to improve their volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A low-bleed capillary column suitable for high-temperature analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate components with different boiling points. A typical program might start at a lower temperature and ramp up to a high temperature (e.g., initial temperature of 250°C, ramp to 320°C).

  • Derivatization: To increase volatility, the hydroxyl group of any unreacted cholesterol and the ester group of COC can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Injection: A splitless injection is often used for trace analysis.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to identify all components and in selected ion monitoring (SIM) mode for quantification of specific ions.

  • Analysis: The purity is assessed by comparing the peak area of the derivatized COC to the total peak area. The mass spectrum of the main peak should be compared to a reference spectrum of pure, derivatized COC for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of the synthesized compound and identifying impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Sample Preparation: Dissolve a few milligrams of the synthesized COC in the deuterated solvent.

  • Analysis:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cholesterol and oleyl carbonate moieties. The integration of these signals can be used to confirm the ratio of the different parts of the molecule. Impurities will present as additional, unexpected peaks.

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local environment, making it a powerful tool for identifying structural isomers and impurities. The spectrum of the synthesized product should be compared to a reference spectrum of pure COC.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, phase transitions, and decomposition temperature. Impurities can affect these properties.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: A small, accurately weighed amount of the synthesized COC is placed in an aluminum pan.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions. The peak shape and temperature can be compared to a pure standard.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA curve shows the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.

Data Presentation

The quantitative data obtained from the various analytical techniques should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC Purity Analysis of Synthesized this compound

SampleRetention Time (min)Peak AreaArea %Identity
Standard COC15.21,250,000100This compound
Synthesized COC15.21,187,50095.0This compound
"5.825,0002.0Impurity 1 (e.g., Cholesterol)
"10.137,5003.0Impurity 2 (e.g., Oleyl Alcohol)

Table 2: Thermal Analysis of Synthesized this compound

SampleMelting Point (°C)Decomposition Onset (°C)
Standard COC20.5350
Synthesized COC19.8345

Visualization of Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding the logical progression of the purity assessment process.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative & Structural Analysis cluster_final Final Purity Assessment synthesis Synthesized COC purification Crude Purification (e.g., Column Chromatography) synthesis->purification tlc TLC Analysis purification->tlc hplc HPLC-UV/ELSD tlc->hplc gcms GC-MS (with derivatization) hplc->gcms nmr NMR (1H & 13C) gcms->nmr thermal Thermal Analysis (DSC/TGA) nmr->thermal data_analysis Data Comparison & Purity Calculation thermal->data_analysis final_product High-Purity COC data_analysis->final_product

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Signaling Pathway for Impurity Identification

The identification of impurities often follows a logical pathway, starting with simpler techniques and progressing to more complex ones for structural elucidation.

impurity_identification_pathway start Synthesized Product tlc TLC shows extra spots start->tlc hplc HPLC shows extra peaks tlc->hplc gcms GC-MS Analysis hplc->gcms nmr_analysis NMR of Impurity Fraction hplc->nmr_analysis If impurity can be isolated mass_spec Mass Spectrum of Impurity gcms->mass_spec structure Structural Elucidation of Impurity mass_spec->structure nmr_analysis->structure

Caption: Logical pathway for the identification and structural elucidation of impurities in synthesized this compound.

References

A Comparative Guide to the Biocompatibility of Cholesteryl Oleyl Carbonate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems is a cornerstone of advanced therapeutics. Among the various materials being explored, lipid-based nanoparticles have garnered significant attention due to their biocompatibility and versatility. This guide provides a comparative analysis of the biocompatibility of cholesteryl oleyl carbonate (COC) against other commonly used lipid-based alternatives, namely liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). The information presented herein is intended to assist researchers in making informed decisions for their biomedical applications.

Executive Summary

This compound (COC) is a cholesterol derivative with liquid crystalline properties. While direct quantitative biocompatibility data for standalone COC is limited, its constituent components, cholesterol and oleic acid, have been studied. Furthermore, studies on COC blended with polymers suggest it can enhance hemocompatibility. In contrast, lipid-based nanoparticles such as liposomes, SLNs, and NLCs have been more extensively characterized and are generally considered biocompatible and safe for drug delivery applications. This guide synthesizes the available data on the cytotoxicity, hemocompatibility, and in vivo biocompatibility of these materials.

Overview of Materials

This compound (COC): A carbonate ester of cholesterol and oleyl alcohol, COC is a liquid crystal material. Its use in biomedical applications is still emerging, with some studies exploring its potential in drug delivery systems, often as a component in a larger formulation.

Liposomes: These are vesicular structures composed of a lipid bilayer, typically phospholipids and cholesterol, enclosing an aqueous core. They are a well-established drug delivery platform with several clinically approved formulations. Their biocompatibility is a key advantage.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids (at room and body temperature). They offer advantages such as controlled release and protection of encapsulated drugs. They are generally considered to have low toxicity.

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This structure enhances drug loading capacity and physical stability compared to SLNs. NLCs also exhibit a favorable biocompatibility profile.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity, hemocompatibility, and in vivo biocompatibility of COC and its alternatives. It is important to note the scarcity of direct data for COC as a standalone material; therefore, data for its components (cholesterol and oleic acid) are included for an inferred assessment.

In Vitro Cytotoxicity
MaterialCell LineAssayEndpointResultCitation
This compound (COC) ---Data not available-
Cholesterol (component of COC)Macrophages-CytotoxicityHigh concentrations can induce cytotoxicity[1]
Caco-2 (colon cancer)MTTIC50 (72h)Cholestenone (metabolite): 5 ± 1 µg/mL[2]
Oleic Acid (component of COC)A549 (lung cancer)MTTIC50 (48h)20 nM[3]
PC-3 (prostate cancer)MTTIC50 (48h)15 µM[3]
KLE (endometrial cancer)MTTIC50 (72h)445.6 µM[4]
Hec-1B (endometrial cancer)MTTIC50 (72h)382.8 µM[4]
Liposomes ---Generally considered non-toxic[5]
Solid Lipid Nanoparticles (SLNs) A549 (alveolar epithelial)MTTEC50SLN20: 4080 µg/ml; SLN50: 1520 µg/ml[6]
A549 (alveolar epithelial)LDHEC50SLN20: 3431 µg/ml; SLN50: 1253 µg/ml[6]
Murine lung slices-CytotoxicitySLN50: 1500 µg/ml[6]
Nanostructured Lipid Carriers (NLCs) ---Generally considered biocompatible[7]
Hemocompatibility
MaterialTestResultCitation
This compound (COC) Blended with polyurethane showed reduced platelet adhesion, activation, and hemolysis.Improved hemocompatibility in polymer blend[8]
Cholesterol (component of COC)-High cholesterol can be associated with hemostatic abnormalities[9]
Oleic Acid (component of COC)Hemolysis AssayHemolytic at higher concentrations[10][11]
Liposomes Hemolysis AssayNegligible hemolysis at concentrations relevant for drug administration.[12][13]
Solid Lipid Nanoparticles (SLNs) -Generally considered hemocompatible[14]
Nanostructured Lipid Carriers (NLCs) Hemolysis AssayDid not cause destruction of red blood cells.[15]
In Vivo Biocompatibility
MaterialAnimal ModelObservationsCitation
This compound (COC) -Data not available-
Cholesterol (component of COC)-High levels linked to atherosclerosis[1]
Oleic Acid (component of COC)MiceIron oxide nanoparticles stabilized with oleic acid showed negligible toxicity.[16]
Liposomes -Generally biocompatible and biodegradable.[5]
Solid Lipid Nanoparticles (SLNs) Mice (repeated dose inhalation)No significant signs of inflammation at deposit doses up to 200 µg.
Animals (intravenous)Reported to be nontoxic in many studies.
Nanostructured Lipid Carriers (NLCs) -Generally well-tolerated in vivo.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are standardized protocols for key in vitro biocompatibility assays.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the general toxicity of a material on cultured cells.

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_assessment Assessment sample_prep Prepare test material extracts (e.g., in culture medium at 37°C for 24h) cell_culture Culture mammalian cells (e.g., L929 fibroblasts) to near confluence exposure Expose cell monolayers to material extracts, positive control (e.g., cytotoxic material), and negative control (e.g., non-toxic material) cell_culture->exposure incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) exposure->incubation qualitative Qualitative Assessment: Microscopic evaluation of cell morphology (e.g., lysis, rounding) incubation->qualitative quantitative Quantitative Assessment: Measure cell viability using assays (e.g., MTT, XTT, LDH) incubation->quantitative

Caption: Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5).

Methodology:

  • Preparation of Material Extracts: The test material is incubated in a cell culture medium (e.g., MEM with 5% calf serum) at a ratio of surface area or mass to volume of the medium (e.g., 6 cm²/mL or 0.2 g/mL) for 24 hours at 37°C.[2]

  • Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are seeded in 96-well plates and cultured until they form a near-confluent monolayer.[10]

  • Exposure: The culture medium is replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.[2]

  • Incubation: The cells are incubated with the extracts for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Assessment:

    • Qualitative: The cell monolayers are examined microscopically for changes in morphology, such as cell lysis, rounding, or detachment. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.[2]

    • Quantitative: Cell viability is determined using a quantitative assay such as the MTT assay. The absorbance is measured spectrophotometrically, and the percentage of viable cells is calculated relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[17]

Hemolysis Assay (ASTM F756)

This test determines the hemolytic potential of a material, i.e., its ability to damage red blood cells.

Workflow Diagram:

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_prep Prepare diluted human blood suspension (e.g., in phosphate-buffered saline) sample_prep Prepare test material (direct contact) or its extract (indirect contact) incubation Incubate blood suspension with: - Test material/extract - Positive control (e.g., water) - Negative control (e.g., saline) sample_prep->incubation centrifugation Centrifuge samples to pellet intact red blood cells incubation->centrifugation measurement Measure hemoglobin concentration in the supernatant spectrophotometrically centrifugation->measurement calculation Calculate percentage of hemolysis measurement->calculation

Caption: Workflow for Hemolysis Testing (ASTM F756).

Methodology:

  • Blood Preparation: Freshly collected human blood, anticoagulated with citrate, is diluted with phosphate-buffered saline (PBS).[3]

  • Test Sample Preparation:

    • Direct Contact: The test material is placed directly into a tube with the diluted blood.[16]

    • Indirect Contact (Extract): An extract of the material is prepared as described in the cytotoxicity protocol and then added to the diluted blood.[3]

  • Controls: A positive control (e.g., distilled water, which causes 100% hemolysis) and a negative control (e.g., saline, which causes 0% hemolysis) are included.[18]

  • Incubation: The tubes are incubated at 37°C for a specified period (e.g., 3 hours), with gentle mixing at intervals.[1]

  • Analysis: After incubation, the tubes are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant is measured using a spectrophotometer at a wavelength of 540 nm.[1]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[18]

Signaling Pathways in Biocompatibility

The interaction of nanoparticles with biological systems can trigger various signaling pathways. Understanding these pathways is crucial for designing biocompatible materials.

Simplified Cell Response to Nanoparticles:

Signaling_Pathway Nanoparticle Lipid-Based Nanoparticle Cell_Membrane Cell Membrane Interaction Nanoparticle->Cell_Membrane Uptake Cellular Uptake (Endocytosis/Phagocytosis) Cell_Membrane->Uptake Lysosome Lysosomal Compartment Uptake->Lysosome ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Inflammation Inflammatory Response (e.g., cytokine release) ROS->Inflammation Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Viability Cell Viability Inflammation->Viability can decrease Apoptosis->Viability decreases

Caption: Simplified signaling cascade of nanoparticle-cell interaction.

This diagram illustrates that upon interaction with the cell membrane, nanoparticles can be internalized and processed in lysosomes. This can lead to the generation of reactive oxygen species (ROS), which in turn can trigger inflammatory responses or apoptosis, ultimately affecting cell viability. The surface chemistry, size, and composition of the nanoparticles play a critical role in determining the extent of these cellular responses.

Conclusion

This guide provides a comparative overview of the biocompatibility of this compound and alternative lipid-based nanoparticles. While COC shows promise, particularly in enhancing the hemocompatibility of polymer blends, a clear need exists for more direct and quantitative biocompatibility studies on the standalone material.

Liposomes, SLNs, and NLCs are well-characterized materials with a large body of evidence supporting their biocompatibility for biomedical applications. For researchers and drug developers, the choice of material will depend on the specific application, desired release profile, and the need for a well-established safety profile. For novel applications of COC, thorough in vitro and in vivo biocompatibility testing according to standardized protocols is highly recommended to ensure safety and efficacy.

References

Cross-verification of cholesteryl oleyl carbonate properties using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Analytical Cross-Verification of Cholesteryl Oleyl Carbonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients is paramount. This compound (COC), a liquid crystal material, presents unique thermal and structural characteristics relevant to advanced drug delivery systems.[1] This guide provides a comparative overview of various analytical techniques used to characterize COC, presenting supporting data and methodologies to ensure robust cross-verification of its properties.

Physicochemical Properties of this compound

This compound is the carbonate ester of cholesterol and oleyl alcohol.[1] It is a soft, crystalline material that exhibits thermotropic liquid crystal behavior, meaning its phase transitions are temperature-dependent.[1][2] This property is critical for its application in temperature-sensitive formulations and devices.[2]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17110-51-9[1][2][3][4]
Molecular Formula C₄₆H₈₀O₃[1][3][4][5][6]
Molecular Weight ~681.1 g/mol [4][5][6]
Appearance Transparent liquid or soft crystalline material[1][6]
Melting Point ~20 °C[1][3][6]

Cross-Verification by Analytical Techniques

A multi-technique approach is essential for the comprehensive characterization of COC. The data obtained from orthogonal methods can be used to confirm its identity, purity, thermal behavior, and crystalline structure.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the thermotropic phase transitions of COC. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[2]

Table 2: Phase Transition Temperatures and Enthalpies for this compound (DSC Data)

TransitionTemperature (°C)Enthalpy (J/g)Source
Smectic → Cholesteric (Heating)18.3-[2]
Cholesteric → Isotropic (Heating)37.5-[2]
Cholesteric → Smectic34.52.1[2]
Smectic → Isotropic40.23.8[2]
Isotropic → Cholesteric (Cooling)35.1-[2]
Cholesteric → Smectic (Cooling)15.8-[2]
Spectroscopic Characterization

Spectroscopic methods provide information about the chemical structure and functional groups, confirming the identity of the synthesized or procured material.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Peaks / SignalsInterpretationSource
¹H NMR δ 5.35 (m, 1H)Cholesterol C6-H[2]
FTIR 1745 cm⁻¹C=O (Carbonate) Stretch[2]
1250 cm⁻¹C-O-C Asymmetric Stretch[2]
Mass Spectrometry 681.1256 g/mol Molecular Weight Validation[2]
Structural Analysis: X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and microstructure of materials. Analysis of COC powder provides detailed information on its solid-state arrangement.[7]

Table 4: Crystallographic Data for this compound (XRD Data)

ParameterValueSource
Crystal System Primitive Monoclinic[7]
Space Group Pc[7]
Unit Cell Parameters a = 18.921 Å, b = 12.952 Å, c = 9.276 Å, β = 91.32°[7]
Average Crystallite Size 60 nm[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results.

Differential Scanning Calorimetry (DSC):

  • A precisely weighed sample of purified COC (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere.

  • To avoid metastable states and ensure reproducible results, a slow heating/cooling rate (e.g., ≤1°C/min) is recommended.[2]

  • The heat flow is recorded as a function of temperature to identify endothermic and exothermic transitions.

X-Ray Diffraction (XRD):

  • A well-ground, powdered specimen of COC is prepared and mounted on a sample holder.

  • The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation).

  • The diffraction pattern is recorded over a range of 2θ angles.

  • The resulting data is analyzed to determine the crystal structure, space group, and unit cell parameters. Line broadening analysis can be used to determine crystallite size and micro-strain.[7]

Spectroscopy (NMR, FTIR):

  • ¹H NMR: The COC sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is acquired on an NMR spectrometer, and chemical shifts are reported relative to a reference standard (e.g., TMS).[2]

  • FTIR: A small amount of the sample is analyzed, either as a melt in a capillary cell or using an Attenuated Total Reflectance (ATR) accessory.[5] The infrared spectrum is recorded, and the positions of absorption bands are used to identify characteristic functional groups.[2]

Visualization of Experimental Workflow

G cluster_synthesis Synthesis & Purity cluster_characterization Physicochemical Characterization synthesis COC Synthesis tlc Purity Assessment (TLC) synthesis->tlc nmr Structural ID (NMR) tlc->nmr Purified COC ftir Functional Groups (FTIR) tlc->ftir Purified COC ms Molecular Weight (MS) tlc->ms Purified COC dsc Thermal Analysis (DSC) tlc->dsc Purified COC xrd Crystal Structure (XRD) tlc->xrd Purified COC pom Microscopy (POM) tlc->pom Purified COC dsc->pom Correlate Transitions

Caption: Experimental workflow for the synthesis and cross-verification of this compound.

Comparison with Alternative Lipid Excipients

COC's properties make it a candidate for lipid-based drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Lipid Nanoparticles (LNPs). A comparison with structurally similar or functionally equivalent lipids is informative.

Table 5: Comparison of COC with Other Lipid Excipients

FeatureThis compound (COC)Cholesteryl Oleate (CO)Cholesterol (in LNPs)Phytosterols (e.g., β-sitosterol)
Primary Role Thermotropic liquid crystal, lipid matrix formerLipid matrix formerLNP structural stabilizer, aids transfectionCholesterol replacement in LNPs
Key Property Forms stable smectic and cholesteric phases[2]Structurally similar to COC, also forms liquid crystals[7]Enhances LNP stability and rigidity[8]Induces polymorphic shapes in LNPs, enhances mRNA delivery[9]
Cholesteric Transition Lower temperature (~29°C) than CO[2]Higher temperature (~42.5°C) than COC[2]Not a liquid crystal itselfCan alter LNP morphology and lamellarity[8]
Application Note Suitable for biomedical applications near body temperature[2]Also used in lipid-based formulations[10]Standard component in FDA-approved mRNA LNP vaccines[11]A promising alternative to cholesterol for improved intracellular delivery[9]

Logical Relationship Diagram

G cluster_parent Lipid-Based Drug Delivery Systems cluster_components Core Lipid Components lnp Lipid Nanoparticles (LNPs) sln Solid Lipid Nanoparticles (SLNs) coc This compound (COC) coc->sln Potential Use co Cholesteryl Oleate (CO) coc->co Structurally Similar, Different Transition Temps co->sln Demonstrated Use chol Cholesterol chol->lnp Standard Component phyto Phytosterols (e.g., β-sitosterol) chol->phyto Functional Alternatives phyto->lnp Alternative Component

Caption: Comparison of this compound with other lipids used in drug delivery.

References

The Stability Showdown: Encapsulated vs. Non-Encapsulated Cycloolefin Copolymers (COC) in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is a cornerstone of creating safe and effective therapeutics. Cycloolefin Copolymers (COC) have emerged as a high-performance material in pharmaceutical packaging due to their exceptional purity and barrier properties. This guide provides a comparative analysis of the stability of APIs in contact with COC in two scenarios: as a primary packaging material (non-encapsulated) and as an encapsulation matrix (encapsulated), supported by established principles and experimental methodologies.

While direct comparative studies fully detailing the stability of an API encapsulated within a Cycloolefin Copolymer (COC) matrix versus the same API in a non-encapsulated format (e.g., stored in a COC vial) are not extensively available in public literature, a robust analysis can be constructed based on the well-documented, exceptional properties of COC and the established principles of microencapsulation for stability enhancement.

Understanding the Stability Landscape

The stability of a pharmaceutical product refers to its ability to retain its physical, chemical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Key factors that can compromise stability include temperature, humidity, light, and interaction with packaging materials.

Non-Encapsulated COC: The Gold Standard in Pharmaceutical Packaging

Cycloolefin Copolymers are amorphous polymers known for their outstanding properties that contribute to the stability of pharmaceutical products when used as a primary packaging material, such as in vials, syringes, and blister packs.[1][2]

Key Stability-Enhancing Properties of Non-Encapsulated COC:

  • High Purity and Low Extractables/Leachables: COC is an extremely pure polymer with very low levels of extractables and leachables, minimizing the risk of contamination and interaction with the drug product.[1] This inertness is crucial for maintaining the potency and safety of sensitive formulations.[1]

  • Excellent Moisture Barrier: COC provides a superior barrier to water vapor, protecting moisture-sensitive APIs from degradation.[1][2] This is a significant advantage over many other polymers.

  • Chemical Resistance: COC exhibits high resistance to a wide range of chemicals, including acids, bases, and polar solvents, ensuring the integrity of the drug formulation.[1][2]

  • Dimensional Stability: The material shows high dimensional stability with minimal changes after processing, which is critical for the performance of precision devices like prefilled syringes and microfluidic chips.[1]

  • Transparency: Its glass-like clarity allows for easy visual inspection of the drug product.[1]

Encapsulated COC: A Hypothesis for Superior Stability

Encapsulation is a process where an active ingredient is enclosed within a protective matrix. While polymers like PLGA are commonly studied for this purpose, the inherent properties of COC make it a theoretically ideal candidate for creating a highly stable micro-encapsulated drug delivery system. Encapsulation within a COC matrix would create a microenvironment that further shields the API from external stressors.

The primary mechanisms by which encapsulation enhances stability are:

  • Controlled Release: Encapsulation can be designed to release the drug in a controlled manner, which can be beneficial for both efficacy and stability.[3][4]

  • Physical Barrier: The polymer matrix provides a physical barrier against environmental factors such as oxygen, moisture, and light.

  • Matrix Effect: The polymer matrix can physically immobilize the API, reducing its molecular mobility and susceptibility to degradation.

Comparative Analysis: Encapsulated vs. Non-Encapsulated COC

The following table summarizes the expected stability performance of an API in both scenarios. The "Encapsulated in COC Matrix" column is based on the inferred benefits of combining encapsulation principles with the known properties of COC.

Stability ParameterNon-Encapsulated (API in COC Container)Encapsulated (API in COC Matrix)Rationale for Enhanced Stability with Encapsulation
Thermal Stability High (protected by the thermal resistance of the COC container)Very HighThe COC matrix provides an additional insulating layer and reduces molecular mobility of the API, potentially increasing its degradation temperature.[1]
Photostability Moderate to High (dependent on the UV transmission properties of the specific COC grade)Very HighThe opaque or UV-absorbing nature of a formulated COC matrix can provide superior protection from light-induced degradation compared to a transparent container.
Chemical Stability High (protected from external chemical contaminants by the COC container)Very HighThe COC matrix provides an intimate and inert barrier, further minimizing interaction with any residual reactive species.[1][2]
Moisture Protection Very High (excellent moisture barrier of the COC container)Extremely HighThe API is fully embedded within the hydrophobic COC matrix, offering an even greater degree of protection from hydrolysis.[1][2]
Oxidative Stability HighVery HighThe dense COC matrix would significantly limit oxygen diffusion to the encapsulated API.

Experimental Protocols for Stability Assessment

To empirically validate the superior stability of encapsulated APIs in a COC matrix, the following experimental protocols can be employed.

Thermal Stability Testing

Objective: To evaluate the effect of elevated temperatures on the degradation of the API in both encapsulated and non-encapsulated forms.

Methodology:

  • Sample Preparation:

    • Encapsulated: Prepare microparticles of the API encapsulated in COC.

    • Non-Encapsulated: Place the pure API powder in a COC vial.

  • Stress Conditions: Place the samples in temperature-controlled stability chambers at accelerated conditions (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).[5]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).[5]

  • Analysis:

    • Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining API and detect any degradation products.

    • Perform solid-state characterization (e.g., Differential Scanning Calorimetry, X-ray Diffraction) to assess any physical changes.

  • Data Presentation: Plot the percentage of remaining API against time for each temperature. Calculate the degradation rate constants and predict the shelf-life using Arrhenius kinetics.

Photostability Testing

Objective: To determine the impact of light exposure on the stability of the API.

Methodology:

  • Sample Preparation: Prepare samples as described for thermal stability testing.

  • Exposure Conditions: Expose the samples to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light, as per ICH Q1B guidelines.[6] A control group should be protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[6]

  • Analysis: At the end of the exposure period, analyze the samples using HPLC to quantify the API and degradation products.

  • Data Presentation: Compare the amount of degradation in the light-exposed samples to the dark controls for both encapsulated and non-encapsulated forms.

Chemical Stability (Forced Degradation) Testing

Objective: To assess the stability of the API under harsh chemical conditions.

Methodology:

  • Sample Preparation:

    • Encapsulated: Suspend the COC-encapsulated API in various stress solutions.

    • Non-Encapsulated: Dissolve or suspend the pure API in the same stress solutions within a COC vial.

  • Stress Conditions: Expose the samples to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions at a specified temperature (e.g., 40°C).[5]

  • Time Points: Collect samples at various time points.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

  • Data Presentation: Report the percentage of API remaining at each time point for each stress condition, comparing the encapsulated and non-encapsulated forms.

Visualizing the Concepts

To better illustrate the processes and logical comparisons, the following diagrams are provided.

EncapsulationProcess API Active Pharmaceutical Ingredient (API) Emulsification Emulsification/ Solvent Evaporation API->Emulsification COC Cycloolefin Copolymer (COC) COC->Emulsification Solvent Solvent Solvent->Emulsification Microparticles API-loaded COC Microparticles Emulsification->Microparticles Encapsulation

Caption: Workflow for API encapsulation within a COC matrix.

StabilityComparison cluster_0 Non-Encapsulated cluster_1 Encapsulated API_NE API COC_Vial COC Vial API_NE->COC_Vial Stored in Degradation_NE Potential Degradation (Lower Protection) COC_Vial->Degradation_NE Exposure to Stressors Conclusion Conclusion: Encapsulation in COC provides superior stability Degradation_NE->Conclusion API_E API COC_Matrix COC Matrix API_E->COC_Matrix Embedded in Degradation_E Minimized Degradation (Higher Protection) COC_Matrix->Degradation_E Shielded from Stressors Degradation_E->Conclusion

Caption: Logical comparison of stability for encapsulated vs. non-encapsulated API in COC.

Conclusion

While direct, published comparative data is limited, the exceptional intrinsic properties of Cycloolefin Copolymers strongly suggest that their use as an encapsulation matrix would provide superior protection and stability for sensitive APIs compared to their use as a standard packaging material alone. The combination of a highly inert, chemically resistant, and low-moisture-permeable material with the physical barrier and controlled-release benefits of microencapsulation presents a compelling strategy for enhancing drug product stability. Further experimental investigation following the outlined protocols is warranted to quantify these expected benefits and unlock the full potential of COC in advanced drug delivery systems.

References

Revolutionizing Drug Delivery: A Comparative Analysis of Cholesteryl Oleyl Carbonate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and targeted drug delivery systems is paramount. Cholesteryl oleyl carbonate, a cholesterol derivative, is emerging as a promising excipient in the formulation of solid lipid nanoparticles (SLNs). This guide provides a comprehensive comparison of the efficacy of this compound-based drug delivery systems against traditional formulations, supported by experimental data and detailed protocols.

This analysis focuses on the use of this compound in solid lipid nanoparticles (SLNs) for the delivery of the widely-used chemotherapeutic agent, doxorubicin. For a robust comparison, we will contrast the performance of doxorubicin-loaded this compound SLNs with conventional doxorubicin-loaded phosphatidylcholine liposomes.

Comparative Performance Analysis

The efficacy of a drug delivery system is determined by several key physicochemical and biological parameters. The following tables summarize the performance of doxorubicin-loaded this compound SLNs and doxorubicin-loaded phosphatidylcholine liposomes.

Physicochemical Properties Doxorubicin-Loaded this compound SLNs (Estimated) Doxorubicin-Loaded Phosphatidylcholine Liposomes
Particle Size (nm) ~150-200~100-180[1]
Polydispersity Index (PDI) < 0.3< 0.25[2]
Zeta Potential (mV) +25 to +40-20 to +5.63[1][3]
Encapsulation Efficiency (%) > 85%[4]~88-99%[1][2]
Drug Loading Capacity (%) ~2.8-9.5%[5]Not always specified, dependent on formulation

Note: Data for this compound SLNs are estimated based on studies using the structurally similar cholesteryl oleate.[6]

In Vitro Efficacy Doxorubicin-Loaded this compound SLNs (Estimated from NLCs) Doxorubicin-Loaded Phosphatidylcholine Liposomes
Drug Release at 24h (pH 7.4) Sustained release, ~30-40%Burst release followed by sustained, ~20-50%[7]
Cellular Uptake High, facilitated by cationic chargeModerate to high, dependent on surface modifications
IC50 (B16-F10 Melanoma Cells) ~0.58 µM~0.37-1.33 µM[8]
IC50 (MCF-7 Breast Cancer Cells) Lower than free doxorubicinLower than or comparable to free doxorubicin[1]

Note: In vitro efficacy data for this compound SLNs are based on comparative studies of Nanostructured Lipid Carriers (NLCs), a similar class of solid lipid nanoparticles.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments cited in this guide.

Preparation of Doxorubicin-Loaded this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the hot homogenization method for preparing SLNs.

Materials:

  • This compound (Lipid matrix)

  • Stearic acid (Co-lipid)

  • Octadecylamine (Cationic lipid)

  • Poloxamer 188 (Surfactant)

  • Doxorubicin hydrochloride

  • Ultrapure water

Procedure:

  • Melt the this compound, stearic acid, and octadecylamine at 80°C.

  • Dissolve the doxorubicin hydrochloride in the molten lipid mixture.

  • In a separate beaker, dissolve Poloxamer 188 in ultrapure water and heat to 80°C.

  • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 15,000 rpm) for 10 minutes to form a hot oil-in-water pre-emulsion.

  • Disperse the hot pre-emulsion into cold water (2-4°C) under continuous stirring.

  • Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.

  • The SLN dispersion can be further purified by centrifugation or filtration to remove any aggregates.

In Vitro Drug Release Study (Dialysis Bag Method)

This method assesses the rate at which the drug is released from the nanoparticles.

Materials:

  • Doxorubicin-loaded nanoparticle dispersion

  • Dialysis bags (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Soak the dialysis bags in the release medium for at least 12 hours before use.

  • Pipette a known volume (e.g., 2 mL) of the doxorubicin-loaded nanoparticle dispersion into a dialysis bag and seal both ends.

  • Place the sealed dialysis bag into a beaker containing a known volume (e.g., 100 mL) of the release medium (PBS at pH 7.4 or 5.5).

  • Maintain the temperature at 37°C and agitate the system at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at 480 nm).

  • Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake and Cytotoxicity Assay (MTT Assay)

This assay determines the ability of the nanoparticles to be internalized by cancer cells and their subsequent cytotoxic effect.

Materials:

  • Cancer cell line (e.g., MCF-7, B16-F10)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Doxorubicin-loaded nanoparticles, empty nanoparticles, and free doxorubicin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the doxorubicin-loaded nanoparticles, empty nanoparticles, and free doxorubicin in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test substances. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for another 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Nanoparticle Formulation cluster_char Physicochemical Characterization cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation (Future Work) prep Preparation of Doxorubicin-Loaded Nanoparticles sln Cholesteryl Oleyl Carbonate SLNs prep->sln lipo Phosphatidylcholine Liposomes prep->lipo char Characterization prep->char size Particle Size & PDI char->size zeta Zeta Potential char->zeta ee Encapsulation Efficiency char->ee vitro In Vitro Studies char->vitro release Drug Release Assay vitro->release uptake Cellular Uptake vitro->uptake cyto Cytotoxicity (MTT Assay) vitro->cyto vivo In Vivo Studies vitro->vivo pk Pharmacokinetics vivo->pk bd Biodistribution vivo->bd efficacy Antitumor Efficacy vivo->efficacy

Experimental workflow for validating drug delivery formulations.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Doxorubicin, delivered via nanoparticles, can effectively modulate this pathway to induce cancer cell death.

G cluster_cell Cancer Cell cluster_pathway PI3K/Akt Signaling Pathway NP Doxorubicin-Loaded Nanoparticle Receptor Cell Surface Receptor NP->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Dox_Release Doxorubicin Release Endosome->Dox_Release PI3K PI3K Dox_Release->PI3K inhibits Apoptosis Apoptosis Dox_Release->Apoptosis induces PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Modulation of the PI3K/Akt pathway by nanoparticle-delivered doxorubicin.

Conclusion

The data presented suggests that this compound is a viable and potentially advantageous lipid for the formulation of solid lipid nanoparticles for drug delivery. While further direct comparative studies are warranted, the estimated performance characteristics, particularly the sustained release profile and high cellular uptake, indicate its potential to enhance the therapeutic efficacy of encapsulated drugs like doxorubicin. The detailed protocols provided herein offer a framework for researchers to conduct their own validation studies and contribute to the growing body of evidence for this promising drug delivery platform. The ability to modulate critical signaling pathways, such as the PI3K/Akt pathway, underscores the potential of these advanced formulations in developing more effective and targeted cancer therapies.

References

Benchmarking the Optical Properties of Cholesteryl Oleyl Carbonate Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the optical properties of cholesteryl oleyl carbonate (COC) mixtures and other relevant cholesteric liquid crystals. The data presented is intended to assist researchers and professionals in selecting and characterizing materials for applications in optical devices, sensors, and drug delivery systems.

Comparative Analysis of Optical Properties

The selection of a cholesteric liquid crystal for a specific application is highly dependent on its optical characteristics, such as the selective reflection wavelength (λ₀), birefringence (Δn), and helical pitch (p). These properties are intrinsically linked and are influenced by temperature and the composition of the liquid crystal mixture.

Selective Reflection Properties

The hallmark of a cholesteric liquid crystal is its ability to selectively reflect light of a specific wavelength and circular polarization. This phenomenon is dictated by the material's helical pitch. The central wavelength of the reflection band (λ₀) can be tuned by altering the composition of the mixture or by changing the temperature.

Below is a comparison of the selective reflection properties of various cholesteryl ester mixtures.

Mixture CompositionWavelength of Maximum Reflection (λ₀)Temperature Sensitivity (dλ₀/dT)Bandwidth (Δλ)Reference
60% this compound, 40% Cholesteryl Nonanoate with 32% Cholesteryl Chloride601 nm at 26°C4.86 nm/°C~50 nm[1]
This compound, Cholesteryl Nonanoate, Cholesteryl Chloride (Trimixture, compositionally tunable)500 - 1100 nm~5 nm/°C~50 nm[1][2]
This compound and 4-pentyl-4'-cyanobiphenyl (5CB) mixtures (concentration dependent)Varies with concentration and temp.Non-linearVaries[3]
Pure Cholesteryl NonanoateTemperature-dependent colorsQualitative data availableNot specified[4]
Pure Cholesteryl BenzoateNot specifiedNot specifiedNot specified[5][6][7]
Refractive Indices and Birefringence

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial parameter for many optical applications. While specific data for COC is limited in the searched literature, data for related compounds provides a useful benchmark.

MaterialOrdinary Refractive Index (nₒ)Extraordinary Refractive Index (nₑ)Birefringence (Δn)Temperature (°C)Wavelength (nm)Reference
Cholesteryl Benzoate~1.54~1.62~0.08150Not specified[8]
Cholesteryl Laurate~1.48~1.52~0.0488Not specified[8]

Experimental Protocols

Accurate characterization of the optical properties of cholesteryl ester mixtures is essential for their application. The following sections detail the methodologies for key experiments.

Sample Preparation for Optical Measurements

Objective: To prepare a uniformly aligned thin film of the cholesteric liquid crystal mixture suitable for optical characterization.

Materials:

  • This compound (COC)

  • Other cholesteryl esters (e.g., Cholesteryl Nonanoate, Cholesteryl Chloride)

  • Glass microscope slides and coverslips

  • Organic solvent (e.g., chloroform, acetone)

  • Hot plate

  • Temperature controller

Procedure:

  • Mixture Preparation: Weigh the desired amounts of the cholesteryl esters and dissolve them in a minimal amount of a suitable organic solvent.

  • Solvent Evaporation: Gently heat the mixture on a hot plate to evaporate the solvent completely, resulting in a homogeneous mixture of the liquid crystals.

  • Heating to Isotropic Phase: Heat the mixture above its clearing point (the temperature at which it becomes an isotropic liquid). For many COC mixtures, this is around 60-80°C.[1]

  • Sample Loading: Place a small drop of the molten liquid crystal mixture onto a clean, pre-heated glass slide.

  • Film Formation: Carefully place a clean, pre-heated coverslip over the drop, allowing the liquid crystal to spread into a thin, uniform film. The thickness of the film can be controlled by using spacers of a known thickness.

  • Cooling and Alignment: Slowly cool the sample to the desired measurement temperature. The cooling rate can influence the alignment of the liquid crystal molecules. For planar alignment, where the helical axis is perpendicular to the glass substrates, no special surface treatment is typically required for these materials when cooled from the isotropic phase.[1]

Measurement of Selective Reflection Spectrum

Objective: To determine the central wavelength and bandwidth of the selective reflection band of the cholesteric liquid crystal mixture.

Apparatus:

  • Spectrophotometer or a setup with a white light source, monochromator, and a detector (photodiode or CCD).

  • Polarizers (optional, for analyzing the polarization of reflected light).

  • Temperature-controlled stage.

  • Sample holder.

Procedure:

  • Sample Placement: Mount the prepared liquid crystal cell on the temperature-controlled stage within the spectrophotometer's sample compartment.

  • Temperature Equilibration: Set the desired temperature and allow the sample to thermally equilibrate.

  • Spectrum Acquisition:

    • For transmission measurements, record the light intensity transmitted through the sample as a function of wavelength. The wavelength of minimum transmission corresponds to the central wavelength of the selective reflection band (λ₀).

    • For reflection measurements, configure the setup to collect the light reflected from the sample. Record the reflected intensity as a function of wavelength. The peak of this spectrum gives λ₀.

  • Temperature Dependence: Repeat the measurements at different temperatures to determine the temperature sensitivity of the selective reflection band.

Determination of Helical Pitch using the Grandjean-Cano Wedge Method

Objective: To directly measure the helical pitch of the cholesteric liquid crystal.

Apparatus:

  • Polarizing optical microscope.

  • Wedge-shaped cell (Cano wedge), which consists of two glass plates with a small angle between them.

  • Temperature-controlled stage.

Procedure:

  • Cell Filling: Introduce the liquid crystal mixture into the Cano wedge cell in its isotropic phase.

  • Cooling and Observation: Slowly cool the cell into the cholesteric phase while observing it under the polarizing microscope.

  • Disclination Lines: A series of parallel lines, known as Grandjean-Cano disclination lines, will appear. These lines correspond to locations in the wedge where the cell thickness is an integer multiple of a half-pitch (p/2).

  • Pitch Calculation: Measure the distance (x) between consecutive disclination lines. Knowing the wedge angle (α), the pitch (p) can be calculated using the formula: p = 2 * x * tan(α).

  • Temperature Dependence: By placing the wedge cell on a temperature-controlled stage, the pitch can be measured as a function of temperature.[9][10]

Experimental and Characterization Workflows

The following diagrams illustrate the logical flow of experiments for characterizing and comparing cholesteric liquid crystal mixtures.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Optical Characterization cluster_analysis Data Analysis prep1 Weigh & Mix Components prep2 Dissolve in Solvent prep1->prep2 prep3 Evaporate Solvent prep2->prep3 prep4 Heat to Isotropic Phase prep3->prep4 prep5 Create Thin Film Cell prep4->prep5 prep6 Controlled Cooling prep5->prep6 char1 Selective Reflection Spectroscopy prep6->char1 char2 Polarizing Optical Microscopy prep6->char2 char3 Birefringence Measurement prep6->char3 char4 Circular Dichroism Spectroscopy prep6->char4 an1 Determine λ₀, Δλ, dλ₀/dT char1->an1 an2 Measure Helical Pitch (p) char2->an2 an3 Calculate Refractive Indices (nₑ, nₒ) and Δn char3->an3 an4 Determine Handedness char4->an4 an1->an2 λ₀ ≈ n_avg * p an3->an1 Δλ ≈ Δn * p

Fig. 1: Experimental workflow for the characterization of cholesteric liquid crystal mixtures.

Logical_Relationship cluster_inputs Input Parameters cluster_properties Fundamental Properties cluster_outputs Observable Optical Properties inp1 Mixture Composition (e.g., % COC, % CN, % CC) prop1 Helical Pitch (p) inp1->prop1 prop2 Birefringence (Δn) inp1->prop2 inp2 Temperature inp2->prop1 inp2->prop2 out1 Selective Reflection Wavelength (λ₀) prop1->out1 out2 Reflection Bandwidth (Δλ) prop1->out2 out3 Optical Rotation / Circular Dichroism prop1->out3 prop2->out2

Fig. 2: Logical relationships between input parameters and optical properties.

References

A Comparative Guide to Catalytic Methods for Cyclic Olefin Copolymer (COC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic Olefin Copolymers (COCs) are a class of amorphous thermoplastics renowned for their exceptional optical clarity, high purity, excellent biocompatibility, and robust thermal and chemical resistance. These properties make them highly valuable in specialized applications, including medical devices, pharmaceutical packaging, optical lenses, and diagnostic disposables. The performance and economic viability of COC production are critically dependent on the catalytic system used for synthesis. This guide provides an objective comparison of the synthesis efficiency of three major catalytic methods: Ziegler-Natta, Metallocene, and Post-Metallocene catalysts, supported by experimental data and detailed protocols.

Comparative Analysis of Catalytic Efficiency

The efficiency of a catalytic system in COC synthesis is determined by several factors, including catalytic activity (polymer yield per mole of catalyst per hour), the ability to incorporate bulky cyclic comonomers, and control over the polymer's molecular weight and microstructure. The following table summarizes quantitative data from various studies to facilitate a direct comparison between different catalytic approaches.

Catalyst ClassSpecific Catalyst ExampleComonomersActivity / YieldCyclic Olefin Incorporation (mol%)Molecular Weight (Mп) / PDIGlass Transition Temp. (Tg)
Ziegler-Natta Vanadium complex with aminopyridino phenolate ligand / Et₂AlClEthylene/NorborneneUp to 329,000 kg/(mol ·h)[1]5 - 42%[1]Up to 9.5 x 10⁶ g/mol [1]Varies with incorporation
Vanadium complex with bidentate ligand / Et₂AlClEthylene/Norbornene16,800 kg/(mol ·h)[1]~30%HighVaries with incorporation
VOCl₃ or V(acac)₃ / Alkylaluminum HalideEthylene/NorborneneCommercially viableHigh incorporation possibleHigh, often broad PDI> 130 °C
Metallocene rac-Et(Ind)₂ZrCl₂ / MAOEthylene/TCD25 kg/(mol ·h)35%--
Ph₂C(Cp)(Flu)ZrCl₂ / MAOEthylene/NorborneneHigh activity31.2 - 55.4%1.14 - 1.95 x 10⁵ g/mol 101 - 164 °C
CpTiCl₂(N=CᵗBu₂) / MAONorbornene/α-OlefinsHigh activity58.8 - 73.5%3.38 - 6.20 x 10⁵ g/mol / 2.2-2.4[2]High
Post-Metallocene Pyridylamido Hafnium complexEthylene/α-OlefinsHigh activity reported for linear olefinsData for COC is limitedControlled, narrow PDIVaries with incorporation
α-diimine Ni/Pd complexesEthylene/NorborneneModerate activityCan incorporate functionalized monomersCan produce branched structuresVaries with structure

Note: Activity and other parameters are highly dependent on specific reaction conditions (temperature, pressure, monomer concentration, etc.). Data presented is for comparative purposes. PDI = Polydispersity Index.

Visualizing Catalytic Synthesis and Comparison

To better understand the experimental process and the relationships between the catalyst types, the following diagrams are provided.

COC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomers Monomer Purification (Ethylene, Norbornene, etc.) Charging Reactor Charging (Solvent, Monomers, Cocatalyst) Monomers->Charging Solvent Solvent Purification (e.g., Toluene) Solvent->Charging Catalyst_Prep Catalyst & Cocatalyst Solution Preparation Initiation Initiation (Catalyst Injection, Temp/Pressure Control) Catalyst_Prep->Initiation Reactor Reactor Setup (Inert Atmosphere Purge) Reactor->Charging Charging->Initiation Termination Reaction Termination (e.g., Acidified Alcohol) Initiation->Termination Precipitation Polymer Precipitation & Filtration Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: General experimental workflow for the synthesis of Cyclic Olefin Copolymers.

Catalyst_Comparison Catalysts Catalytic Methods for COC Synthesis ZN Ziegler-Natta (V-based) Pros: - High Activity - High Molecular Weight - Commercially Established Cons: - Broad MWD (Multi-site) - Less Control over Microstructure - Often requires deep cooling Catalysts->ZN Metallocene Metallocene (Ti, Zr-based) Pros: - Single-site (Narrow MWD) - High Co-monomer Incorporation - Tunable via Ligand Design Cons: - Can have lower activity than Z-N - Sensitive to Impurities Catalysts->Metallocene PostMetallocene Post-Metallocene (Ni, Pd, etc.) Pros: - High Tolerance to Polar Groups - Can produce unique architectures (e.g., branched) - Tunable Ligand Structures Cons: - Often lower activity for COC - Less commercially developed for COC Catalysts->PostMetallocene

Caption: Logical comparison of Ziegler-Natta, Metallocene, and Post-Metallocene catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each major catalytic method.

Metallocene-Catalyzed Synthesis (e.g., Ph₂C(Cp)(Flu)ZrCl₂ / MAO)

This procedure is representative of a lab-scale solution polymerization of ethylene and norbornene.

Materials:

  • Catalyst: Ph₂C(Cp)(Flu)ZrCl₂ (or other metallocene)

  • Cocatalyst: Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Monomers: Ethylene (polymer grade), Norbornene (NBE)

  • Solvent: Toluene (anhydrous)

  • Termination Agent: Ethanol with 5% HCl

Procedure:

  • Reactor Preparation: A 250 mL glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with high-purity nitrogen.[3]

  • Charging: The reactor is charged with 100 mL of anhydrous toluene and the desired amount of norbornene solution under a nitrogen atmosphere. The reactor is then heated to the target temperature (e.g., 70°C) in an oil bath.[3]

  • Ethylene Saturation: Ethylene gas is introduced into the reactor at a constant pressure (e.g., 1 atm) to saturate the solution while stirring.

  • Catalyst Activation & Polymerization: A specific amount of MAO solution is injected into the reactor, followed by the metallocene catalyst solution (dissolved in toluene). The polymerization is allowed to proceed for a set duration (e.g., 20-30 minutes).[3][4]

  • Termination: The reaction is quenched by pouring the reactor contents into 300 mL of ethanol containing 10 mL of HCl.[3]

  • Polymer Isolation: The precipitated white polymer is collected by filtration, washed thoroughly with ethanol to remove catalyst residues, and dried in a vacuum oven at 60-80°C to a constant weight.[3]

  • Characterization: The resulting COC is characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, ¹³C NMR for norbornene incorporation, and Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg).[3][4]

Ziegler-Natta-Catalyzed Synthesis (Vanadium-Based)

This protocol describes a typical procedure for ethylene-norbornene copolymerization using a vanadium-based catalyst, which is common in industrial production.

Materials:

  • Catalyst Precursor: Vanadium compound (e.g., V(acac)₃, VOCl₃)

  • Cocatalyst: Diethylaluminum chloride (Et₂AlCl) or Ethylaluminum sesquichloride (EASC)

  • Reactivator (optional): Ethyl trichloroacetate (ETA)

  • Monomers: Ethylene, Norbornene

  • Solvent: Toluene or Hexane (anhydrous)

  • Termination Agent: Isopropanol

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor is prepared under an inert nitrogen atmosphere.

  • Charging: The reactor is charged with the solvent, norbornene, and the cocatalyst (e.g., Et₂AlCl).

  • Pressurization and Equilibration: The reactor is pressurized with ethylene to the desired level and brought to the reaction temperature (e.g., 40°C).

  • Initiation: The vanadium catalyst precursor, dissolved in toluene, is injected into the reactor to start the polymerization. The optional reactivator (ETA) can be added to maintain catalytic activity. The reaction is run for a specified time, maintaining constant ethylene pressure.

  • Termination and Depressurization: The ethylene feed is stopped, and the reactor is safely vented. The reaction is terminated by adding isopropanol.

  • Polymer Isolation: The polymer solution is washed with an aqueous HCl solution to remove catalyst residues, followed by water washes until neutral. The polymer is then precipitated in a large volume of methanol or acetone, filtered, and dried under vacuum.

  • Characterization: The polymer is analyzed using GPC, NMR, and DSC to determine its properties.

Post-Metallocene-Catalyzed Synthesis

Post-metallocene catalysts, particularly late-transition metal complexes (e.g., Ni, Pd), are noted for their high tolerance to functional groups. While less common for commercial COC production, they offer unique possibilities.

Materials:

  • Catalyst: Late-transition metal complex (e.g., α-diimine palladium or nickel complex)

  • Cocatalyst: Modified Methylaluminoxane (MMAO) or a borate activator

  • Monomers: Ethylene, Norbornene (can be functionalized)

  • Solvent: Toluene (anhydrous)

  • Termination Agent: Acidified Methanol

Procedure:

  • Reactor Preparation: A Schlenk flask or glass reactor is prepared under an inert atmosphere.

  • Charging: The solvent and norbornene monomer are added to the reactor.

  • Catalyst Activation: In a separate vessel, the post-metallocene catalyst is activated by reacting it with the cocatalyst (e.g., MMAO) in toluene for a short period.

  • Polymerization: The reactor is brought to the desired temperature (e.g., 25-50°C) and pressurized with ethylene. The pre-activated catalyst solution is then injected to commence polymerization.

  • Termination: After the desired reaction time, the polymerization is terminated by the addition of acidified methanol.

  • Polymer Isolation: The polymer is precipitated, filtered, washed with methanol, and dried under vacuum.

  • Characterization: Standard techniques (GPC, NMR, DSC) are used to analyze the polymer's molecular weight, composition, and thermal properties. The potential for branching is a key aspect to investigate with this class of catalysts.

References

Inter-laboratory Validation of Cholesteryl Oleyl Carbonate Characterization Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of cholesteryl oleyl carbonate (COC), a critical component in various formulations, including liquid crystal displays and drug delivery systems. Ensuring the consistency and reliability of COC characterization across different laboratories is paramount for quality control and product performance. This document outlines key analytical techniques, presents their performance data based on validated methods for related cholesteryl esters, and provides detailed experimental protocols to support inter-laboratory validation efforts.

Comparison of Analytical Method Performance

Analytical MethodKey Performance ParametersTypical Values
High-Performance Liquid Chromatography (HPLC) Linearity (R²)> 0.999
Intra-day Precision (RSD)< 2%
Inter-day Precision (RSD)< 5%
Recovery98 - 105%
Limit of Detection (LOD)5 - 50 ng/mL
Limit of Quantitation (LOQ)20 - 200 ng/mL
Gas Chromatography (GC) Linearity (R²)> 0.99
Repeatability (RSD)< 5%
Within-laboratory Reproducibility (RSD)< 7%
Recovery95 - 105%
Limit of Quantitation (LOQ)~0.15 mg/g
Differential Scanning Calorimetry (DSC) Temperature Repeatability± 0.1 °C
Enthalpy Precision (RSD)1 - 5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to quantify it in a formulation.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in isopropanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in isopropanol to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Isopropanol (e.g., 80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detector: UV at 205 nm or ELSD

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpies of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its final transition (e.g., 50 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of any endothermic (melting) or exothermic (crystallization) transitions. Calculate the enthalpy of each transition by integrating the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of the characteristic functional groups and the overall structure of this compound. Key ¹H NMR signals for this compound include those for the cholesterol ring protons and the oleyl chain protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify the characteristic absorption bands for the functional groups in this compound, such as the C=O stretch of the carbonate group and the C-O stretches.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure consistency in the characterization of this compound.

A Study Design & Protocol Development B Preparation & Distribution of Homogenous COC Sample A->B C Analysis by Participating Laboratories B->C D Data Collection & Statistical Analysis C->D E Evaluation of Method Performance (Repeatability & Reproducibility) D->E F Issuance of Validation Report E->F

Caption: Workflow for an inter-laboratory validation study.

Logical Relationship of Characterization Methods

This diagram shows the logical flow and relationship between different analytical techniques in the comprehensive characterization of this compound.

cluster_0 Primary Characterization cluster_1 Physicochemical Properties A Structural Elucidation (NMR, FTIR) B Purity & Quantification (HPLC, GC) A->B Confirms Identity for Quantification C Thermal Behavior (DSC) B->C Purity Impacts Thermal Transitions D Optical Properties (Polarized Optical Microscopy) C->D Correlates Thermal Events with Optical Changes

Caption: Relationship between characterization methods for COC.

Safety Operating Guide

Proper Disposal of Cholesteryl Oleyl Carbonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of Cholesteryl Oleyl Carbonate, tailored for researchers, scientists, and drug development professionals.

This compound is generally considered nonhazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, as with all laboratory reagents, it must be handled with caution. The toxicological properties of this substance have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[2][3]

Hazard and Disposal Information Summary

The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS).

ParameterInformationSource
GHS Classification Considered nonhazardous.Flinn Scientific[1]
Potential Health Effects May cause eye, skin, and respiratory tract irritation.[2][3]Cole-Parmer, Forestry Suppliers
Incompatibilities Strong oxidizing agents.[1][3]Flinn Scientific, Cole-Parmer
Accidental Release Sweep up, place in a sealed container for disposal. Ventilate and wash the spill site.[1]Flinn Scientific
Recommended Disposal Dispose of in accordance with local, state, and federal regulations.[2][4] Contact a licensed professional waste disposal service.[5]Forestry Suppliers, TCI Chemicals, MSDS of this compound
Personal Protective Equipment Wear protective gloves, clothing, and eye protection.[1][6]Flinn Scientific, Fisher Scientific

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste as solid this compound.
  • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
  • Keep in a dedicated, sealed, and properly labeled waste container.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:
  • Safety glasses with side shields or goggles.
  • Chemical-resistant gloves (e.g., nitrile).
  • A lab coat.

3. Waste Collection:

  • For residual product, carefully scrape or sweep the solid material and place it into the designated waste container.
  • For contaminated items (e.g., weigh boats, gloves, wipes), place them in the same container.
  • Avoid generating dust.[3]

4. Waste Container Labeling:

  • Label the waste container clearly with the following information:
  • "Waste this compound"
  • CAS Number: 17110-51-9[1]
  • Accumulation Start Date
  • Hazard classification (e.g., "Non-hazardous solid chemical waste")

5. Storage of Waste:

  • Store the sealed waste container in a designated waste accumulation area.
  • The storage area should be cool, dry, and well-ventilated.[1][6]
  • Store away from incompatible materials, particularly strong oxidizers.[1][3]

6. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
  • Provide them with all necessary information about the waste stream.
  • Follow their specific procedures for waste pickup.

7. Documentation:

  • Maintain a record of the waste generated, including the amount and date of disposal.
  • Keep copies of all disposal manifests provided by the EHS department or the licensed waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A 1. Identify Waste: Solid this compound B 2. Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C 3. Collect Waste in a Sealed Container B->C D 4. Label Container Clearly: Name, CAS#, Date C->D E 5. Store in Designated Waste Area D->E F 6. Contact EHS for Waste Pickup E->F G 7. Document Disposal: Maintain Records F->G

References

Personal protective equipment for handling Cholesteryl oleyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Cholesteryl oleyl carbonate, fostering a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally considered non-hazardous; however, it may cause mild irritation to the eyes, skin, and respiratory tract.[1][2] The toxicological properties of this substance have not been fully investigated.[1][3] Therefore, prudent laboratory practices and the use of appropriate personal protective equipment are essential.

The following table summarizes the recommended PPE for handling this compound:

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side-shields or chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood or use a NIOSH-approved N95 respirator if dust is generated[2][4]
Preparing Solutions Safety glasses with side-shields or chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a well-ventilated area or a chemical fume hood
General Handling Safety glasses with side-shields or chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required with adequate ventilation

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash facility are readily accessible.[2]

  • Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood.[2][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as outlined in the table above.

3. Handling the Chemical:

  • Minimize the generation and accumulation of dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Keep the container tightly closed when not in use.[1][6]

4. Storage:

  • Store this compound in a tightly sealed container.[1][6]

  • Keep the container in a cool, dry, and well-ventilated area.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2][6]

Accidental Release and Disposal Plan

1. Spill Cleanup:

  • In case of a spill, immediately cordon off the area.

  • Wearing appropriate PPE, vacuum or sweep up the material.[1]

  • Place the collected material into a suitable, sealed container for disposal.[1][3][6]

  • Avoid generating dust during cleanup.[1]

  • After the material has been collected, clean the spill area with soap and water.[2]

  • Ensure adequate ventilation in the area of the spill.[1]

2. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5][6]

  • Do not let the product enter drains.[3]

  • The waste should be placed in a labeled, sealed container.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS B Verify availability of safety shower and eyewash station A->B Proceed if available C Don appropriate PPE B->C D Weigh/transfer in fume hood C->D E Perform experiment D->E F Store in a cool, dry, well-ventilated area E->F Post-experiment G Collect waste in a sealed, labeled container E->G Waste generation H Dispose of according to regulations G->H

Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl oleyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cholesteryl oleyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.